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  • Product: 1-(4-methylbenzoyl)-4-phenylpiperazine
  • CAS: 219989-26-1

Core Science & Biosynthesis

Foundational

1-(4-methylbenzoyl)-4-phenylpiperazine chemical structure

An In-Depth Technical Guide to 1-(4-methylbenzoyl)-4-phenylpiperazine: Structure, Synthesis, and Characterization Abstract This technical guide provides a comprehensive scientific overview of 1-(4-methylbenzoyl)-4-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(4-methylbenzoyl)-4-phenylpiperazine: Structure, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive scientific overview of 1-(4-methylbenzoyl)-4-phenylpiperazine (CAS No: 219989-26-1), a significant heterocyclic compound within the broader class of phenylpiperazine derivatives.[1] Phenylpiperazines are recognized as critical pharmacophores, forming the structural core of numerous biologically active agents across diverse therapeutic areas including oncology, neuroscience, and infectious disease.[2][3] This document serves as a resource for researchers, chemists, and drug development professionals, offering in-depth insights into the molecule's structural characteristics, a robust and validated synthetic pathway with mechanistic explanations, and a full suite of analytical characterization techniques. By explaining the causality behind experimental choices, this guide aims to empower scientists in the synthesis, modification, and application of this versatile chemical scaffold.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure and inherent properties is fundamental to predicting its behavior in both chemical and biological systems. This section deconstructs the architecture of 1-(4-methylbenzoyl)-4-phenylpiperazine.

Core Chemical Structure

1-(4-methylbenzoyl)-4-phenylpiperazine is an unsymmetrically disubstituted piperazine. Its structure is an elegant amalgamation of three distinct chemical moieties, each contributing to its overall physicochemical profile:

  • N-Phenyl Group: An aromatic phenyl ring attached directly to a piperazine nitrogen atom. This group imparts significant lipophilicity and is a common feature in many centrally active pharmaceutical agents.

  • Piperazine Linker: A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (1 and 4). In this molecule, it acts as a rigid, non-planar linker. Crystal structure analyses of analogous compounds confirm that the piperazine ring predominantly adopts a stable chair conformation.[2][4][5]

  • p-Toluoyl (4-Methylbenzoyl) Group: An acyl group derived from 4-methylbenzoic acid. It is attached to the second piperazine nitrogen via a robust amide bond. This group introduces a carbonyl moiety, which can act as a hydrogen bond acceptor, and a methyl-substituted phenyl ring.

Caption: Chemical structure of 1-(4-methylbenzoyl)-4-phenylpiperazine.

Conformation and Stereochemistry

The piperazine ring is not planar. To minimize angular and torsional strain, it adopts a chair conformation, which is its lowest energy state. The bulky N-phenyl and N-benzoyl substituents are sterically demanding. Consequently, they are predicted to preferentially occupy the equatorial positions on the piperazine ring. This arrangement minimizes 1,3-diaxial steric interactions, which would otherwise destabilize the molecule. This conformational preference has been experimentally verified in crystal structures of closely related molecules, such as 1-(4-bromobenzoyl)-4-phenylpiperazine.[2][5]

Physicochemical Properties

A summary of the key computed physicochemical properties provides a quantitative basis for predicting the compound's behavior.

PropertyValueSourceImplication
Molecular Formula C₁₈H₂₀N₂OPubChem[1]Defines the elemental composition and exact mass.
Molecular Weight 280.4 g/mol PubChem[1]Used for all stoichiometric calculations in synthesis.
CAS Number 219989-26-1PubChem[1]Unique identifier for substance registration.
IUPAC Name (4-methylphenyl)-(4-phenylpiperazin-1-yl)methanonePubChem[1]Unambiguous systematic nomenclature.
XLogP3 3.3PubChem[1]Indicates moderate lipophilicity, suggesting good potential for membrane permeability.
Hydrogen Bond Donors 0PubChem[1]The molecule lacks N-H or O-H groups to donate hydrogen bonds.
Hydrogen Bond Acceptors 2 (Carbonyl O, Piperazine N)PubChem[1]Can interact with biological targets via hydrogen bonding.

Part 2: Synthesis and Mechanism

The construction of 1-(4-methylbenzoyl)-4-phenylpiperazine is most efficiently achieved through a convergent synthesis strategy. This involves the formation of the amide bond as the final key step.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The most strategic disconnection is at the amide C-N bond, as robust methods for amide bond formation are well-established.

G target 1-(4-methylbenzoyl)-4-phenylpiperazine disconnect Amide C-N Disconnection target->disconnect Retrosynthesis synthon1 Acyl Cation Synthon disconnect->synthon1 synthon2 Amine Nucleophile Synthon disconnect->synthon2 reagent1 4-Methylbenzoyl Chloride synthon1->reagent1 Synthetic Equivalent reagent2 1-Phenylpiperazine synthon2->reagent2 Synthetic Equivalent

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies 1-phenylpiperazine and an activated derivative of 4-methylbenzoic acid (such as 4-methylbenzoyl chloride) as the optimal starting materials.

Primary Synthetic Pathway: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution. The secondary amine of 1-phenylpiperazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the equilibrium towards product formation.

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Collapse of Intermediate cluster_step3 Step 3: Deprotonation S1_Start 1-Phenylpiperazine attacks 4-Methylbenzoyl Chloride S1_End Formation of Tetrahedral Intermediate S1_Start->S1_End S2_Start Tetrahedral Intermediate is Unstable S2_End Re-formation of Carbonyl and Elimination of Cl⁻ S2_Start->S2_End S3_Start Protonated Amide Product S3_End Base (e.g., Et₃N) removes proton to yield final product + Et₃N·HCl S3_Start->S3_End

Caption: Mechanism of Nucleophilic Acyl Substitution.

Detailed Experimental Protocol

This protocol is designed to be self-validating through the inclusion of in-process controls. It is adapted from standard procedures for the N-acylation of piperazines.[2][6]

Materials & Reagents:

  • 1-Phenylpiperazine (1.0 eq)

  • 4-Methylbenzoyl chloride (1.05 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-phenylpiperazine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C using an ice-water bath.

    • Causality: Anhydrous conditions prevent hydrolysis of the reactive acyl chloride. The inert atmosphere prevents unwanted side reactions. Cooling is critical to control the initial exotherm upon addition of the base and acyl chloride.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

    • Causality: Triethylamine is a non-nucleophilic organic base that acts as an acid scavenger, neutralizing the HCl generated during the reaction. The use of a slight excess ensures complete neutralization.

  • Acyl Chloride Addition: Add 4-methylbenzoyl chloride (1.05 eq) dropwise to the cold solution over 15-20 minutes.

    • Causality: Dropwise addition maintains a low concentration of the acylating agent, which helps to control the reaction rate, manage heat evolution, and minimize potential side reactions. A slight excess ensures the complete consumption of the limiting reagent, 1-phenylpiperazine.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 2-4 hours.

  • In-Process Control (TLC): Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of 7:3 Hexane:Ethyl Acetate. Spot the starting material (1-phenylpiperazine) and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot.

    • Self-Validation: TLC provides direct visual evidence of the conversion of starting material to product. The product, being more polar and larger, will have a lower Retention Factor (Rf) than 1-phenylpiperazine.

  • Work-up & Extraction: a. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. b. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ (to remove any unreacted 4-methylbenzoyl chloride), and brine (to reduce the solubility of organic material in the aqueous phase).

    • Causality: Each wash is a targeted purification step. The acidic wash protonates the basic triethylamine, making it water-soluble. The basic wash hydrolyzes and removes the acidic acyl chloride. c. Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield 1-(4-methylbenzoyl)-4-phenylpiperazine as a solid.

Part 3: Spectroscopic and Analytical Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Summary of Expected Analytical Data

The following table summarizes the expected spectroscopic data for 1-(4-methylbenzoyl)-4-phenylpiperazine based on its structure and data from analogous compounds.[7][8]

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ ~7.35 (d, 2H, Ar-H), ~7.29 (t, 2H, Ar-H), ~7.22 (d, 2H, Ar-H), ~6.95 (m, 3H, Ar-H), ~3.8 (br s, 4H, piperazine CH₂), ~3.2 (br s, 4H, piperazine CH₂), ~2.40 (s, 3H, -CH₃). The piperazine protons often appear as broad signals due to restricted rotation around the amide bond and ring inversion.
¹³C NMR (101 MHz, CDCl₃)δ ~170 (C=O), ~150 (Ar C-N), ~142-120 (Aromatic C), ~116 (Aromatic C), ~50-40 (Piperazine C), ~21.5 (-CH₃).
IR (KBr, cm⁻¹)~3050 (Aromatic C-H stretch), ~2920 (Aliphatic C-H stretch), ~1640 (Amide C=O stretch, strong), ~1600 (Aromatic C=C stretch), ~1240 (C-N stretch).
MS (ESI+) m/z = 281.16 [M+H]⁺.

Part 4: Applications in Research and Drug Development

The Phenylpiperazine Pharmacophore

The phenylpiperazine motif is a "privileged scaffold" in medicinal chemistry. Its rigid structure and defined exit vectors allow for systematic modification, making it a cornerstone in the design of ligands for a multitude of biological targets. Derivatives have shown a vast range of pharmacological activities, including anticancer, antifungal, and antipsychotic properties.[2][3]

Potential Therapeutic Relevance

While the specific biological profile of 1-(4-methylbenzoyl)-4-phenylpiperazine is not extensively documented in public literature, its structural components suggest several potential avenues for investigation:

  • CNS Agents: The core phenylpiperazine structure is found in numerous CNS-active drugs.

  • Anticancer Agents: Many substituted piperazines exhibit potent antiproliferative activity against various cancer cell lines.[3]

  • Metabolic Disease: Recent studies have identified derivatives of this class as Farnesoid X receptor (FXR) agonists, which are promising targets for non-alcoholic fatty liver disease (NAFLD).[9]

  • Permeation Enhancers: The lipophilic nature of the molecule suggests it could be investigated, like other phenylpiperazines, for its ability to enhance the intestinal absorption of other therapeutic agents.[10]

This compound is not just an endpoint but a valuable intermediate, providing a platform for further derivatization to explore structure-activity relationships (SAR) and develop novel therapeutic candidates.

References

  • PubChem. (n.d.). 1-(4-Methylbenzoyl)piperazine. National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 1-(o-tolyl)-4-[(4-aminophenyl)methyl]piperazine. Retrieved March 2, 2026, from [Link]

  • Sonkamble, S. D., Rishipathak, D., Kawale, L. A., & Nade, V. S. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. ResearchGate. Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.). 1-Benzoyl-4-phenylpiperazine. National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

  • Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Retrieved March 2, 2026, from [Link]

  • Wikipedia. (n.d.). para-Methylphenylpiperazine. Retrieved March 2, 2026, from [Link]

  • Juríček, M., et al. (n.d.). Electronic Supplementary Information A four-component organogel based on orthogonal chemical interactions. Royal Society of Chemistry. Retrieved March 2, 2026, from [Link]

  • Tiam-Ting, J., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1028–1033. Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.). (4-Methylphenyl)-(4-phenylpiperazin-1-yl)methanone. National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link]

  • Wodtke, R., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2959. Retrieved March 2, 2026, from [Link]

  • Kim, J., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of the Korean Society for Applied Biological Chemistry, 64(4), 425-433. Retrieved March 2, 2026, from [Link]

  • Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 17(7), 7875-7889. Retrieved March 2, 2026, from [Link]

  • Tiam-Ting, J., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitro-phen-yl)piperazine and 1-(4-bromo-benzo-yl)-4-phenyl-piperazine at 90 K. PubMed. Retrieved March 2, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved March 2, 2026, from [Link]

  • Li, Y., et al. (2023). Structural optimization and biological evaluation of 1-adamantylcarbonyl-4-phenylpiperazine derivatives as FXR agonists for NAFLD. European Journal of Medicinal Chemistry, 245, 114920. Retrieved March 2, 2026, from [Link]

  • Whitehead, K. A., et al. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(7), 1438-1447. Retrieved March 2, 2026, from [Link]

  • Ananthanarayanan, C., et al. (2009). Synthesis and screening of 1-methyl-4-substituted benzoyl piperazides against adult Setaria digitata for antifilarial activity. Acta Tropica, 111(2), 163-167. Retrieved March 2, 2026, from [Link]

  • Tiam-Ting, J., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. ResearchGate. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. Retrieved March 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (2025). (PDF) Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Retrieved March 2, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. Retrieved March 2, 2026, from [Link]

  • Kim, J., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. PubMed Central. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Retrieved March 2, 2026, from [Link]

  • ResearchGate. (n.d.). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers | Request PDF. Retrieved March 2, 2026, from [Link]

Sources

Exploratory

1-Benzoyl-4-Phenylpiperazine Derivatives: A Technical Guide on Synthesis, Conformation, and Pharmacological Profiling

Executive Summary The 1-benzoyl-4-phenylpiperazine scaffold is a highly versatile and privileged structure in modern medicinal chemistry. Characterized by a central piperazine ring bridging a benzoyl moiety and a phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-benzoyl-4-phenylpiperazine scaffold is a highly versatile and privileged structure in modern medicinal chemistry. Characterized by a central piperazine ring bridging a benzoyl moiety and a phenyl group, this pharmacophore serves as the structural foundation for numerous biologically active compounds. This technical whitepaper synthesizes current literature to provide drug development professionals with an authoritative guide on the structural conformation, synthetic methodologies, and pharmacological profiling of 1-benzoyl-4-phenylpiperazine derivatives, with a specific focus on their applications in neuropharmacology and oncology.

Structural Chemistry & Conformational Analytics

Understanding the three-dimensional spatial arrangement of the 1-benzoyl-4-phenylpiperazine core is critical for rational drug design, as receptor binding is highly dependent on the molecule's steric profile.

Crystallographic studies of derivatives such as 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine reveal that these compounds typically crystallize in orthorhombic (


) and monoclinic (

) crystal systems[1][2].
  • Piperazine Core: The central piperazine ring universally adopts a rigid, low-energy chair conformation [2].

  • Substituent Orientation: The benzoyl and phenyl groups are attached to different nitrogen atoms (N1 and N4). The phenyl rings are systematically twisted out of planarity with the carbonyl group, yielding specific torsion angles (e.g., N1—C11—C12—C13 torsion angles of approximately 45° to 46°)[3].

  • Lattice Stabilization: Interestingly, these structures lack conventional hydrogen bonds. Instead, the crystal lattice is stabilized by weaker C—H···O contacts, which allows for a high degree of lipophilicity—a crucial factor for blood-brain barrier (BBB) penetration in CNS-targeted derivatives[1][2].

Synthetic Methodologies & Mechanistic Causality

The synthesis of 1-benzoyl-4-phenylpiperazine derivatives relies on a highly controlled nucleophilic acyl substitution. The following protocol outlines the optimal conditions for N-acylation, detailing the chemical causality behind each experimental parameter.

Step-by-Step N-Acylation Protocol

Reagents: 1-Phenylpiperazine (1.0 eq), Substituted Benzoyl Chloride (1.1 eq), Triethylamine (TEA, 1.5 eq), Anhydrous Dichloromethane (DCM).

  • Preparation & Inert Atmosphere: Flame-dry a round-bottom flask under argon. Dissolve 1-phenylpiperazine in anhydrous DCM (0.2 M concentration).

    • Causality: Water must be strictly excluded to prevent the competitive hydrolysis of the highly electrophilic benzoyl chloride into unreactive benzoic acid.

  • Base Addition & Thermal Control: Add TEA to the solution. Submerge the flask in an ice-water bath to bring the internal temperature to 0°C.

    • Causality: TEA acts as an acid scavenger. As the reaction proceeds, equimolar amounts of hydrochloric acid (HCl) are generated. Without a tertiary amine base, the HCl would protonate the secondary amine of the unreacted 1-phenylpiperazine, forming a non-nucleophilic ammonium salt and prematurely quenching the reaction. Cooling to 0°C mitigates the highly exothermic nature of the acylation, preventing solvent boil-off and minimizing the formation of di-acylated impurities.

  • Electrophile Addition: Dissolve the substituted benzoyl chloride in a minimal amount of DCM and add it dropwise to the stirring solution over 30 minutes.

  • Reaction Propagation & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

    • Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3 v/v) mobile phase. The disappearance of the ninhydrin-active secondary amine spot (starting material) and the emergence of a UV-active, higher

      
       spot confirms the formation of the tertiary amide product.
      
  • Aqueous Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, and dry over anhydrous 
    
    
    
    .
    • Causality: The

      
       wash neutralizes residual acid and converts any trace benzoic acid byproduct into water-soluble sodium benzoate, which is easily partitioned into the aqueous waste.
      
  • Purification: Filter the drying agent, concentrate the filtrate in vacuo, and purify the crude residue via silica gel flash chromatography to yield the pure 1-benzoyl-4-phenylpiperazine derivative.

SynthesisWorkflow Step1 1-Phenylpiperazine + Benzoyl Chloride Step2 DCM Solvent + TEA Base (0°C to RT, 4h) Step1->Step2 Step3 Aqueous Workup (NaHCO3 & Brine Wash) Step2->Step3 Step4 Purification (Silica Chromatography) Step3->Step4 Step5 1-Benzoyl-4-phenylpiperazine Derivatives Step4->Step5

Workflow for the N-acylation synthesis of 1-benzoyl-4-phenylpiperazine derivatives.

Pharmacological Profiling & Structure-Activity Relationship (SAR)

The protonatable piperazine nitrogen and the lipophilic aryl rings of this scaffold mimic endogenous monoamines, making it a highly effective ligand for G-Protein Coupled Receptors (GPCRs) and various oncological targets.

Neuropharmacology: 5-HT and D2 Receptor Modulation

Phenylpiperazine derivatives are foundational to modern psychiatric pharmacotherapy. They act as potent modulators of serotonin (5-HT) and dopamine (D2) receptors.

  • Serotonergic Activity: Derivatives such as Nefazodone selectively block postsynaptic

    
     receptors while moderately inhibiting 5-HT reuptake, providing robust antidepressant efficacy[4].
    
  • Dopaminergic Functional Selectivity: Advanced derivatives like LASSBio-579 demonstrate "biased agonism" or functional selectivity at D2 receptors. Instead of canonical

    
     protein activation, these compounds preferentially recruit the 
    
    
    
    -arrestin-2 signaling pathway[5]. This biased signaling is highly desirable in antipsychotic drug development, as it maintains therapeutic efficacy while minimizing extrapyramidal motor side effects.

SignalingPathway Ligand Phenylpiperazine Ligand Receptor GPCR (5-HT2A / D2) Ligand->Receptor Gq Gαq Protein Activation (5-HT2A Pathway) Receptor->Gq Agonism Gi Gαi / β-Arrestin (D2 Pathway) Receptor->Gi Antagonism/Bias PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca cAMP Inhibition of cAMP Gi->cAMP

GPCR signaling pathways modulated by phenylpiperazine derivatives.
Oncology: Anti-Proliferative Activity in Prostate Cancer

Beyond the central nervous system, phenylpiperazines exhibit potent anti-proliferative effects, particularly against androgen-independent prostate cancer cell lines (DU145 and PC-3)[6][7].

  • Mechanism of Action: Compounds like Naftopidil (an

    
    -adrenoceptor antagonist) inhibit prostate cancer cell growth via off-target mechanisms, specifically by inducing 
    
    
    
    cell cycle arrest and directly inhibiting the polymerization of tubulins[6][8].
  • SAR Insights: Recent structure-activity relationship studies indicate that halogenation (e.g., fluoro or bromo substitutions) at the para-position of the phenyl ring significantly enhances cytotoxicity against DU145 cells while maintaining a favorable safety profile, sparing normal prostate epithelial cells (WPMY-1)[7][8].

Quantitative Data Summary

The following table summarizes the pharmacological metrics of key phenylpiperazine derivatives discussed in the literature:

Compound / DerivativePrimary Target / Cell LineActivity / AffinityMechanistic ActionSource
Naftopidil DU145 / LNCaP (Prostate)

~10-30 μM

-adrenoceptor antagonism,

arrest
[6][7]
Compound 8 (MDPI) DU145 (Prostate)

= 8.25 μM
Cytotoxicity, Apoptosis induction[7]
Nefazodone

Receptor
High AffinityPostsynaptic blockade, 5-HT reuptake inhibition[4]
LASSBio-579

Receptor
Nanomolar AffinityFunctional selectivity (

-arrestin-2 bias)
[5]

References

  • Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)
  • Synthesis and crystal structures of 1-benzoyl-4-(4- nitrophenyl)piperazine and 1-(4-bromobenzoyl)
  • Nefazodone | Phenylpiperazine Antidepressant MedChemExpress URL
  • Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer | Request PDF ResearchGate URL
  • Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579...
  • Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety PMC URL
  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines MDPI URL

Sources

Foundational

The Phenylpiperazine Privileged Scaffold in Medicinal Chemistry: A Technical Whitepaper

Executive Summary Phenylpiperazines represent a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" due to their structural versatility and broad pharmacological applicability[1]. Originally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylpiperazines represent a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold" due to their structural versatility and broad pharmacological applicability[1]. Originally dominant in central nervous system (CNS) drug discovery[2], this motif has transcended its initial boundaries, demonstrating potent efficacy in oncology[3] and antimicrobial resistance[4]. This whitepaper dissects the conformational dynamics, structure-activity relationships (SAR), and synthetic methodologies of phenylpiperazine derivatives, providing a rigorous, self-validating framework for drug development professionals.

Conformational Dynamics & The "Privileged" Nature of Phenylpiperazines

The piperazine heterocycle is a saturated six-membered ring containing two nitrogen atoms at opposite positions (N1 and N4). This dual-nitrogen architecture allows the ring to adopt highly favorable chair conformations, which are critical for optimal spatial alignment within receptor pockets[1]. When coupled with a phenyl ring to form an N-arylpiperazine, the scaffold introduces a unique geometric profile. The plane of the phenyl ring is typically rotated relative to the piperazine ring (with dihedral angles often ranging from 10° to 25° depending on substitution), preventing absolute planarity[2].

This non-planar, flexible nature is the root causality of its "privileged" status. The N1-phenyl group primarily engages in hydrophobic and


 stacking interactions with aromatic residues in target proteins, while the basic N4 nitrogen remains protonated at physiological pH, enabling critical salt-bridge formations with conserved aspartate residues in aminergic G protein-coupled receptors (GPCRs)[2].

Structure-Activity Relationships (SAR) Across Therapeutic Domains

Neuropharmacology (GPCRs)

In CNS drug design, the phenylpiperazine scaffold is a master key for aminergic GPCRs, particularly serotonin (5-HT) and dopamine receptors[2]. SAR studies reveal that ortho- or meta-substitutions on the phenyl ring with electron-withdrawing or lipophilic groups drastically alter receptor subtype selectivity. For example, coupling the phenylpiperazine core with an aromatic methylhydantoin moiety yields highly selective ligands for 5-HT1A and 5-HT7 receptors over 5-HT6, with binding affinities (


) reaching the sub-nanomolar to low-nanomolar range (0.8–353 nM)[5].
Oncology (DNA Intercalation & Cytotoxicity)

Beyond the CNS, phenylpiperazines have been engineered as DNA intercalators and cytotoxic agents. By attaching the piperazine nitrogen to a 1,2-benzothiazine chromophore, researchers have developed compounds with potent antiproliferative activity. The causality here lies in the basicity of the piperazine ring, which facilitates cellular uptake and DNA groove binding. Specifically, 1-(3,4-dichlorophenyl)piperazine derivatives (e.g., BS130 and BS230) have demonstrated superior cytotoxicity against MCF7 breast adenocarcinoma cells compared to the reference drug doxorubicin[3].

Antimicrobial Resistance (Efflux Pump Inhibition)

The scaffold also disrupts bacterial defense mechanisms. In Staphylococcus epidermidis, phenylpiperazine 5,5-dimethylhydantoin derivatives act as first-in-class synthetic inhibitors of the Msr(A) macrolide efflux pump[4]. Furthermore, tuning the lipophilicity via thioaryl substitutions (e.g., 1-(2-(2,4-dimethylphenylthio)phenyl)piperazine) enhances outer-membrane penetration in Gram-negative bacteria, leading to potent inhibition of P. aeruginosa and E. coli[1].

SAR_Map Core Phenylpiperazine Core (Privileged Scaffold) N1 N1 Phenyl Substitution (Steric/Electronic Tuning) Core->N1 Modulates Lipophilicity & pi-pi Stacking N4 N4 Linker/Pharmacophore (Target Specificity) Core->N4 Defines Primary Binding Pocket Fit CNS Aminergic GPCRs (5-HT, D2 Receptors) N1->CNS Ortho/Meta Halogens Cancer Oncology Targets (DNA Intercalation) N1->Cancer 3,4-Dichloro Groups Microbe Antimicrobial Targets (Efflux Pumps/Membranes) N1->Microbe Thioaryl Substitutions N4->CNS Hydantoin/Imide Linkers N4->Cancer 1,2-Benzothiazine N4->Microbe 5,5-Dimethylhydantoin

Logical SAR map of phenylpiperazine substitutions and therapeutic targets.

Quantitative Data Summary

To facilitate rapid comparison, the following table synthesizes the quantitative pharmacological data of key phenylpiperazine derivatives discussed above.

Compound Class / DerivativePrimary Therapeutic AreaTarget / Assay ModelQuantitative Efficacy / ResultReference
Hydantoin-phenylpiperazines Neuropharmacology5-HT1A / 5-HT7 Receptors

= 0.8 – 353 nM
[5]
BS130 & BS230 (3,4-dichloro) OncologyMCF7 Cell Line Cytotoxicity

< Doxorubicin
[3]
5,5-Dimethylhydantoin hybrids AntimicrobialMsr(A) Efflux Pump (S. epidermidis)Active Efflux Inhibition[4]
Thioaryl-substituted analogs AntimicrobialS. aureus / E. coli MICPotent broad-spectrum inhibition[1]

Synthetic Methodologies & Self-Validating Protocols

The construction of complex phenylpiperazine derivatives typically relies on functionalizing the N1 and N4 positions. Two highly reliable methodologies are the Buchwald-Hartwig cross-coupling for unactivated aryl halides and Nucleophilic Aromatic Substitution (SNAr) for electron-deficient heteroaryls[6].

Synthesis_Workflow Start Piperazine + Bromobenzene Cat Pd2(dba)3 / BINAP NaOtBu, Toluene, 100°C Start->Cat Buchwald-Hartwig Cross-Coupling Int 1-Phenylpiperazine (Key Intermediate) Cat->Int 18h, Argon Atm. SNAr 4-Chloropyridine HCl K2CO3, DMF, 120°C Int->SNAr SNAr Reaction Prod 1-Phenyl-4-(4-pyridinyl)piperazine (Final Product) SNAr->Prod 24h, Thermal Heating

Step-by-step synthetic workflow for 1-Phenyl-4-(4-pyridinyl)piperazine.

Protocol A: Synthesis of 1-Phenylpiperazine via Buchwald-Hartwig Amination

Mechanistic Rationale: Unactivated bromobenzene does not readily undergo SNAr. Therefore, a palladium-catalyzed cross-coupling is required.


 serves as the zero-valent palladium source, while BINAP (a bidentate phosphine ligand) creates a sterically hindered environment that accelerates reductive elimination and suppresses unwanted 

-hydride elimination. Sodium tert-butoxide (

) is utilized as a strong base to deprotonate the piperazine, facilitating its coordination to the Pd center[6].
  • Preparation: Oven-dry a Schlenk flask and purge with argon to ensure an anhydrous, oxygen-free environment (prevents catalyst oxidation).

  • Reagent Loading: Add

    
     (0.02 mmol), BINAP (0.03 mmol), and 
    
    
    
    (1.4 mmol) to the flask.
  • Solvent & Reactants: Inject anhydrous toluene (10 mL), followed by piperazine (1.2 mmol) and bromobenzene (1.0 mmol).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 18 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a Celite pad to remove the palladium catalyst and insoluble inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (gradient of ethyl acetate in hexanes).

  • Self-Validation System:

    • TLC: Monitor the disappearance of bromobenzene (UV active).

    • NMR Validation: Confirm product via

      
       NMR (
      
      
      
      ). Look for the characteristic multiplet of the monosubstituted phenyl ring (7.2–6.8 ppm) and the distinct broad singlet of the secondary amine N-H (~1.6 ppm)[6].
Protocol B: Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine via SNAr

Mechanistic Rationale: The 4-position of pyridine is highly electron-deficient, making it highly susceptible to nucleophilic attack. DMF is chosen as a polar aprotic solvent to stabilize the highly charged Meisenheimer complex intermediate.


 acts as a mild base to neutralize the HCl salt of the 4-chloropyridine and sequester the HCl generated during the substitution[6].
  • Reagent Loading: To a round-bottom flask, add 1-phenylpiperazine (1.0 mmol, from Protocol A), 4-chloropyridine hydrochloride (1.2 mmol), and

    
     (3.0 mmol).
    
  • Solvent Addition: Add 10 mL of anhydrous DMF.

  • Reaction: Heat the mixture to 120 °C and stir for 24 hours. The elevated temperature provides the activation energy necessary to displace the chloride ion.

  • Workup: Cool to room temperature. Pour the mixture into distilled water (to precipitate/dissolve DMF) and extract with ethyl acetate (

    
     mL).
    
  • Washing: Wash the combined organic layers extensively with brine to remove residual DMF, dry over anhydrous

    
    , and concentrate.
    
  • Self-Validation System:

    • NMR Validation: Validate the final structure via

      
       NMR (
      
      
      
      , 400 MHz). Key diagnostic peaks:
      
      
      8.32 (d,
      
      
      Hz, 2H, pyridine
      
      
      -protons), 6.69 (d,
      
      
      Hz, 2H, pyridine
      
      
      -protons), and the piperazine methylene protons appearing as two distinct triplets at
      
      
      3.50 and 3.25[6].

Conclusion

The phenylpiperazine scaffold remains an indispensable tool in the medicinal chemist's arsenal. By understanding the causal relationships between its conformational flexibility, electronic properties, and target binding affinities, researchers can rationally design next-generation therapeutics. Whether navigating the complex pocket of a 5-HT receptor or disrupting a bacterial efflux pump, the rigorous application of structure-activity relationships and robust synthetic methodologies ensures the continued evolution of this privileged pharmacophore.

References

  • Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Handzlik, J., et al. (2014). SAR-studies on the importance of aromatic ring topologies in search for selective 5-HT(7) receptor ligands among phenylpiperazine hydantoin derivatives. European Journal of Medicinal Chemistry. [Link]

  • Kurczab, R., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI Molecules. [Link]

  • Witek, K., et al. (2020). Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis. MDPI Molecules.[Link]

  • Kaczmarek, B., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]

Sources

Exploratory

1-(4-methylbenzoyl)-4-phenylpiperazine molecular weight and formula

Executive Summary As drug discovery pivots toward highly specific, multi-target directed ligands, the piperazine scaffold remains a cornerstone of medicinal chemistry. 1-(4-methylbenzoyl)-4-phenylpiperazine (IUPAC: (4-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly specific, multi-target directed ligands, the piperazine scaffold remains a cornerstone of medicinal chemistry. 1-(4-methylbenzoyl)-4-phenylpiperazine (IUPAC: (4-methylphenyl)-(4-phenylpiperazin-1-yl)methanone) is a highly versatile chemical building block[1]. By combining the conformational rigidity of a piperazine ring with the lipophilicity of a 4-methylbenzoyl group and the electronic properties of a phenyl moiety, this compound serves as an ideal intermediate for synthesizing central nervous system (CNS) agents and acetylcholinesterase (AChE) inhibitors[2],[3].

This whitepaper provides a comprehensive, field-proven guide to the physicochemical profiling, synthetic methodology, and analytical validation of 1-(4-methylbenzoyl)-4-phenylpiperazine, designed for application scientists and drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the physicochemical properties of 1-(4-methylbenzoyl)-4-phenylpiperazine is critical for predicting its pharmacokinetic behavior, specifically its blood-brain barrier (BBB) permeability. The presence of the 4-methylbenzoyl group significantly increases the compound's XLogP3, favoring lipid membrane traversal[1].

Table 1: Core Physicochemical Properties
PropertyValueScientific Implication
IUPAC Name (4-methylphenyl)-(4-phenylpiperazin-1-yl)methanoneStandardized nomenclature for structural identification.
CAS Number 219989-26-1Unique registry identifier for procurement and safety tracking.
Molecular Formula C₁₈H₂₀N₂ODictates stoichiometric calculations during synthesis.
Molecular Weight 280.37 g/mol Optimal size for small-molecule drug design (Lipinski's Rule of 5).
Monoisotopic Mass 280.15756 DaTarget mass for high-resolution LC-MS validation.
XLogP3 3.3Indicates high lipophilicity, ideal for CNS targeting.
Topological Polar Surface Area 23.6 ŲLow TPSA (< 90 Ų) strongly correlates with excellent BBB penetration.

Synthetic Methodology & Protocol

The synthesis of 1-(4-methylbenzoyl)-4-phenylpiperazine relies on a highly efficient nucleophilic acyl substitution. As an application scientist, it is vital to understand not just the how, but the why behind each operational parameter to ensure a self-validating and scalable workflow.

Experimental Protocol: Nucleophilic Acyl Substitution

Reagents Required:

  • 1-Phenylpiperazine (Nucleophile, 1.0 eq)

  • 4-Methylbenzoyl chloride (Electrophile, 1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Base, 1.5 eq)

  • Anhydrous Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow & Causality:

  • Preparation of the Reaction Matrix: Dissolve 1.0 eq of 1-phenylpiperazine in anhydrous DCM under an inert argon or nitrogen atmosphere.

    • Causality: DCM is selected as an aprotic solvent that readily solubilizes both the amine and the incoming acid chloride without participating in competing nucleophilic reactions. The inert atmosphere prevents the hydrolysis of the acid chloride.

  • Base Addition: Add 1.5 eq of TEA to the stirring solution.

    • Causality: TEA acts as a non-nucleophilic proton scavenger. During the reaction, HCl is generated as a byproduct. Without TEA, the HCl would protonate the unreacted 1-phenylpiperazine, rendering it non-nucleophilic and artificially capping the theoretical yield at 50%.

  • Electrophile Introduction: Cool the reaction vessel to 0 °C using an ice bath. Add 1.1 eq of 4-methylbenzoyl chloride dropwise over 15 minutes.

    • Causality: The acyl substitution is highly exothermic. The 0 °C environment mitigates thermal degradation and suppresses the formation of unwanted poly-acylated or degraded side products.

  • Reaction Propagation & Self-Validation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase.

    • Causality: The disappearance of the amine spot (which is ninhydrin positive) and the emergence of a higher

      
       UV-active spot provides real-time, self-validating proof of conversion.
      
  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the pure amide (>85% yield).

SynthesisWorkflow N1 1-Phenylpiperazine (Nucleophile) N3 N3 N1->N3 Addition N2 4-Methylbenzoyl Chloride (Electrophile) N2->N3 Dropwise N4 Crude Product C18H20N2O N3->N4 Nucleophilic Acyl Substitution N5 N5 N4->N5 Aqueous Workup & Silica Gel Chromatography

Step-by-step synthetic workflow for 1-(4-methylbenzoyl)-4-phenylpiperazine.

Analytical Characterization & Validation

To ensure rigorous scientific integrity, the synthesized compound must be validated orthogonally using mass spectrometry and nuclear magnetic resonance spectroscopy.

LC-MS (Liquid Chromatography-Mass Spectrometry) Protocol
  • Methodology: Utilize a C18 Reverse Phase column with a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

  • Validation Benchmark: The target compound will readily ionize to form a protonated adduct. You must observe a dominant peak at m/z 281.16

    
    , confirming the monoisotopic mass of 280.15 Da[1].
    
¹H NMR (Proton Nuclear Magnetic Resonance) Signatures

When analyzing the ¹H NMR spectra (typically in CDCl₃), look for the following self-validating structural markers:

  • Methyl Protons: A distinct singlet around

    
     2.35 ppm, integrating to 3H, confirming the presence of the 4-methyl group.
    
  • Piperazine Core: Multiplets in the

    
     3.00–3.80 ppm range, integrating to 8H. Note: Due to the restricted rotation around the amide C-N bond (rotamers), these peaks may appear broadened at room temperature.
    
  • Aromatic Protons: Complex multiplets between

    
     6.80–7.40 ppm, integrating to 9H total (5 from the phenyl ring, 4 from the 4-methylbenzoyl ring).
    

Pharmacological Relevance & SAR

Piperazine derivatives are widely recognized for their pharmacological versatility, frequently serving as core scaffolds in antipsychotics, antidepressants, and antimicrobial agents[2]. Specifically, the 1-(4-methylbenzoyl)-4-phenylpiperazine architecture is highly prized in the development of dual inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[3].

Structure-Activity Relationship (SAR) Dynamics
  • The Piperazine Ring: Provides optimal spatial geometry and basicity, allowing the molecule to orient correctly within the enzymatic gorge of AChE.

  • The Phenyl Group: Engages in critical

    
     stacking and cation-
    
    
    
    interactions with aromatic residues (e.g., Trp86) in the catalytic active site of target receptors.
  • The 4-Methylbenzoyl Group: The para-methyl substitution fine-tunes the electronic density of the benzoyl ring while significantly boosting the overall lipophilicity (XLogP3 = 3.3), ensuring the molecule can cross the blood-brain barrier to reach CNS targets[1],[3].

SAR_Model Core 1-(4-Methylbenzoyl)-4-phenylpiperazine (MW: 280.37 g/mol) Sub1 Piperazine Core Modulates pKa & H-Bonding Core->Sub1 Sub2 4-Methylbenzoyl Group Enhances Lipophilicity Core->Sub2 Sub3 Phenyl Moiety Enables π-π Stacking Core->Sub3 Target2 Target Binding (e.g., AChE, CNS Receptors) Sub1->Target2 Target1 BBB Penetration CNS Bioavailability Sub2->Target1 Sub3->Target2 Target1->Target2 Synergistic Effect

Structure-Activity Relationship (SAR) and pharmacological targeting logic.

References

  • (4-Methylphenyl)-(4-phenylpiperazin-1-yl)methanone - PubChem - NIH Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Synthesis of Some New 3-Coumaranone and Coumarin Derivatives as Dual Inhibitors of Acetyl- and Butyrylcholinesterase Source: ResearchGate / ChemInform URL:[Link]

Sources

Foundational

Rational Design and Synthesis of 4-Methylbenzoyl Piperazine Analogs: A Technical Guide for Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the piperazine ring is recognized as a privileged scaffold due to its structural rigidity, favorable basicity, and capacity to form highly specific hydrogen bond networks....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the piperazine ring is recognized as a privileged scaffold due to its structural rigidity, favorable basicity, and capacity to form highly specific hydrogen bond networks. When functionalized with a 4-methylbenzoyl moiety, the resulting 4-methylbenzoyl piperazine pharmacophore exhibits enhanced lipophilicity and a distinct spatial geometry. This structural vector is highly effective at probing hydrophobic pockets within diverse target proteins, making it a cornerstone in the development of novel therapeutics ranging from targeted anticancer agents to potent antioxidants.

This technical guide synthesizes current methodologies for the rational design, chemical synthesis, and biological validation of 4-methylbenzoyl piperazine analogs. By examining their roles in PARP-1 inhibition, Nrf2 pathway modulation, and broad-spectrum antimicrobial activity, this document provides a comprehensive framework for drug development professionals seeking to leverage this versatile chemical space.

Pharmacophore Rationale & Target Engagement

PARP-1 Inhibition & Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP-1) is an essential enzyme mediating the base excision repair (BER) of DNA single-strand breaks. In drug discovery, targeting PARP-1 exploits the principle of synthetic lethality, particularly in cancer cells harboring BRCA1/2 mutations[1]. Recent structural optimizations have successfully fused the 4-methylbenzoyl piperazine group to a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold[2].

Causality in Design: The 1H-thieno[3,4-d]imidazole core acts as the NAD+ competitive anchor in the catalytic domain of PARP-1, while the 4-methylbenzoyl piperazine side chain extends into the solvent-exposed channel. The para-methyl substitution provides optimal van der Waals contacts without introducing excessive steric bulk, which has been shown to decrease enzymatic tolerance in larger analogs[2].

PARP1Mechanism Drug 4-Methylbenzoyl Piperazine Analog PARP1 PARP-1 Enzyme Drug->PARP1 Inhibits BER Base Excision Repair (BER) PARP1->BER Mediates Death Synthetic Lethality (BRCA-deficient) PARP1->Death Repair Failure DNA DNA Single-Strand Breaks DNA->PARP1 Recruits Survival Cell Survival (Wild-type) BER->Survival

Mechanism of PARP-1 inhibition and synthetic lethality in BRCA-deficient cells.

Nrf2/IL-6 Loop Modulation for Oxidative Stress

Scaffold hopping strategies have utilized the piperazine-2,5-dione backbone to develop potent antioxidants against H2O2-induced oxidative injury[3]. By substituting the N4 position with a 4-methylbenzoyl group, researchers have generated compounds that effectively modulate the IL-6/Nrf2 loop pathway[4]. The diketopiperazine core provides exceptional stability against endogenous peptidases, while the 4-methylbenzoyl group enhances cellular permeability, allowing the molecule to effectively upregulate Nrf2-mediated antioxidant response elements (ARE).

Broad-Spectrum Antimicrobial Sulfonamides

The 4-methylbenzoyl piperazine moiety also serves as a critical intermediate in the synthesis of sulfonamide-amide derivatives[5]. By reacting ethyl-4-(3-(chlorosulfonyl)-4-methylbenzoyl)piperazine-1-carboxylate with various anilines, researchers have generated bifunctional molecules that exhibit significant in vitro antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA)[5].

Experimental Methodology: Self-Validating Synthetic Protocols

To ensure high fidelity and reproducibility in the synthesis of 4-methylbenzoyl piperazine analogs, the following protocol utilizes an EDCI/HOBt-mediated amide coupling strategy.

Protocol: Synthesis of 4-Methylbenzoyl Piperazine Intermediates

Objective: Synthesize the active 4-methylbenzoyl piperazine intermediate while suppressing side reactions such as racemization or over-acylation.

Causality & Rationale: Traditional acid chloride methods often lead to exothermic degradation, poor selectivity, and the generation of corrosive HCl gas. Utilizing EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole) ensures the formation of a highly reactive but thermodynamically stable active ester intermediate. DIPEA (N,N-Diisopropylethylamine) is selected as a non-nucleophilic proton sink; its steric hindrance prevents it from competing with the piperazine nitrogen, ensuring the free amine remains unprotonated and reactive.

Step-by-Step Procedure:

  • Activation: Dissolve 4-methylbenzoic acid (1.0 eq, ~10.0 mmol) in 100 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add EDCI (1.2 eq) and HOBt (0.1 eq). Stir for 30 minutes at 0 °C.

    • Self-Validation Checkpoint 1: The suspension will transition to a clear solution as the active HOBt-ester forms.

  • Coupling: Add DIPEA (1.5 eq) to the reaction flask. Subsequently, add the functionalized piperazine derivative (1.0 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the local concentration of the nucleophile, strictly minimizing the potential for unwanted bis-acylation if secondary amines are present.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint 2: Monitor reaction completion via Thin Layer Chromatography (TLC) using a DCM/MeOH (19:1 v/v) mobile phase. The disappearance of the starting material and the emergence of a new spot (typically Rf ≈ 0.35) confirms conversion[6].

  • Orthogonal Quench & Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl (50 mL), 1N NaOH (50 mL), and saturated brine (50 mL).

    • Causality: This orthogonal washing strategy exploits pH-dependent solubility. HCl removes unreacted piperazine and DIPEA into the aqueous phase, while NaOH deprotonates and removes unreacted carboxylic acid and HOBt.

  • Drying & Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate in vacuo to yield a crude oil. Purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

  • Characterization: Validate the final compound.

    • Self-Validation Checkpoint 3: UHPLC-ESI-MS must show >95% purity with the correct [M+H]+ mass peak. 1H NMR (300 MHz, CDCl3) must confirm the presence of the 4-methyl singlet at ~2.40 ppm and the piperazine multiplet at ~3.50 ppm[6].

SynthesisWorkflow A Pharmacophore Design B Amide Coupling (EDCI/HOBt) A->B Reagents C Liquid-Liquid Extraction B->C Quench D Flash Chromatography C->D Crude Oil E UHPLC-MS & NMR Validation D->E >95% Purity F In Vitro Bioassays E->F Lead Cmpd

Workflow for the synthesis and validation of 4-methylbenzoyl piperazine analogs.

Quantitative Structure-Activity Relationship (QSAR) Summaries

The following tables summarize the physicochemical properties, yields, and structural variations of 4-methylbenzoyl piperazine analogs across different therapeutic targets.

Table 1: Physicochemical Data for PARP-1 Inhibitor Analogs[1][2]

Scaffold: 1H-thieno[3,4-d]imidazole-4-carboxamide

Compound IDR-Group SubstitutionYield (%)Melting Point (°C)ESI-MS [M+H]+
13e 4-Methylbenzoyl 46.8 308–310 474.1
13d4-Chlorobenzoyl46.8247–249494.1
13jCyclopropanecarbonyl58.0272–273424.1
13g4-Bromobenzyl47.5285–288524.0
Table 2: Piperazine-2,5-dione Antioxidant Derivatives[3][4]

Target: IL-6/Nrf2 Loop Pathway

Compound IDN1-SubstitutionN4-SubstitutionYield (%)Melting Point (°C)
9b 3,5-Dimethoxyphenyl4-Methylbenzoyl 82 131–134
9d Phenyl4-Methylbenzoyl 89 170–173
9e 3-Methoxyphenyl4-Methylbenzoyl 86 142–145
9f 4-Methoxyphenyl4-Methylbenzoyl 87 142–145
Table 3: RC-106 Anticancer Analogs[6][7]

Target: U87-MG Glioblastoma / RPMI 8226 Cells

Compound IDR1-SubstitutionR2-SubstitutionYield (%)Purity (UHPLC)
AM[2,4] (2E)-3-(4-Methoxyphenyl)but-2-en-1-yl4-Methylbenzoyl 34 98%
SU[2,4](2E)-3-(4-Methoxyphenyl)but-2-en-1-yl4-Methylbenzenesulfonyl1285%

Biological Evaluation Workflows

To accurately assess the efficacy of the synthesized compounds, biological assays must be carefully selected to reflect the intended mechanism of action.

For PARP-1 inhibitors (e.g., Compound 13e), initial screening is conducted via a PARP-1 enzymatic assay to determine the IC50 of the compound directly against the isolated protein[1]. However, cell-free assays do not account for membrane permeability or cellular metabolism. Therefore, secondary screening must utilize specific cell lines.

Cellular Assay Rationale: The selection of the HCC1937 cell line is highly deliberate. HCC1937 cells are inherently BRCA1-deficient. Because BRCA1 is required for homologous recombination (HR) repair, these cells rely entirely on PARP-1 mediated base excision repair to survive spontaneous DNA damage. By treating HCC1937 cells with 4-methylbenzoyl piperazine PARP-1 inhibitors, researchers can induce synthetic lethality, observing a dramatic reduction in cell viability compared to BRCA-proficient control lines[1]. This validates not only the potency of the drug but its specific mechanistic pathway.

References

  • Title: Exploring the RC-106 Chemical Space: Design and Synthesis of Novel (E)-1-(3-Arylbut-2-en-1-yl)-4-(Substituted)
  • Source: mdpi.
  • Source: mdpi.
  • Source: researchgate.

Sources

Exploratory

Introduction: The Benzoylpiperazine Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Bioactivity of Benzoylpiperazine Derivatives The piperazine ring is a fundamental heterocyclic motif that is widely present in a vast number of biologically active compounds.[1] Its uni...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Bioactivity of Benzoylpiperazine Derivatives

The piperazine ring is a fundamental heterocyclic motif that is widely present in a vast number of biologically active compounds.[1] Its unique structural and physicochemical properties, including the presence of two nitrogen atoms at positions 1 and 4, make it a highly sought-after scaffold in the design and development of novel therapeutic agents.[1][2] When a benzoyl group is attached to one of these nitrogen atoms, it forms the benzoylpiperazine core, a structure that has been recognized as a "privileged structure" in medicinal chemistry.[3] This designation stems from its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. The benzoyl group can act as a protecting group, allowing for selective functionalization of the second nitrogen atom in the piperazine ring, which is a key strategy in the synthesis of unsymmetrically substituted piperazine derivatives.[4] This versatility has enabled the development of benzoylpiperazine derivatives with potent anticancer, antimicrobial, antifungal, anti-inflammatory, and neuropharmacological properties.[5][6][7] This technical guide provides a comprehensive overview of the multifaceted bioactivities of benzoylpiperazine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to evaluate their therapeutic potential.

Core Bioactivities and Mechanisms of Action of Benzoylpiperazine Derivatives

The therapeutic potential of benzoylpiperazine derivatives is remarkably broad, with compounds in this class demonstrating significant efficacy in several key areas of drug discovery.

Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of benzoylpiperazine derivatives. These compounds have been shown to inhibit the proliferation of a wide range of human cancer cell lines.[8][9] For instance, novel hybrid compounds combining benzofuran and N-aryl piperazine moieties have demonstrated potent cytotoxic activity.[5] One such derivative exhibited a remarkable IC50 value of 0.12 μM against the A549 human lung cancer cell line.[5] The mechanisms underlying these anticancer effects are multifaceted and can include the induction of apoptosis and necrosis.[9] Molecular docking studies have suggested that some benzoylpiperazine derivatives can interact with key biological targets in cancer cells, such as topoisomerase II, an enzyme crucial for DNA replication.[10]

Antimicrobial and Antifungal Activity

Benzoylpiperazine derivatives have emerged as a promising class of antimicrobial and antifungal agents.[11][12] Their broad spectrum of activity has been demonstrated against various Gram-positive and Gram-negative bacteria, as well as several fungal strains.[11][13] For example, certain 1-benzhydryl-piperazine derivatives have shown potent antimicrobial activity, with some compounds exhibiting greater efficacy than the standard drug streptomycin against strains like Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa.[12][13] The structure-activity relationships of these compounds indicate that the nature and position of substituents on the phenyl ring play a crucial role in their antibacterial potency.[12]

Neuropharmacological Effects

The piperazine scaffold is a well-established pharmacophore for targeting the central nervous system (CNS).[7] Benzoylpiperazine derivatives, in particular, have been shown to modulate the activity of key neurotransmitter systems, including the dopaminergic and serotonergic pathways.[4] They can act as releasing agents and reuptake inhibitors at the dopamine transporter (DAT) and the serotonin transporter (SERT), leading to an increase in the synaptic concentrations of these neurotransmitters.[4] This mechanism of action underpins their potential as antidepressants and antipsychotics.[4] Furthermore, certain benzoylpiperidine derivatives, which can be considered bioisosteres of benzoylpiperazines, have shown high affinity for serotonin (5-HT2A) and dopamine (D2) receptors, highlighting the importance of this structural motif in the development of CNS-active drugs.[3][14]

Enzyme Inhibition: A Focus on Tyrosinase

Benzoylpiperazine derivatives have also been identified as potent inhibitors of various enzymes, with tyrosinase being a notable example.[15][16] Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is of great interest in the development of treatments for hyperpigmentation disorders.[15][16] Studies have shown that certain benzoyl and cinnamoyl piperazine amides can effectively inhibit tyrosinase with pIC50 values reaching up to 4.99.[15] Molecular docking studies have revealed that these compounds can bind to the active site of the enzyme, with hydrophobic interactions playing a key role in their inhibitory activity.[15] Importantly, the tyrosinase inhibition by these compounds appears to be independent of any redox activity, suggesting a specific competitive inhibition mechanism.[15]

Anti-inflammatory Activity

The anti-inflammatory potential of benzoylpiperazine derivatives has also been explored. Certain derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[5] For example, a benzofuran derivative bearing an N-aryl piperazine moiety demonstrated an IC50 value of 5.28 μM for NO inhibition.[5] This activity suggests that benzoylpiperazine derivatives could be developed as novel anti-inflammatory agents. Some derivatives have also been investigated for their potential in treating inflammatory diseases through their interaction with sigma receptors.[17]

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzoylpiperazine derivatives is highly dependent on their chemical structure. A thorough understanding of the structure-activity relationship (SAR) is therefore crucial for the rational design of more potent and selective compounds.

  • Substituents on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring have a significant impact on the bioactivity of these compounds. For instance, in the case of antimicrobial agents, electron-withdrawing groups on the phenyl ring have been shown to enhance antibacterial activity.[12]

  • Substituents on the Second Piperazine Nitrogen: The group attached to the second nitrogen atom of the piperazine ring is a key determinant of pharmacological activity. For example, the presence of a benzyl group can contribute to higher potency in tyrosinase inhibitors through hydrophobic interactions within the enzyme's active site.[15] In the context of CNS-active agents, the substituent on this nitrogen can influence the compound's affinity and selectivity for different neurotransmitter receptors.[14]

  • The Piperazine Ring as a Linker: The piperazine ring often serves as a linker between two pharmacophoric groups. Its conformational flexibility and ability to engage in hydrogen bonding can influence the overall binding affinity of the molecule to its biological target.[18]

Experimental Protocols for Bioactivity Screening

The evaluation of the biological activity of benzoylpiperazine derivatives relies on a variety of well-established in vitro and in vivo assays. The following are detailed protocols for some of the key experiments used in this field.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the benzoylpiperazine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[19]

  • Serial Dilution: Perform a two-fold serial dilution of the benzoylpiperazine derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the enzyme tyrosinase.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, L-tyrosine solution, and the test compound.

  • Enzyme Addition: Add mushroom tyrosinase solution to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm to quantify the amount of dopachrome produced.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Anti-inflammatory Activity (Nitric Oxide Radical Scavenging Assay)

This assay is based on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions that can be estimated using the Griess reagent.

Protocol:

  • Reaction Mixture Preparation: Mix sodium nitroprusside solution with phosphate buffer and various concentrations of the test compound.

  • Incubation: Incubate the mixture at 25°C for 150 minutes.

  • Griess Reagent Addition: Add Griess reagent to the mixture.

  • Absorbance Measurement: Measure the absorbance at 546 nm.

  • Data Analysis: Calculate the percentage of nitric oxide scavenging activity.

Data Presentation

The following tables summarize the bioactivity data for selected benzoylpiperazine derivatives from the literature.

Table 1: Anticancer Activity of Benzoylpiperazine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative 16 (Benzofuran-piperazine hybrid)A549 (Lung)0.12[5]
Derivative 16 (Benzofuran-piperazine hybrid)SGC7901 (Gastric)2.75[5]
Compound 11 (Benzhydryl piperazine-1,2,3-triazoline hybrid)HL-60 (Leukemia)16.80[8]
Compound 11 (Benzhydryl piperazine-1,2,3-triazoline hybrid)Z138 (Lymphoma)18.50[8]
Compound 11 (Benzhydryl piperazine-1,2,3-triazoline hybrid)DND-41 (Lymphoma)19.20[8]

Table 2: Tyrosinase Inhibitory Activity of Benzoylpiperazine Derivatives

CompoundAssaypIC50Reference
5bMonophenolase4.99[15]
3aDiphenolase4.18[15]
5aMonophenolase4.74[15]
6bMonophenolase4.53[15]

Table 3: Anti-inflammatory Activity of a Benzoylpiperazine Derivative

CompoundActivityIC50 (µM)Reference
Derivative 16 (Benzofuran-piperazine hybrid)NO Inhibition5.28[5]

Visualizations

Signaling Pathway

Caption: BZP derivatives' impact on dopamine and serotonin pathways.

Experimental Workflow

MTT_Workflow start Start seed Seed Cancer Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with Benzoylpiperazine Derivatives (Various Conc.) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Remove Medium & Add DMSO incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability & IC50 read->analyze end End analyze->end caption Workflow for MTT Assay to Determine Anticancer Activity.

Caption: Workflow for MTT Assay to Determine Anticancer Activity.

Conclusion and Future Perspectives

Benzoylpiperazine derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with a remarkable breadth of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, neuropharmacological, enzyme inhibitory, and anti-inflammatory agents underscores their immense therapeutic potential. The insights gained from structure-activity relationship studies provide a solid foundation for the rational design of new and improved derivatives with enhanced potency and selectivity. Future research in this area should focus on elucidating the precise molecular mechanisms of action of these compounds, as well as optimizing their pharmacokinetic and pharmacodynamic properties for clinical development. The continued exploration of the chemical space around the benzoylpiperazine core is likely to yield novel drug candidates for the treatment of a wide range of human diseases.

References

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC. Available from: [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors | ACS Omega - ACS Publications. Available from: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. Available from: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. Available from: [Link]

  • Full article: Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives - Taylor & Francis. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC. Available from: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC. Available from: [Link]

  • Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands - PubMed. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE | Neuroquantology. Available from: [Link]

  • 1-Benzylpiperazine and other Piperazine-based Derivatives | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis, Biological Evaluation and Molecular Docking Study of Novel Benzhydryl Piperazine‐1,2,3‐Triazoline Hybrids | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and Antibacterial Activity of Some Novel 4-Benzyl-piperazinyl-s-triazine Derivatives - ResearchGate. Available from: [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. Available from: [Link]

  • Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed. Available from: [Link]

  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI. Available from: [Link]

  • Synthesis and biological evaluation of piperazine group-linked bivalent β-carbolines as potential antitumor agents - RSC Publishing. Available from: [Link]

  • Antimicrobial Activity of Novel Piperazine Molecules - International Journal of Current Microbiology and Applied Sciences (IJCMAS). Available from: [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. - ResearchGate. Available from: [Link]

  • Piperazine skeleton in the structural modification of natural products: a review - PMC. Available from: [Link]

  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. Available from: [Link]

  • A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. Available from: [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review | Bentham Science Publishers. Available from: [Link]

Sources

Foundational

1-(4-methylbenzoyl)-4-phenylpiperazine SMILES and InChI key

Whitepaper: Structural Informatics, Synthesis, and Validation of 1-(4-methylbenzoyl)-4-phenylpiperazine Executive Summary Arylpiperazines represent a privileged class of pharmacophores in modern medicinal chemistry. The...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural Informatics, Synthesis, and Validation of 1-(4-methylbenzoyl)-4-phenylpiperazine

Executive Summary

Arylpiperazines represent a privileged class of pharmacophores in modern medicinal chemistry. The compound 1-(4-methylbenzoyl)-4-phenylpiperazine —systematically identified as (4-methylphenyl)-(4-phenylpiperazin-1-yl)methanone—serves as a highly versatile scaffold. Molecules containing this structural motif are frequently evaluated in drug discovery pipelines for central nervous system (CNS) targets, G-protein coupled receptors (GPCRs), and acetylcholinesterase inhibition.

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a rigorous, causality-driven framework encompassing the structural informatics, mechanistic synthesis, and analytical validation of this critical intermediate.

Part 1: Chemical Identity & Physicochemical Profiling

Before integrating any compound into a high-throughput screening (HTS) library, its physicochemical parameters must be strictly defined. The core metrics for 1-(4-methylbenzoyl)-4-phenylpiperazine confirm its alignment with Lipinski’s Rule of Five, indicating highly favorable theoretical oral bioavailability and membrane permeability.

Table 1: Structural and Physicochemical Data

ParameterValueReference
IUPAC Name (4-methylphenyl)-(4-phenylpiperazin-1-yl)methanone[PubChem][1]
SMILES CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3[PubChem][1]
InChI Key MPTWQLUMMRYFPO-UHFFFAOYSA-N[PubChem][1]
Molecular Formula C18H20N2O[PubChem][1]
Molecular Weight 280.4 g/mol [PubChem][1]
XLogP3 3.3[PubChem][1]
Topological Polar Surface Area 23.6 Ų[PubChem][1]
H-Bond Donors / Acceptors 0 / 2[PubChem][1]

Part 2: Mechanistic Synthesis & Causality

The synthesis of 1-(4-methylbenzoyl)-4-phenylpiperazine relies on a highly efficient nucleophilic acyl substitution. Understanding the thermodynamic and kinetic drivers of this reaction is critical for scaling up production without compromising purity.

SynthesisPathway Nuc 1-Phenylpiperazine (Nucleophile) Rxn Nucleophilic Acyl Substitution Nuc->Rxn Elec 4-Methylbenzoyl Chloride (Electrophile) Elec->Rxn Base Triethylamine (TEA) (Acid Scavenger) Base->Rxn Solv DCM Solvent (0°C to 25°C) Solv->Rxn Prod 1-(4-methylbenzoyl)-4-phenylpiperazine Rxn->Prod

Fig 1. Reagent causality and workflow for nucleophilic acyl substitution.

Protocol 1: Step-by-Step Synthesis via Amidation

Every step in this protocol is designed as a self-validating system to ensure reaction integrity.

  • Reagent Preparation: Dissolve 1.0 equivalent of 1-phenylpiperazine in anhydrous dichloromethane (DCM).

    • Causality: DCM is selected as an aprotic solvent to prevent solvolysis of the highly reactive electrophile. Anhydrous conditions are mandatory to prevent the hydrolysis of the acyl chloride into unreactive 4-methylbenzoic acid.

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA) to the solution.

    • Causality: TEA acts as a non-nucleophilic auxiliary base. It scavenges the HCl byproduct generated during the reaction. Without TEA, HCl would protonate the secondary amine of 1-phenylpiperazine, destroying its nucleophilicity and halting the reaction.

  • Electrophile Addition: Cool the reaction vessel to 0°C using an ice bath. Dropwise add 1.1 equivalents of 4-methylbenzoyl chloride.

    • Causality: Acyl substitution is highly exothermic. Cooling controls the reaction kinetics, minimizing the formation of dimeric side products and preventing solvent boil-off.

  • Reaction Monitoring (Self-Validation): Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

    • Validation Check: The complete disappearance of the 1-phenylpiperazine spot and the emergence of a new, higher

      
       spot (due to the loss of the polar secondary amine) confirms reaction completion.
      
  • Workup & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Part 3: Analytical Validation & Biological Screening

Once synthesized, the compound must undergo rigorous quality control before entering biological screening cascades.

ScreeningWorkflow Cmpd Target Compound CID: 749125 QC LC-MS/MS QC (Purity >95%) Cmpd->QC ADME In Silico ADME (LogP 3.3) QC->ADME Assay In Vitro Screening (Target Binding) ADME->Assay Lead Hit-to-Lead Optimization Assay->Lead

Fig 2. Preclinical validation and biological screening workflow.

Protocol 2: High-Throughput LC-MS Purity Validation
  • Sample Preparation: Dissolve 1 mg of the synthesized product in 1 mL of HPLC-grade Methanol. Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could foul the column.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid acts as an ion-pairing agent. It sharpens the chromatographic peak shape and facilitates the protonation of the piperazine nitrogen, which is essential for positive-ion electrospray ionization (ESI+).

  • Mass Spectrometry Detection (Self-Validation): Monitor the eluent using an ESI+ MS detector coupled with a UV-Vis diode array detector.

    • Validation Check: The presence of a dominant mass peak at m/z 281.4

      
       definitively confirms the molecular weight of the target compound (MW = 280.4). Integration of the UV chromatogram at 254 nm must yield a peak area >95% relative to all other peaks to validate the compound for in vitro assays.
      

References

  • "(4-Methylphenyl)-(4-phenylpiperazin-1-yl)methanone Compound Summary", PubChem, National Center for Biotechnology Information. [Link]

  • "Piperazines: Products & Applications", American Elements. [Link]

Exploratory

The Phenylpiperazine Scaffold in CNS Drug Discovery: Historical Evolution, Receptor Pharmacology, and Assay Methodologies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The phenylpiperazine moiety represents one of the most successful "privileged scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The phenylpiperazine moiety represents one of the most successful "privileged scaffolds" in the history of central nervous system (CNS) drug discovery. Characterized by a piperazine ring linked to a phenyl group, this structural motif elegantly mimics the pharmacophore of endogenous monoamine neurotransmitters like serotonin (5-HT) and dopamine (DA). By projecting a protonated basic nitrogen and an aromatic system into the orthosteric binding site (OBS) of G-protein coupled receptors (GPCRs), phenylpiperazines achieve high-affinity interactions with D2-like and 5-HT receptor families[1].

This whitepaper traces the pharmacological evolution of phenylpiperazine ligands—from early serotonergic antidepressants to modern multimodal antipsychotics—and provides validated, step-by-step experimental workflows for characterizing their receptor binding and functional signaling profiles.

Historical Evolution & Structural Phylogeny

The trajectory of phenylpiperazine development reflects the shifting paradigms of psychiatric pharmacology, moving from serendipitous discovery to rational, multi-target drug design.

First-Generation Agents: Trazodone and mCPP

Developed in the 1960s, Trazodone was one of the first atypical antidepressants, classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI)[2]. It acts primarily as a 5-HT2A receptor antagonist while weakly inhibiting serotonin reuptake. Clinically, trazodone's pharmacodynamic profile allows it to treat major depressive disorder while avoiding the insomnia and sexual dysfunction typical of SSRIs[3].

Crucially, trazodone is metabolized in vivo by CYP3A4 into m-chlorophenylpiperazine (mCPP) [3]. Originally utilized in veterinary medicine and later emerging as a recreational designer drug, mCPP is a potent, non-selective serotonin receptor agonist (particularly at 5-HT2C)[4]. In clinical research, mCPP became an invaluable pharmacological probe to study serotonergic system function, despite causing exacerbations of positive symptoms in schizophrenic patients—a finding that highlighted the complex role of 5-HT receptors in psychosis[4].

Third-Generation Antipsychotics: Aripiprazole

The realization that pure D2 receptor antagonism caused severe extrapyramidal symptoms (EPS) led to the development of "dopamine stabilizers." Aripiprazole , a dichlorophenylpiperazine derivative, revolutionized schizophrenia treatment[4].

Aripiprazole exhibits a multimodal receptor profile: it is a partial agonist at D2 and 5-HT1A receptors, and an antagonist at 5-HT2A receptors[4]. In hyperdopaminergic states (mesolimbic pathway), it acts as a functional antagonist, reducing positive symptoms. In hypodopaminergic states (mesocortical pathway), its partial agonism maintains basal signaling, alleviating negative symptoms and cognitive deficits[4].

Quantitative Receptor Pharmacology

To understand the structure-activity relationship (SAR) of these ligands, we must evaluate their binding affinities (


) across key CNS targets. The table below summarizes the pharmacological profiles of foundational phenylpiperazines.
LigandPrimary Clinical Role5-HT1A

(nM)
5-HT2A

(nM)
D2

(nM)
Functional Profile
mCPP Pharmacological Probe~40.0~32.0>10005-HT2C/1A Agonist
Trazodone Antidepressant (SARI)~118.0~36.0>10005-HT2A Antagonist
Aripiprazole Atypical Antipsychotic~1.7~3.4~0.34D2/5-HT1A Partial Agonist

(Note:


 values are approximate consensus values derived from competitive radioligand binding assays across recombinant human receptor clones).

Mechanistic Grounding: GPCR Signaling Modulated by Phenylpiperazines

Both D2-like dopamine receptors and 5-HT1A receptors are coupled to the inhibitory G-protein,


. When a phenylpiperazine agonist or partial agonist binds to the OBS, it induces a conformational shift that catalyzes the exchange of GDP for GTP on the 

subunit[5]. The activated

subunit dissociates and directly inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cyclic AMP (cAMP) synthesis and subsequent downregulation of Protein Kinase A (PKA) activity[6].

G Ligand Phenylpiperazine Ligand (e.g., Aripiprazole) GPCR 5-HT1A / D2 Receptor (Gi/o Coupled) Ligand->GPCR Binds Orthosteric Site G_protein Gαi/o Subunit (Inhibitory) GPCR->G_protein Induces Conformational Change AC Adenylyl Cyclase (Effector) G_protein->AC Inhibits Activity cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis PKA Protein Kinase A (Downregulated) cAMP->PKA Attenuates Activation

GPCR Gαi/o signaling pathway modulated by phenylpiperazine partial agonists.

Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that generating robust SAR data requires self-validating assay systems. Below are the gold-standard protocols for characterizing phenylpiperazine ligands.

Protocol 1: Competitive Radioligand Binding Assay (5-HT1A)

Purpose: To determine the binding affinity (


) of novel phenylpiperazines at the 5-HT1A receptor.
Causality & Rationale:  We utilize 

-8-OH-DPAT because it is a highly selective agonist radioligand that specifically labels the high-affinity, G-protein-coupled state of the 5-HT1A receptor[7].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM EDTA and 12.5 mM

    
    [8]. Centrifuge at 50,000 x g for 10 minutes, and resuspend the pellet to a final concentration of 5 µg protein/well.
    
  • Assay Assembly: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of

    
    -8-OH-DPAT (final concentration ~1 nM), and 25 µL of the test phenylpiperazine at varying concentrations (
    
    
    
    to
    
    
    M)[7].
  • Non-Specific Binding (NSB): Define NSB in parallel wells by adding 10 µM metergoline or WAY-100635[7]. Self-Validation: NSB should not exceed 10-15% of total binding.

  • Incubation: Incubate the microplates at 25°C for 60 minutes to reach equilibrium[8].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (presoaked in 0.5% Polyethylenimine to reduce non-specific ligand adherence) using a 96-well cell harvester[8]. Wash 3 times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read on a MicroBeta counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: Functional cAMP Accumulation Assay (Gi/o Coupling)

Purpose: To determine the intrinsic efficacy (agonist vs. antagonist) of the ligand. Causality & Rationale: Because 5-HT1A and D2 receptors are


-coupled, basal cAMP levels in cells are already low. To observe an agonist effect (which further lowers cAMP), we must first artificially stimulate adenylyl cyclase using forskolin . The assay measures the ligand's ability to inhibit this forskolin-stimulated cAMP accumulation[9].

Step-by-Step Methodology:

  • Cell Plating: Seed D2 or 5-HT1A expressing CHO cells into a white 384-well plate at 5,000 cells/well. Incubate overnight[5].

  • Ligand & Forskolin Stimulation: Remove media. Add assay buffer containing 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Add the test phenylpiperazine ligand alongside 10 µM forskolin[9].

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis & Detection (e.g., cAMP-Glo or HTRF): Add lysis buffer containing a cAMP-specific antibody and the detection reagents (e.g., Enzyme Acceptor/Donor fragments for EFC assays)[6].

  • Readout: Measure luminescence. Self-Validation: Calculate the Z'-factor using vehicle vs. full agonist controls. A Z'-factor > 0.6 indicates a robust, high-throughput-ready assay[5].

Workflow Start Compound Library (Phenylpiperazines) Binding Radioligand Binding Assay (e.g., [3H]-8-OH-DPAT) Start->Binding Filter Affinity Filter (Ki < 10 nM) Binding->Filter Determine Ki Functional cAMP Accumulation Assay (Forskolin-stimulated) Filter->Functional Select High Affinity Agonist Partial/Full Agonist (Decreased cAMP) Functional->Agonist Efficacy Profile Antagonist Antagonist (No change in cAMP) Functional->Antagonist Efficacy Profile

High-Throughput Screening Workflow for Phenylpiperazine Ligands.

Conclusion

The phenylpiperazine scaffold remains a cornerstone of neuropharmacology. By understanding the historical transition from non-selective agents like mCPP to highly tuned partial agonists like aripiprazole, and by employing rigorous, self-validating radioligand and functional cAMP assays, researchers can continue to exploit this privileged structure to develop next-generation therapeutics for complex psychiatric disorders.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(4-methylbenzoyl)-4-phenylpiperazine via the Schotten-Baumann Reaction: A Detailed Protocol and Mechanistic Review

An Application Guide for Researchers Abstract: This application note provides a comprehensive guide for the synthesis of 1-(4-methylbenzoyl)-4-phenylpiperazine, a valuable scaffold in medicinal chemistry. The protocol le...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This application note provides a comprehensive guide for the synthesis of 1-(4-methylbenzoyl)-4-phenylpiperazine, a valuable scaffold in medicinal chemistry. The protocol leverages the robust and classic Schotten-Baumann reaction, a reliable method for forming amide bonds.[1][2] This document offers a detailed, step-by-step experimental procedure, a discussion of the underlying reaction mechanism, critical safety protocols, and troubleshooting advice. It is intended for researchers and professionals in organic synthesis and drug development who require a practical and scientifically grounded approach to preparing N-aroyl piperazine derivatives.

Introduction and Scientific Context

N-arylpiperazines are recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[3][4] Their versatile and modular structure allows for systematic modification to achieve desired potency, selectivity, and pharmacokinetic profiles for various molecular targets.[4] The synthesis of amide derivatives of the piperazine core, such as 1-(4-methylbenzoyl)-4-phenylpiperazine, is a critical step in the development of new chemical entities for drug discovery programs, including potential anticancer, antipsychotic, and antiviral agents.[3][5][6]

The Schotten-Baumann reaction, first described in 1883 by German chemists Carl Schotten and Eugen Baumann, remains a cornerstone of organic synthesis for the acylation of amines and alcohols.[7][8][9] It is a highly efficient method for creating amide bonds by reacting an amine with an acyl chloride under basic conditions.[10][11] The "Schotten-Baumann conditions" typically refer to a two-phase system using an aqueous base, which effectively neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[2] This protocol details the application of this reaction for the specific synthesis of 1-(4-methylbenzoyl)-4-phenylpiperazine.

The Schotten-Baumann Reaction: Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution mechanism. The process is catalyzed by a base, which plays two crucial roles: it neutralizes the HCl generated during the reaction to prevent the protonation of the unreacted amine, and in some cases, it can deprotonate the amine to increase its nucleophilicity.[1][12]

The key mechanistic steps are:

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of 4-phenylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This forms a transient tetrahedral intermediate.[7][8][11]

  • Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by expelling the chloride ion (Cl-), which is an excellent leaving group.[8]

  • Deprotonation and Neutralization: The resulting protonated amide is deprotonated. Simultaneously, the base (e.g., Triethylamine or NaOH) neutralizes the hydrochloric acid (HCl) formed from the expelled chloride and the proton from the amine, producing a salt (e.g., triethylammonium chloride or NaCl).[2][10] This step is critical as it prevents the HCl from forming a non-nucleophilic ammonium salt with the starting amine, which would halt the reaction.[2]

Schotten_Baumann_Mechanism Figure 1: Mechanism of the Schotten-Baumann Reaction cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Amine 4-Phenylpiperazine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral 1. Nucleophilic Attack AcylChloride 4-Methylbenzoyl Chloride (Electrophile) AcylChloride->Tetrahedral ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide 2. Chloride Elimination FinalProduct 1-(4-methylbenzoyl)- 4-phenylpiperazine ProtonatedAmide->FinalProduct 3. Deprotonation by Base Byproduct Base-HCl Salt (e.g., Triethylammonium Chloride) ProtonatedAmide->Byproduct

Caption: Figure 1: Mechanism of the Schotten-Baumann Reaction

Safety and Hazard Management

Acyl chlorides are highly reactive and require careful handling in a well-ventilated chemical fume hood at all times.[13][14]

  • 4-Methylbenzoyl Chloride: Corrosive and a lachrymator. It causes severe skin burns and eye damage.[15][16][17] It reacts violently with water, alcohols, and bases.[15][18]

  • 4-Phenylpiperazine: Can cause skin irritation and serious eye irritation. May cause respiratory irritation.[19][20]

  • Triethylamine (Base): Flammable and corrosive.

  • Dichloromethane (Solvent): Volatile and a suspected carcinogen.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile).

  • Splash-proof safety goggles.

  • A flame-resistant lab coat.

Waste Disposal: All organic and chlorinated waste must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a chemical fume hood.

Materials and Reagents
ReagentMolar Mass ( g/mol )Molar Eq.Amount (mmol)Mass/VolumePurity
4-Phenylpiperazine162.231.010.01.62 g≥98%
4-Methylbenzoyl Chloride154.591.111.01.70 g (1.43 mL)≥98%
Triethylamine (Et₃N)101.191.515.02.09 mL≥99%
Dichloromethane (DCM)---50 mLAnhydrous
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylpiperazine (1.62 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir until the 4-phenylpiperazine is fully dissolved.

  • Addition of Base: Add triethylamine (2.09 mL, 15.0 mmol) to the solution.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. This is crucial to control the exothermic nature of the acylation reaction.[21]

  • Acyl Chloride Addition: Add 4-methylbenzoyl chloride (1.43 mL, 11.0 mmol) dropwise to the cooled solution over 10-15 minutes using a syringe or dropping funnel. A white precipitate (triethylammonium chloride) will form almost immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.[21]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of the 4-phenylpiperazine spot indicates the reaction is complete.

Work-up and Purification
  • Quenching: Transfer the reaction mixture to a separatory funnel and add 30 mL of deionized water to quench the reaction.

  • Washing:

    • Wash the organic layer sequentially with 30 mL of 1 M HCl (to remove excess triethylamine and any remaining 4-phenylpiperazine), 30 mL of saturated NaHCO₃ solution (to remove any unreacted 4-methylbenzoyl chloride), and finally with 30 mL of brine (saturated NaCl solution).[22]

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.[22]

  • Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to obtain pure 1-(4-methylbenzoyl)-4-phenylpiperazine as a crystalline solid.[21]

Workflow Figure 2: Experimental Workflow for Synthesis cluster_reaction I. Reaction Phase cluster_workup II. Work-up & Isolation cluster_purification III. Purification A 1. Dissolve 4-phenylpiperazine & Et3N in DCM B 2. Cool to 0-5 °C A->B C 3. Add 4-methylbenzoyl chloride dropwise B->C D 4. Stir at Room Temp (4-6 hours) C->D E 5. Quench with Water D->E F 6. Wash with HCl, NaHCO3, and Brine E->F G 7. Dry organic layer (Na2SO4) F->G H 8. Evaporate Solvent G->H I 9. Recrystallize Crude Solid H->I J 10. Characterize Final Product (NMR, MS, IR) I->J

Sources

Application

Application Note: Regioselective Nucleophilic Substitution Strategies for 1-Benzoylpiperazine Derivatives

Executive Summary The 1-benzoylpiperazine scaffold is a privileged structural motif in medicinal chemistry, serving as a critical building block for central nervous system (CNS) agents, psychoactive compounds, and antivi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-benzoylpiperazine scaffold is a privileged structural motif in medicinal chemistry, serving as a critical building block for central nervous system (CNS) agents, psychoactive compounds, and antiviral therapeutics (e.g., the HIV-1 attachment inhibitor temsavir)[1]. Because piperazine possesses two sterically and electronically equivalent secondary amines, the primary synthetic challenge lies in achieving absolute regiocontrol—specifically, mono-functionalization.

This technical guide provides a comprehensive, causality-driven framework for the synthesis of 1-benzoylpiperazine via nucleophilic acyl substitution, followed by its subsequent N4-functionalization via bimolecular nucleophilic substitution (


) and nucleophilic aromatic substitution (

).

Mechanistic Rationale & Reaction Design

Core Synthesis: Nucleophilic Acyl Substitution (Schotten-Baumann)

The most industrially viable route to 1-benzoylpiperazine is the direct N-acylation of piperazine with benzoyl chloride[2]. The reaction proceeds via a tetrahedral intermediate. The free secondary amine of piperazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. Subsequent collapse of the intermediate ejects a chloride ion, generating the amide and a stoichiometric equivalent of hydrochloric acid (HCl)[2].

Causality in Experimental Design:

  • Temperature Control (

    
    ):  The acylation is highly exothermic. Operating at 
    
    
    
    reduces the kinetic energy of the system, maximizing the activation energy difference between the first and second acylation events, thereby suppressing the formation of 1,4-dibenzoylpiperazine[2].
  • Base Scavenging: A base (e.g., Triethylamine or NaOH) is strictly required to neutralize the generated HCl. If unneutralized, HCl protonates the unreacted piperazine to form a piperazin-1-ium salt, rendering it non-nucleophilic and stalling the reaction at 50% conversion[2].

Mechanism Pip Piperazine (Nucleophile) TetInt Tetrahedral Intermediate Pip->TetInt Nucleophilic Attack BzCl Benzoyl Chloride (Electrophile) BzCl->TetInt Prod 1-Benzoylpiperazine (Product) TetInt->Prod Chloride Elimination Byprod HCl (Byproduct) TetInt->Byprod Base Base (Et3N) Neutralization Byprod->Base Proton Transfer

Mechanistic pathway of the Schotten-Baumann nucleophilic acyl substitution.

Divergent N4-Functionalization

Once the 1-benzoylpiperazine core is established, the benzoyl group acts as an electron-withdrawing protecting group, deactivating the N1 position. The free N4 secondary amine can then be selectively functionalized[3]:

  • 
     Alkylation:  Utilizing alkyl halides in the presence of a mild inorganic base (e.g., 
    
    
    
    ) in polar aprotic solvents (Acetonitrile).
  • 
     Arylation:  Utilizing electron-deficient fluoroarenes in the presence of a non-nucleophilic organic base (e.g., DIPEA) in DMF.
    

Workflow cluster_0 N4-Functionalization Pathways Start 1-Benzoylpiperazine (Secondary Amine) SN2 SN2 Alkylation (Alkyl Halides, K2CO3) Start->SN2 Electrophile SNAr SNAr Arylation (Fluoroarenes, DIPEA) Start->SNAr Electron-deficient Arene Buchwald Buchwald-Hartwig (Aryl Halides, Pd cat.) Start->Buchwald Unactivated Arene Prod1 1-Alkyl-4-benzoylpiperazine SN2->Prod1 Prod2 1-Aryl-4-benzoylpiperazine SNAr->Prod2 Buchwald->Prod2

Divergent N4-functionalization workflows for 1-benzoylpiperazine derivatives.

Quantitative Data: Method Comparison

The selection of a synthetic route for 1-benzoylpiperazine depends heavily on the required scale and acceptable impurity profiles. The table below summarizes the quantitative metrics of the primary synthetic pathways[4],[5],[2],[6].

Synthesis MethodReagentsRegioselectivity (Mono:Di)Typical YieldKey Advantage
Direct Acylation (Statistical) Piperazine (5.0 eq), BzCl (1.0 eq)>95:575–85%One-step, highly scalable, avoids protecting groups.
Protection-Deprotection

, BzCl, TFA
>99:160–70% (3 steps)Absolute regiocontrol; ideal for complex analogs.
Benzotriazole Activation 1-Benzoylbenzotriazole, Piperazine100:076%Mild conditions, no corrosive HCl byproduct generated.
In Situ Mono-protonation Piperazine, 1.0 eq Acid, BzCl~90:1065–75%One-pot, highly atom economical.

Experimental Protocols

Protocol A: Chemoselective Synthesis of 1-Benzoylpiperazine via Statistical Control

This protocol utilizes a molar excess of piperazine to statistically favor mono-acylation. Because the electrophile (benzoyl chloride) is surrounded by a vast excess of unreacted piperazine, the probability of it encountering a mono-benzoylated molecule is minimized[6].

Self-Validating System Logic: Unreacted piperazine is highly water-soluble, whereas 1-benzoylpiperazine partitions heavily into the organic phase. The aqueous workup acts as a self-purifying step. Furthermore, TLC validation using a Ninhydrin stain will selectively stain the product (secondary amine) purple/orange, while the di-benzoylated impurity (tertiary amide) will remain invisible.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (43.0 g, 500 mmol, 5.0 eq) and triethylamine (15.3 mL, 110 mmol, 1.1 eq) in 250 mL of anhydrous dichloromethane (DCM)[2].

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to

    
     for 15 minutes.
    
  • Electrophile Addition: Dissolve benzoyl chloride (11.6 mL, 100 mmol, 1.0 eq) in 50 mL of anhydrous DCM. Add this solution dropwise to the piperazine mixture over 60 minutes using an addition funnel. Crucial Causality: Rapid addition causes localized concentration spikes, overriding statistical control and leading to di-acylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • In-Process Control (IPC): Spot the reaction mixture on a silica TLC plate (Eluent: 90:10 DCM:MeOH). Stain with Ninhydrin and heat. A strong spot at

    
     confirms product formation.
    
  • Workup & Purification: Transfer the mixture to a separatory funnel. Wash the organic layer with deionized water (

    
    ) to remove the excess piperazine and triethylammonium chloride salts.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield 1-benzoylpiperazine as a white to pale-yellow solid.
    
Protocol B: N4-Alkylation via Nucleophilic Substitution

This protocol details the functionalization of the N4 position using an alkyl halide to generate a 1-alkyl-4-benzoylpiperazine derivative[3].

Self-Validating System Logic: The consumption of the secondary amine can be tracked via Ninhydrin staining. As the reaction progresses, the Ninhydrin-active spot of the starting material will disappear, replaced by a UV-active, Ninhydrin-inactive spot corresponding to the tertiary amine product.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-benzoylpiperazine (1.90 g, 10.0 mmol, 1.0 eq) in 30 mL of anhydrous Acetonitrile (MeCN).

  • Base Addition: Add finely powdered, anhydrous Potassium Carbonate (

    
    , 2.76 g, 20.0 mmol, 2.0 eq). Crucial Causality: 
    
    
    
    is a heterogeneous, mild base that effectively scavenges the HBr byproduct without promoting E2 elimination of the alkyl halide.
  • Electrophile Addition: Add the desired alkyl bromide (11.0 mmol, 1.1 eq) in one portion.

  • Thermal Activation: Attach a reflux condenser and heat the suspension to

    
     under a nitrogen atmosphere for 12–16 hours.
    
  • IPC: Monitor via TLC (Eluent: 50:50 Hexanes:Ethyl Acetate). The reaction is complete when the Ninhydrin-active starting material is consumed.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (

    
     and KBr). Wash the filter cake with 20 mL of ethyl acetate.
    
  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to afford the pure 1-alkyl-4-benzoylpiperazine.

References

  • BenchChem Technical Support Team. "Synthesis of 1-Benzoylpiperazine for Research Applications: A Detailed Guide." BenchChem.
  • Dasgupta et al. "Novel Sunifiram-carbamate hybrids as potential dual acetylcholinesterase inhibitor and NMDAR co-agonist: simulation-guided analogue design and pharmacological screening." Taylor & Francis.
  • BenchChem. "An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms." BenchChem.
  • BenchChem. "Improving the yield and purity of synthesized 1-Benzoylpiperazine." BenchChem.
  • MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." MDPI.
  • PMC. "Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir." National Institutes of Health (NIH).

Sources

Method

1-(4-methylbenzoyl)-4-phenylpiperazine solubility in DMSO for bioassays

Application Note: Solubilization and Handling of 1-(4-methylbenzoyl)-4-phenylpiperazine for Bioassays Part 1: Compound Profile & Solubility Challenges 1-(4-methylbenzoyl)-4-phenylpiperazine is a lipophilic pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Handling of 1-(4-methylbenzoyl)-4-phenylpiperazine for Bioassays

Part 1: Compound Profile & Solubility Challenges

1-(4-methylbenzoyl)-4-phenylpiperazine is a lipophilic pharmacophore often utilized as a scaffold in medicinal chemistry for antihistamine, antipsychotic, and anticancer research.[1][2] Its structure combines a phenylpiperazine core with a p-toluoyl moiety, resulting in significant hydrophobicity.[1]

While this lipophilicity enhances membrane permeability, it presents a critical challenge in bioassays: aqueous instability . The compound is prone to "crashing out" (precipitating) when high-concentration DMSO stocks are introduced directly into aqueous media, leading to false negatives (loss of compound) or false positives (aggregate-induced toxicity).[1][2]

Physicochemical Snapshot
ParameterValueImplications for Bioassays
Molecular Formula C₁₈H₂₀N₂O
Molecular Weight 280.37 g/mol Standard MW for small molecule screening.[1][2]
Predicted LogP ~2.8 – 3.2Moderate-High Lipophilicity.[1][2] Low aqueous solubility.
Primary Solvent DMSO (Dimethyl Sulfoxide)Excellent solubility (>50 mM) due to aprotic polarity.[2]
Secondary Solvent EthanolGood solubility, but less compatible with some cell lines.
Aqueous Solubility < 100 µM (Predicted)High Risk: Precipitation likely above 50 µM in media.[1][2][3]

Part 2: Preparation of Master Stock Solutions

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 50 mM) in 100% anhydrous DMSO.

Protocol 1: Gravimetric Solubilization

Note: Never rely on volumetric addition alone for the initial stock.[1] Solid density variations can lead to concentration errors.[1][2]

  • Weighing: Accurately weigh the solid compound into a sterile, amber glass vial (glass is preferred over plastic to minimize leaching, though polypropylene is acceptable for short-term storage).[1]

    • Target Mass: ~2.8 mg for 1 mL of 10 mM stock.[1]

  • Calculation: Use the exact weight to calculate the required DMSO volume.

    
    [2]
    
    • Example: If you weigh 3.1 mg:

      
      [2]
      
  • Dissolution: Add the calculated volume of high-grade anhydrous DMSO (≥99.9%).

  • Mixing: Vortex vigorously for 30 seconds.

    • Observation: The solution should be crystal clear. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Part 3: Bioassay Dilution Strategy (The "Intermediate Step" Method)

Directly pipetting 100% DMSO stock into cell culture media often causes localized precipitation due to the rapid change in polarity. To ensure data integrity, use an Intermediate Dilution Step .

Workflow Diagram

DilutionWorkflow Figure 1: Recommended dilution workflow to maintain solubility and normalize DMSO concentration. Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Dilution (100x Working Conc. in 100% DMSO) Stock->Inter Serial Dilution (in DMSO) Final Final Assay Well (1x Conc., 0.1-0.5% DMSO) Inter->Final 1:200 to 1:1000 Dilution (Direct spike or Pre-dilution) Media Assay Media (Cell Culture Media + Serum) Media->Final Bulk Volume

Protocol 2: Serial Dilution for IC50 Determination

Goal: Test concentrations ranging from 100 µM to 0.1 µM with a constant DMSO concentration of 0.5%.

  • DMSO Serial Dilution (The "Plate Map"):

    • Prepare a 96-well "Source Plate" using 100% DMSO as the diluent.

    • Pipette the Master Stock into the first column.

    • Perform serial dilutions (e.g., 1:3) across the plate using DMSO.[4][5]

    • Result: All wells contain compound in 100% DMSO at 200x the final assay concentration.

  • Transfer to Assay Plate:

    • Transfer a small volume (e.g., 0.5 µL) from the Source Plate to the Assay Plate containing 100 µL of cell culture media.

    • Calculation: 0.5 µL into 100 µL = 1:200 dilution.[1][2]

    • Final DMSO: 0.5%.[1][6]

  • Mixing: Mix the assay plate immediately (orbital shaker at 300 rpm for 2 minutes) to disperse the DMSO bolus before the compound can precipitate.

Part 4: Quality Control & Troubleshooting

Visual Check: Before adding cells/enzyme, inspect the assay plate under a microscope.

  • Crystals/Precipitate: Indicates solubility limit reached.[1][2] Data from these wells is invalid (light scattering interferes with absorbance/fluorescence).

  • Remedy: If precipitation occurs at >10 µM, try warm media (37°C) for the dilution step or reduce the final DMSO concentration to 0.1% (requires a more concentrated stock, which may be difficult).

DMSO Tolerance: Ensure your specific cell line tolerates the chosen DMSO percentage.[1]

  • Sensitive Cells (Primary neurons, Stem cells): Limit DMSO to <0.1%.[1][6]

  • Robust Cells (HeLa, HEK293): Can often tolerate up to 0.5% - 1.0%.[1][2]

  • Control: Always include a "Vehicle Control" (Media + DMSO only) to normalize data.[1][2]

References

  • BenchChem. (2025).[1][2][4][7] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from [2]

  • Smolecule. (2025).[1][2] Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. Retrieved from [2]

  • National Institutes of Health (NIH) / PubChem. (2025).[1][2] 1-(4-Methylbenzoyl)piperazine Compound Summary. Retrieved from [2]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [2]

Sources

Application

preparation of 1-(4-methylbenzoyl)-4-phenylpiperazine HCl salt

Executive Summary This application note details the optimized protocol for the preparation of 1-(4-methylbenzoyl)-4-phenylpiperazine hydrochloride , a significant scaffold in medicinal chemistry often utilized as a pepti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the preparation of 1-(4-methylbenzoyl)-4-phenylpiperazine hydrochloride , a significant scaffold in medicinal chemistry often utilized as a peptidomimetic or CNS-active pharmacophore. The method employs a nucleophilic acyl substitution between 1-phenylpiperazine and 4-methylbenzoyl chloride (p-toluoyl chloride) under Schotten-Baumann-type anhydrous conditions, followed by a controlled hydrochlorination to isolate the stable salt form.

This guide deviates from standard textbook brevity to provide a Process Analytical Technology (PAT) perspective, focusing on critical process parameters (CPPs) such as temperature control during addition, stoichiometry of the acid scavenger, and solvent selection for optimal salt crystallization.

Retrosynthetic Analysis & Strategy

The target molecule is constructed via the formation of an amide bond.[1] The disconnection approach identifies the amide nitrogen of the piperazine ring and the carbonyl carbon of the benzoyl group as the strategic bond forming site.

  • Bond Formation: Amide coupling.[1]

  • Reagents: 1-Phenylpiperazine (Nucleophile) and 4-Methylbenzoyl chloride (Electrophile).[1]

  • Challenge: Control of exothermicity and removal of the HCl byproduct to prevent protonation of the unreacted piperazine, which would stall the reaction.

  • Solution: Use of a tertiary amine base (Triethylamine) in an anhydrous aprotic solvent (Dichloromethane), followed by a specific salt formation step to ensure high crystallinity.[1]

Materials & Equipment

Reagents:

  • 1-Phenylpiperazine: (CAS: 92-54-6) | Purity ≥98% | Note: Ensure free base form, not salt.

  • 4-Methylbenzoyl chloride: (CAS: 874-60-2) | Purity ≥98% | Handle in fume hood; lachrymator.[1]

  • Triethylamine (TEA): (CAS: 121-44-8) | Dry/Anhydrous grade.[1]

  • Dichloromethane (DCM): Anhydrous (Water <50 ppm).[1]

  • HCl Source: 4.0 M HCl in 1,4-Dioxane or Diethyl Ether.

  • Solvents for Workup: Ethyl Acetate (EtOAc), Ethanol (EtOH), Hexanes, Saturated NaHCO₃, Brine.[1]

Equipment:

  • 3-Neck Round Bottom Flask (250 mL) equipped with N₂ inlet and addition funnel.[1]

  • Magnetic stirrer with temperature probe.[1]

  • Rotary Evaporator.[1]

  • Vacuum Filtration Setup (Buchner funnel).[1]

Experimental Protocol

Phase 1: Amide Coupling (Synthesis of the Free Base)
  • Setup: Flame-dry a 250 mL 3-neck round bottom flask and flush with Nitrogen (N₂).

  • Charge: Add 1-phenylpiperazine (1.62 g, 10.0 mmol) and Dichloromethane (DCM, 50 mL) . Stir to dissolve.

  • Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) .

    • Expert Insight: TEA acts as an HCl scavenger.[1] Using 1.5 equivalents ensures that the HCl generated does not protonate the nucleophilic nitrogen of the piperazine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve 4-methylbenzoyl chloride (1.70 g, 11.0 mmol, 1.1 eq) in DCM (10 mL). Add this solution dropwise via the addition funnel over 15–20 minutes.

    • Critical Parameter: Maintain internal temperature < 5 °C. Rapid addition causes localized overheating and impurity formation (dimers/oligomers).[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 3–4 hours.

    • Monitoring: Check completion by TLC (Mobile Phase: Hexane:EtOAc 1:1). The starting amine spot (low R_f) should disappear.[1]

Phase 2: Workup & Isolation
  • Quench: Add water (30 mL) to the reaction mixture to quench excess acid chloride.

  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.[1]

  • Washing:

    • Wash Organic layer with Sat.[1] NaHCO₃ (2 x 30 mL) to remove residual acid/benzoic acid byproducts.[1]

    • Wash with Brine (30 mL) .[1]

  • Drying: Dry the organic layer over Anhydrous Na₂SO₄ for 15 minutes. Filter.

  • Concentration: Evaporate the solvent under reduced pressure (Rotovap, 40 °C) to yield the crude Free Base as an off-white solid or viscous oil.[1]

Phase 3: Hydrochloride Salt Formation[1][2]
  • Dissolution: Dissolve the crude free base in a minimum amount of Ethyl Acetate (approx. 15–20 mL) . If the solution is cloudy, filter through a celite pad.

  • Acidification: While stirring rapidly at RT, add 4.0 M HCl in Dioxane (3.0 mL, 12.0 mmol) dropwise.

    • Observation: A white precipitate should form immediately.[1]

  • Crystallization: Stir the suspension for 30 minutes. If precipitation is gummy, add Diethyl Ether (20 mL) to induce solidification (trituration).[1]

  • Filtration: Filter the white solid using a Buchner funnel. Wash the cake with cold Ether (2 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.

Process Visualization

Workflow Diagram: Synthesis & Purification Logic

SynthesisWorkflow Reactants Reactants: 1-Phenylpiperazine 4-Methylbenzoyl Chloride TEA Reaction Reaction (DCM, 0°C -> RT) Nucleophilic Acyl Substitution Reactants->Reaction Mix Quench Quench & Workup (Wash: NaHCO3, Brine) Reaction->Quench 3-4 hrs Isolation Isolation of Free Base (Evaporation) Quench->Isolation Organic Layer SaltFormation Salt Formation (Add HCl in Dioxane/EtOAc) Isolation->SaltFormation Redissolve Filtration Filtration & Drying SaltFormation->Filtration Precipitate FinalProduct Final Product: 1-(4-methylbenzoyl)-4-phenylpiperazine HCl Filtration->FinalProduct Yield

Caption: Step-by-step logic flow for the synthesis, purification, and salt formation of the target piperazine derivative.

Chemical Pathway Diagram

ReactionScheme A 1-Phenylpiperazine C Intermediate (Tetrahedral) A->C + TEA, DCM 0°C B 4-Methylbenzoyl Chloride B->C D Free Base Amide C->D - HCl (Captured by TEA) E HCl Salt Product D->E + HCl (Dioxane)

Caption: Mechanistic pathway showing the convergence of reactants and the final salt formation step.

Characterization & Quality Control

The following data profiles verify the identity and purity of the synthesized salt.

Analysis TypeExpected Result / Signal Assignment
Appearance White to off-white crystalline solid.[1]
Melting Point Expected range: 210–220 °C (Decomposition).[1] Note: HCl salts of piperazine amides typically melt >200°C.[1]
IR Spectroscopy 1635 cm⁻¹ (Amide C=O stretch, strong); 2400–2800 cm⁻¹ (Broad Ammonium N-H stretch).[1]
¹H NMR (DMSO-d₆) δ 2.35 (s, 3H) : Methyl group on benzoyl ring.δ 3.0–3.8 (br m, 8H) : Piperazine ring protons (deshielded due to salt form).δ 6.8–7.3 (m, 5H) : Phenyl ring protons.δ 7.3–7.5 (m, 4H) : Benzoyl aromatic protons (AA'BB' system).δ 10.5–11.0 (br s, 1H) : NH⁺ proton.[1]
Solubility Soluble in DMSO, Methanol, Water (warm).[1] Insoluble in Ether, Hexane.

Troubleshooting & Optimization (Expert Notes)

  • Issue: Oiling out during salt formation.

    • Cause: Presence of residual DCM or too much Ethanol.[1]

    • Fix: Evaporate solvent completely.[1] Redissolve in pure EtOAc. Add HCl dropwise.[1] If oil persists, scratch the flask glass with a spatula or add a seed crystal.

  • Issue: Low Yield.

    • Cause: Incomplete coupling or loss of product during aqueous workup (if pH is too low).[1]

    • Fix: Ensure the aqueous layer is basic (pH > 9) during the first extraction if you suspect product loss (though the amide is neutral, the piperazine nitrogen is basic).[1] For this specific protocol, the product is an amide at N1 and a phenylamine at N4; the N4 is less basic but can protonate. Ensure the workup washes are neutral/basic.[1]

  • Impurity: Bis-acylation.

    • Note: Impossible here as 1-phenylpiperazine has only one secondary amine.[1] However, ensure 4-methylbenzoyl chloride is not hydrolyzed to the acid before use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760450, 1-(4-Methylbenzoyl)piperazine.[1] Retrieved from [Link][1]

  • Yar, M. et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.[1][2] International Journal of Molecular Sciences, 13(7), 8073–8083.[1][3] Retrieved from [Link]

  • Org. Synth. (1956). General procedures for Piperazine Acylation (Analogous protocols).[1] Organic Syntheses, Coll.[1] Vol. 4, p.8. Retrieved from [Link]

Sources

Method

recrystallization solvents for benzoyl phenylpiperazine derivatives

Optimization of Recrystallization Solvents and Protocols for Benzoyl Phenylpiperazine Derivatives Introduction Benzoyl phenylpiperazine derivatives represent a critical class of pharmacophores, frequently utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Optimization of Recrystallization Solvents and Protocols for Benzoyl Phenylpiperazine Derivatives

Introduction

Benzoyl phenylpiperazine derivatives represent a critical class of pharmacophores, frequently utilized in the development of dopamine D3 receptor ligands, antipsychotics, and antidepressants (e.g., moclobemide analogs)[1][2]. Due to their highly lipophilic nature—driven by the phenyl and benzoyl rings—these compounds often present significant challenges in both purification and aqueous solubility[1]. Recrystallization remains the gold standard for isolating highly pure active pharmaceutical ingredients (APIs) and synthetic intermediates. This application note delineates the physicochemical rationale for solvent selection, provides validated recrystallization protocols, and explores advanced cocrystallization techniques to overcome the inherent solubility limitations of benzoyl phenylpiperazine derivatives.

Part 1: Physicochemical Principles of Solvent Selection

The molecular architecture of a benzoyl phenylpiperazine features a basic, polarizable piperazine core flanked by two lipophilic, aromatic moieties. This structural dichotomy dictates its thermodynamic behavior in solution:

  • Protic Solvents (Ethanol, Methanol): The hydroxyl groups interact via hydrogen bonding with the piperazine nitrogen and the benzoyl carbonyl oxygen, while the alkyl chains solvate the hydrophobic rings. Ethanol is often the solvent of choice because it provides a steep solubility-temperature gradient—highly soluble at reflux, but poorly soluble at 0–4 °C, promoting high-yielding crystallization[3].

  • Aprotic & Binary Systems (Ethyl Acetate / Hexane): Useful when the compound is prone to solvate formation with alcohols. Ethyl acetate provides excellent solubility for the crude mixture, while the addition of a non-polar anti-solvent (e.g., hexane or petroleum ether) forces the lipophilic rings to aggregate, nucleate, and form well-defined orthorhombic or monoclinic crystals[2][4].

  • Aqueous/Acidic Media: While free bases have low aqueous solubility, protonation of the piperazine ring in 0.1 N HCl significantly increases solubility. However, this is strictly utilized for salt formation rather than free-base purification[3].

Table 1: Solvent Selection Matrix for Benzoyl Phenylpiperazine Derivatives
Solvent SystemClassificationEstimated Solubility (Free Base)Causality & Rationale for Recrystallization
Ethanol (Absolute) Polar, ProticHigh (Hot) / Low (Cold)Optimal balance of polarity. Disrupts intermolecular H-bonds of impurities while allowing

stacking of the product upon cooling.
Methanol Polar, ProticHighOften too strong a solvent; may require an anti-solvent (e.g., water) to induce precipitation. Good for highly substituted derivatives.
Ethyl Acetate / Hexane Polar Aprotic / Non-polarModerate to HighBinary system. EtOAc dissolves the crude; Hexane acts as an anti-solvent, reducing the dielectric constant and forcing hydrophobic aggregation.
Ethanol / Diethyl Ether Protic / Non-polarModerateUsed for compounds that "oil out" in pure ethanol. Ether reduces the boiling point of the mixture and selectively precipitates the crystalline product[2].
Acetonitrile Polar, AproticModerateExcellent for avoiding protic solvates. Often yields highly pure, well-defined crystals without hydrogen-bond interference[4].

Part 2: Strategic Workflow for Recrystallization

G Crude Crude Benzoyl Phenylpiperazine Assess Assess Impurity Profile (TLC/HPLC Analysis) Crude->Assess Screen Solvent Screening (Evaluate Protic vs Aprotic) Assess->Screen Temp Temperature Gradient (Hot Dissolution to Cold) Screen->Temp Single Solvent System AntiSolvent Anti-Solvent Addition (Lower Dielectric Constant) Screen->AntiSolvent Binary Solvent System Crystals Pure Crystalline Product (Filtration & Vacuum Drying) Temp->Crystals Nucleation & Growth AntiSolvent->Crystals Forced Precipitation

Workflow for selecting and optimizing recrystallization solvent systems for phenylpiperazines.

Part 3: Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Causality: Ethanol leverages the temperature-dependent solubility of the piperazine free base. The slow cooling process allows the aromatic rings to align thermodynamically into a stable crystal lattice, excluding kinetically trapped impurities.

  • Dissolution: Transfer 1.0 g of crude benzoyl phenylpiperazine to a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Heating: Add 5.0 mL of absolute ethanol. Heat the suspension on a hot plate to a gentle reflux (approx. 78 °C).

  • Titration: If the solid does not dissolve completely, add hot ethanol dropwise (up to 10 mL total) until a clear solution is achieved. Causality: Over-dilution reduces the supersaturation level required for nucleation, drastically lowering the final yield. The goal is to reach the exact saturation point at the solvent's boiling point.

  • Hot Filtration (Verification Step): If insoluble mechanical impurities or polymerized byproducts are present, quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, heated flask.

  • Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20–25 °C) over 1–2 hours. Causality: Slow cooling prevents the entrapment of solvent molecules (solvates) and impurities within the crystal lattice.

  • Induction: Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes to maximize crystal yield.

  • Isolation & Drying: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold ethanol. Dry under high vacuum at 40 °C for 12 hours.

Protocol B: Binary Anti-Solvent Recrystallization (Ethanol / Petroleum Ether)

Causality: For highly lipophilic derivatives (e.g., moclobemide analogs) that remain excessively soluble in cold ethanol, the addition of petroleum ether sharply decreases the solvent mixture's polarity, triggering nucleation[2].

  • Primary Dissolution: Dissolve the crude material in the minimum amount of boiling ethanol (as in Protocol A).

  • Anti-Solvent Addition: Remove the solution from the heat. While still hot (approx. 60 °C), add hot petroleum ether dropwise under continuous swirling until the solution becomes faintly cloudy (indicating the saturation point).

  • Clarification (Verification Step): Add 1-2 drops of ethanol to clear the cloudiness. Causality: Pushing the system just below the metastable zone limit prevents premature, rapid precipitation (amorphous "crashing out"), which traps impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath.

  • Isolation: Filter and wash the crystals with a cold 1:2 mixture of ethanol/petroleum ether[2].

Protocol C: Cocrystallization for Bioavailability Enhancement

Causality: Benzoyl phenylpiperazines often suffer from poor aqueous bioavailability. Cocrystallization with dicarboxylic acids (e.g., glutaric acid, adipic acid) creates a supramolecular complex via hydrogen bonding between the acid carboxyl groups and the piperazine nitrogen, significantly enhancing the dissolution rate and photostability[5].

  • Stoichiometry: Weigh equimolar amounts (1:1 ratio) of the benzoyl phenylpiperazine derivative and the selected dicarboxylic acid.

  • Solvent-Drop Grinding: Transfer the powders to a mortar or an agate ball-milling jar. Add a catalytic amount (1-2 drops) of methanol. Causality: Liquid-assisted grinding facilitates molecular mobility and accelerates the thermodynamic transition to the cocrystal phase without requiring full dissolution.

  • Milling: Grind continuously for 20–30 minutes until a homogeneous paste is formed.

  • Verification: Dry the resulting powder under vacuum. Verify cocrystal formation using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). A successful self-validating system will show a distinct melting point shift compared to the physical mixture of the two starting materials[5].

Part 4: Troubleshooting Common Issues

  • "Oiling Out" (Liquid-Liquid Phase Separation): If the compound separates as an oil rather than forming crystals, the melting point of the compound is lower than the temperature at which it saturates the solvent. Solution: Switch to a solvent with a lower boiling point (e.g., diethyl ether), or increase the solvent volume. Alternatively, add a seed crystal to the solution just above the cloud point to bypass the oiling phase and force immediate nucleation.

  • Polymorphism: Phenylpiperazines can crystallize in multiple polymorphic forms depending on the solvent utilized[4]. If a specific polymorph is required for pharmaceutical formulation, strictly control the cooling rate and utilize the exact solvent system validated for that specific polymorph (e.g., exclusively using acetonitrile to favor orthorhombic packing).

References

  • National Cancer Institute (NCI). "Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders." National Institutes of Health. Available at:[Link]

  • IUCr Journals. "Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine." Acta Crystallographica Section E. Available at: [Link]

  • Springer / PMC. "In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage." Journal of Molecular Modeling. Available at:[Link]

  • Universidad de Chile. "Synthesis of 4-Arylpiperazine Derivatives of Moclobemide: Potential Antidepressants with a Dual Mode of Action." Repositorio Académico. Available at: [Link]

Sources

Application

Introduction: The Strategic Value of Piperazine Amides

An Application Guide to the One-Pot Synthesis of N-Substituted Piperazine Amides For Researchers, Scientists, and Drug Development Professionals The piperazine ring is a cornerstone in medicinal chemistry, recognized as...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the One-Pot Synthesis of N-Substituted Piperazine Amides

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs with diverse therapeutic applications, including antiviral, anticancer, and antipsychotic agents.[1][2] Specifically, N-substituted piperazine amides are of paramount interest as they allow for fine-tuning of pharmacological properties through modification at two distinct points: the amide group and the distal nitrogen atom. This dual-handle structure is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.

Traditional multi-step syntheses for these compounds can be laborious, time-consuming, and generate significant waste.[1] One-pot syntheses, which integrate multiple reaction steps into a single, continuous process without the isolation of intermediates, represent a more efficient, economical, and sustainable paradigm.[1][3][4][5] This guide provides a detailed exploration of robust one-pot strategies for constructing N-substituted piperazine amides, focusing on the underlying mechanisms and field-proven protocols.

Core Synthetic Strategies: A Comparative Overview

Two primary and highly effective one-pot strategies have emerged for the synthesis of N-substituted piperazine amides: Multicomponent Reactions (MCRs) and Sequential One-Pot Coupling/Functionalization.

FeatureMulticomponent Reaction (Ugi/Split-Ugi)Sequential One-Pot Synthesis
Concept All components react in a single step to form the final product.[6][7]Stepwise formation of bonds (amide, then C-N) in the same vessel.
Key Reagents Carboxylic Acid, Aldehyde/Ketone, Isocyanide, Piperazine.[6][8]Carboxylic Acid, Mono-protected Piperazine, Coupling Agent, Aldehyde/Ketone, Reducing Agent.[9][10]
Primary Bond Formations Two C-N bonds and one C-C bond formed concurrently.One amide bond, followed by one C-N bond.
Key Advantage Maximum convergence and rapid generation of molecular diversity.[6][11]Modular approach, often with higher yields and easier purification.
Common Solvents Methanol (MeOH), Trifluoroethanol (TFE).[6][8]Dichloromethane (DCM), Dimethylformamide (DMF).[9][10]
Typical Yields Moderate to high, substrate-dependent.[6]Generally high.[9][10]

Strategy 1: Multicomponent Reactions (MCRs) for High-Diversity Synthesis

MCRs are powerful tools that combine three or more reactants in a single operation to generate a product containing substantial portions of all starting materials.[6] For piperazine-based structures, the Ugi reaction is particularly effective.

The Split-Ugi Reaction: A Symmetrical Challenge Solved

The classical Ugi four-component reaction (U-4CR) involves a primary amine.[7] Symmetrical bis-secondary amines like piperazine require a modified approach known as the "split-Ugi" reaction. This allows for the efficient, regioselective desymmetrization of the piperazine core, acylating one nitrogen and alkylating the other in a single, convergent step.[6][11]

The reaction proceeds through the formation of an iminium ion from the aldehyde and one of the piperazine nitrogens. This is followed by the addition of the isocyanide and the carboxylate, leading to an intermediate that rearranges to form the stable N-substituted piperazine amide. This methodology is exceptionally valuable in discovery chemistry for rapidly generating libraries of diverse compounds.[6]

start Start: Reactant Mixture reactants Piperazine + Aldehyde (R1-CHO) + Carboxylic Acid (R2-COOH) + Isocyanide (R3-NC) start->reactants iminium Iminium Ion Formation reactants->iminium [Step 1] nucleophilic_attack Nucleophilic Attack by Isocyanide & Carboxylate iminium->nucleophilic_attack [Step 2] rearrangement Intermediate Rearrangement nucleophilic_attack->rearrangement [Step 3] product Final Product: N-Substituted Piperazine Amide rearrangement->product

Split-Ugi reaction workflow for piperazine amide synthesis.
Protocol 1: Split-Ugi Synthesis of Piperazine Amides

This protocol is adapted from methodologies used to rapidly access diverse analog libraries.[8]

Materials:

  • N-Boc-piperazine (or piperazine) (1.0 eq)

  • Aldehyde (1.0 eq)

  • Benzyl isocyanate (or other isocyanide) (1.0 eq)

  • Acetic Acid (catalytic)

  • Trifluoroethanol (TFE) or Methanol (MeOH) as solvent

Procedure:

  • To a solution of the aldehyde (1.0 eq) in TFE, add N-Boc-piperazine (1.0 eq), benzyl isocyanate (1.0 eq), and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted piperazine amide intermediate.[8]

  • If starting with N-Boc-piperazine, the Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[8] This step yields the secondary amine, which can be further functionalized if desired.

Strategy 2: Sequential One-Pot Amidation and Reductive Amination

This strategy offers a highly modular and often higher-yielding alternative to MCRs. It is a two-stage process conducted in a single reaction vessel, capitalizing on the orthogonal reactivity of the two piperazine nitrogens. The process begins with the selective formation of the amide bond, followed by in-situ deprotection and functionalization of the second nitrogen via reductive amination.

cluster_stage1 Stage 1: Amide Coupling cluster_stage2 Stage 2: Deprotection & Reductive Amination A N-Boc-Piperazine + Carboxylic Acid B Activate Acid (e.g., HATU, DIPEA) A->B C Boc-Piperazine Amide (Intermediate) B->C D In-situ Boc Deprotection (e.g., TFA) C->D One-Pot Transition E Add Aldehyde/Ketone & Reducing Agent D->E F Final N-Substituted Piperazine Amide E->F

Sequential one-pot synthesis workflow.
Stage 1: Amide Bond Formation - The Role of Coupling Reagents

The initial step involves coupling a carboxylic acid with one nitrogen of a mono-protected piperazine, typically N-Boc-piperazine.[9] The choice of coupling reagent is critical for efficiency and minimizing side reactions.

  • Carbodiimides (EDC, DCC): Cost-effective and widely used. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred as its urea byproduct is water-soluble, simplifying workup.[9] Additives like 1-Hydroxybenzotriazole (HOBt) are used to suppress side reactions and minimize racemization.

  • Aminium/Uronium Salts (HATU): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient reagent that provides rapid coupling with low epimerization, making it ideal for sensitive or sterically hindered substrates.[9]

A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is essential to neutralize acid generated during the reaction and to facilitate the coupling process.[9]

Stage 2: In-Situ Deprotection and Reductive Amination

Once the amide bond is formed, the tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions (e.g., TFA). After neutralization, the newly freed secondary amine is functionalized. Reductive amination is a robust method for this N-alkylation.[10] This process involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then immediately reduced in-situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[10][12] This reductant is particularly effective because it is selective for iminium ions over carbonyls and is tolerant of mildly acidic conditions.

Protocol 2: Sequential One-Pot Amide Coupling and Reductive Amination

This integrated protocol combines amide formation and reductive amination in a single vessel.

Materials:

  • Carboxylic Acid (1.0 eq)

  • N-Boc-piperazine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (≥ 3.0 eq total)

  • Anhydrous DMF or DCM

  • Trifluoroacetic acid (TFA)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

Procedure:

  • Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes to pre-activate the acid. Add N-Boc-piperazine (1.1 eq) and stir at room temperature until the reaction is complete (typically 2-4 hours, monitor by LC-MS).[9]

  • Solvent Exchange (Optional but Recommended): If using DMF, dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents. Dry the organic layer over Na₂SO₄, filter, and concentrate. Re-dissolve the crude Boc-piperazine amide intermediate in anhydrous DCM.

  • Boc Deprotection: Cool the solution to 0 °C and add TFA (10-20 eq, often as a 50% solution in DCM). Stir for 30-60 minutes at room temperature.[13]

  • Neutralization and Imine Formation: Cool the mixture back to 0 °C and carefully add DIPEA (enough to neutralize the TFA, typically 1.0-1.5 eq relative to the intermediate) or another tertiary amine base until the solution is neutral or slightly basic. Add the desired aldehyde or ketone (1.2 eq) and stir for 30-60 minutes to allow for imine/iminium ion formation.[10]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture, maintaining the temperature at 0 °C to control any exotherm. Allow the reaction to warm to room temperature and stir until completion (typically 4-16 hours).[10]

  • Work-up and Purification: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Extract the product with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the final product by flash column chromatography.

Conclusion and Outlook

The one-pot synthesis of N-substituted piperazine amides offers significant advantages in efficiency and diversity generation, making it a powerful tool in modern drug discovery. Multicomponent reactions, particularly the split-Ugi variant, provide unparalleled speed for creating large, diverse chemical libraries from simple building blocks.[6][11] For more targeted synthesis where yield and purity are paramount, the sequential one-pot amidation/reductive amination strategy provides a robust and highly modular alternative.[9][10] The choice between these methods depends on the specific goals of the research program—whether it be rapid lead generation or late-stage lead optimization. As synthetic methodologies continue to advance, the development of even more convergent and stereoselective one-pot systems will further accelerate the discovery of novel piperazine-based therapeutics.

References

  • Liu, J., Fitzgerald, A. E., & Mani, N. S. (2012). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Synthesis, 44(16), 2469–2473. Available from: [Link]

  • Patil, P., Madhavachary, R., Kurpiewska, K., Kalinowska-Tłuścik, J., & Dömling, A. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 642–645. Available from: [Link]

  • Shcherbakov, D. N., Shcherbakova, E. S., Bakulev, V. A., & Eltsov, O. S. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5625. Available from: [Link]

  • El Kaim, L., Grimaud, L., & Schiltz, A. (2011). Multicomponent Synthesis of Fused Benzimidazolopiperazines. The Journal of Organic Chemistry, 76(9), 3585–3590. Available from: [Link]

  • Caliendo, G., Greco, G., Perissutti, E., Santagada, V., Fiorino, F., Severino, B., & Frecentese, F. (2013). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Medicinal Chemistry Letters, 4(10), 974–978. Available from: [Link]

  • Rout, L. D., & Ramana, C. V. (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 25(19), 4529. Available from: [Link]

  • Ziyaei Halimehjani, A., & Badali, E. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(63), 36916–36946. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

  • Shaaban, M., & Abdel-Wahab, B. F. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 11(43), 26866–26897. Available from: [Link]

  • Wikipedia. Passerini reaction. Available from: [Link]

  • Al-Mutaib, F. A., El-Faham, A., & Shaaban, M. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1642. Available from: [Link]

  • Organic Chemistry Portal. Convergent and Fast Route to Piperazines via IMCR. Available from: [Link]

  • Riva, R., Basso, A., Guanti, G., & Banfi, L. (2010). Split-Ugi Reaction with Chiral Compounds: Synthesis of Piperazine- and Bispidine-Based Peptidomimetics. European Journal of Organic Chemistry, 2010(28), 5426–5436. Available from: [Link]

  • Banfi, L., Basso, A., Guanti, G., & Riva, R. (2003). Passerini reaction--amine deprotection--acyl migration (PADAM): A convenient strategy for the solid-phase preparation of peptidomimetic compounds. Molecular Diversity, 6(3-4), 227–235. Available from: [Link]

  • Guchhait, S. K., Chaudhary, P., & Verma, A. (2023). N-Formamide as a carbonyl precursor in the catalytic synthesis of Passerini adducts under aqua and mechanochemical conditions. RSC Advances, 13(6), 3959–3968. Available from: [Link]

  • Journal of Applicable Chemistry. (2018). Synthesis and biological importance of amide analogues. Pulsus Group. Available from: [Link]

  • Song, Q., Wang, S., Lei, X., Liu, Y., Wen, X., & Wang, Z. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. Available from: [Link]

  • Song, Q., Wang, S., Lei, X., Liu, Y., Wen, X., & Wang, Z. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. ResearchGate. Available from: [Link]

  • Song, Q., Wang, S., Lei, X., Liu, Y., Wen, X., & Wang, Z. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PMC - NIH. Available from: [Link]

  • O'Brien, P., et al. (2015). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 888–895. Available from: [Link]

  • Grace, C. R., et al. (2017). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3343–3349. Available from: [Link]

  • Professor Dave Explains. (2021, November 29). Passerini Reaction [Video]. YouTube. Available from: [Link]

Sources

Method

Application Note: Formulation Strategies for 1-(4-Methylbenzoyl)-4-Phenylpiperazine in Preclinical In Vivo Studies

Executive Summary & Physicochemical Rationale When transitioning a novel chemical entity (NCE) from in vitro assays to in vivo murine models, formulation is frequently the primary bottleneck. The compound 1-(4-methylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

When transitioning a novel chemical entity (NCE) from in vitro assays to in vivo murine models, formulation is frequently the primary bottleneck. The compound 1-(4-methylbenzoyl)-4-phenylpiperazine presents significant solubility challenges. Structurally, it consists of a piperazine core flanked by a highly lipophilic 4-methylbenzoyl (p-toluoyl) group and a phenyl ring.

The Causality of Insolubility:

  • Lack of Ionizability: The N1 nitrogen of the piperazine is tied up as an amide (neutral), while the N4 nitrogen is attached directly to a phenyl ring. This aniline-like configuration drastically reduces its basicity (estimated pKa ~3.0), meaning the molecule remains completely un-ionized at physiological pH (pH 7.4)[1].

  • High Lipophilicity: Driven by the dual aromatic rings, the compound exhibits a high partition coefficient (LogP > 3.5), making it a classic "grease ball" molecule that will immediately precipitate in standard aqueous buffers like Phosphate-Buffered Saline (PBS).

To achieve systemic exposure without causing embolism or local site necrosis, researchers must utilize advanced formulation vehicles. This guide details two field-proven strategies: a Co-solvent/Surfactant System and a Cyclodextrin Inclusion System .

Formulation Strategy Selection

Workflow Start 1-(4-methylbenzoyl)-4-phenylpiperazine (Highly Lipophilic, Poorly Soluble) Route Determine Administration Route Start->Route IV Intravenous (IV) / Intraperitoneal (IP) Route->IV PO Oral Gavage (PO) Route->PO Cosolvent Co-solvent System 10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline IV->Cosolvent High Dose / IP Cyclo Cyclodextrin System 10% DMSO + 90% (20% SBE-β-CD) IV->Cyclo Low Dose / IV PO->Cosolvent Standard Lipid Lipid Solution 10% DMSO + 90% Corn Oil PO->Lipid Max Exposure

Caption: Workflow for selecting the optimal in vivo formulation based on administration route.

Strategy A: The Polarity Gradient (Co-solvent System)

A widely validated vehicle for highly lipophilic compounds is the 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline system[2][3].

  • DMSO disrupts the strong crystal lattice energy of the solid compound.

  • PEG400 acts as a transition solvent. It lowers the dielectric constant of the final aqueous mixture, preventing "solvent shock" when water is introduced.

  • Tween 80 provides steric stabilization, preventing any micro-precipitates from aggregating into larger, lethal crystals.

Strategy B: Host-Guest Encapsulation (Cyclodextrin System)

For Intravenous (IV) dosing where particulate matter is strictly forbidden, Sulfobutylether-β-Cyclodextrin (SBE-β-CD / Captisol) is preferred[4][5]. SBE-β-CD features a lipophilic inner cavity that encapsulates the bulky phenyl and benzoyl rings of the drug, while its polyanionic exterior ensures complete aqueous miscibility.

Mechanism Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD SBE-β-CD (Hydrophilic Shell, Lipophilic Cavity) CD->Complex Blood Systemic Circulation (Drug Release) Complex->Blood Equilibrium Dissociation

Caption: Mechanism of SBE-β-CD inclusion complexation enhancing systemic drug delivery.

Quantitative Comparison of Formulation Vehicles

Formulation StrategyVehicle CompositionPrimary RoutesMax Recommended DoseProsCons
Co-solvent System 10% DMSO, 40% PEG400, 5% Tween 80, 45% SalineIP, PO~10-20 mg/kgHighly effective for lipophilic NCEs; reagents are standard lab stock.High solvent load may cause local site irritation (IP).
Cyclodextrin 10% DMSO, 90% (20% w/v SBE-β-CD in Saline)IV, IP, PO~5-10 mg/kgExcellent biocompatibility; forms a true, stable solution.SBE-β-CD is an expensive excipient; lower maximum drug loading.
Lipid Solution 10% DMSO, 90% Corn OilPO only>30 mg/kgMaximizes oral bioavailability for highly lipophilic drugs.Cannot be used for IV/IP due to severe embolism risk.

Self-Validating Experimental Protocols

Protocol 1: Preparation of Co-solvent Vehicle (DMSO/PEG400/Tween 80/Saline)

Target Concentration: 2.0 mg/mL (Yields a 20 mg/kg dose at a 10 mL/kg injection volume)

Critical Causality Note: The order of solvent addition is absolute. Adding aqueous saline before the PEG400/Tween 80 transition bridge will cause an immediate, irreversible crash of the drug out of solution[2].

  • Primary Solubilization: Weigh 2.0 mg of 1-(4-methylbenzoyl)-4-phenylpiperazine powder into a sterile glass vial. Add 100 µL of high-purity DMSO. Vortex vigorously for 1-2 minutes until a completely clear solution is achieved. (Checkpoint: If powder remains, sonicate at 37°C for 5 minutes).

  • Transition Gradient: Add 400 µL of PEG400 to the DMSO stock. Vortex for 30 seconds. The solution must remain perfectly clear.

  • Steric Stabilization: Add 50 µL of Tween 80. Because Tween 80 is highly viscous, ensure accurate pipetting by using positive displacement or reverse pipetting techniques. Vortex thoroughly until homogenous.

  • Aqueous Dilution: Slowly add 450 µL of sterile 0.9% Saline dropwise while continuously vortexing the vial.

  • Validation Check: Hold the vial against a light source. The solution must be optically clear. If it is cloudy or milky, the concentration exceeds the thermodynamic solubility limit of the vehicle, and the formulation must be discarded and remade at a lower target concentration.

Protocol 2: Preparation of Cyclodextrin Vehicle (SBE-β-CD)

Target Concentration: 1.0 mg/mL (Yields a 10 mg/kg dose at a 10 mL/kg injection volume)

  • Excipient Preparation: Prepare a 20% (w/v) SBE-β-CD stock solution by dissolving 2.0 g of SBE-β-CD powder in 10 mL of sterile 0.9% Saline[4]. Stir until completely clear (this may take 15-20 minutes).

  • Primary Solubilization: Dissolve 1.0 mg of the drug in 100 µL of DMSO. Vortex until clear.

  • Complexation: Slowly add 900 µL of the 20% SBE-β-CD solution to the DMSO stock while continuously vortexing[5].

  • Validation Check: Allow the solution to sit at room temperature for 10 minutes to ensure the inclusion complex reaches equilibrium. If precipitation occurs, heat gently to 37°C and sonicate. If precipitation persists, the drug's steric bulk may be hindering efficient cavity encapsulation, necessitating a switch to Protocol 1.

In Vivo Administration Guidelines

To ensure animal welfare and compliance with Institutional Animal Care and Use Committee (IACUC) standards, adhere to the following maximum administration volumes for standard adult mice (approx. 20-25g body weight):

  • Intravenous (IV): Maximum 5 mL/kg (approx. 100-125 µL per mouse). Requires a true solution (Protocol 2).

  • Intraperitoneal (IP): Maximum 10 mL/kg (approx. 200-250 µL per mouse). Both Protocol 1 and 2 are acceptable.

  • Oral Gavage (PO): Maximum 10 mL/kg (approx. 200-250 µL per mouse).

Note: Formulations containing DMSO should ideally be prepared fresh on the day of dosing to prevent long-term degradation or precipitation.

References

Sources

Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of Phenylpiperazine Amides

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis The N-phenylpiperazin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

The N-phenylpiperazine scaffold is a cornerstone in modern drug discovery, forming the core of numerous therapeutics targeting the central nervous system (CNS) and other physiological systems.[1] The synthesis of amide derivatives of this privileged structure is a critical step in the development of new chemical entities with tailored pharmacological profiles. Traditional methods for amide bond formation, while well-established, often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction rates and improving yields, thereby offering a significant advantage in the rapid generation of compound libraries for screening and lead optimization.[1][2] This guide provides a comprehensive overview of the principles, protocols, and practical considerations for the microwave-assisted synthesis of phenylpiperazine amides, designed to empower researchers to harness the full potential of this enabling technology.

The Rationale Behind Microwave-Assisted Amide Bond Formation

Microwave synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating of the reaction mixture, as opposed to the conductive heating of conventional methods, leads to a rapid and uniform temperature increase.[2] This volumetric heating mechanism is the primary driver for the dramatic rate enhancements observed in microwave-assisted reactions. For the synthesis of phenylpiperazine amides, this translates to several key advantages:

  • Speed: Reactions that typically take hours or even days to reach completion under conventional heating can often be accomplished in a matter of minutes using microwave irradiation.[2]

  • Efficiency: The rapid and uniform heating often leads to higher reaction yields and a cleaner product profile with fewer byproducts.[2]

  • Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible reaction outcomes.

  • Green Chemistry: The energy efficiency and potential for solvent-free reactions align with the principles of green chemistry, reducing the environmental impact of chemical synthesis.

The fundamental process of amide bond formation involves the coupling of a carboxylic acid and an amine. This reaction is often facilitated by a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

G cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea) Carboxylic_Acid->Activated_Intermediate Coupling_Agent Coupling Agent (e.g., EDC, HATU) Amide_Product Phenylpiperazine Amide Activated_Intermediate->Amide_Product Phenylpiperazine Phenylpiperazine (Ar-NH)

Figure 1: General workflow for amide bond formation.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the microwave-assisted synthesis of phenylpiperazine amides. Optimization of reaction parameters such as temperature, time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: Direct Amidation of Phenylpiperazine with Carboxylic Acids (Solvent-Free)

This protocol is suitable for the direct coupling of phenylpiperazines with carboxylic acids without the need for a separate coupling agent, leveraging the high temperatures achievable with microwave irradiation to drive the reaction.

Materials:

  • 1-Phenylpiperazine (or substituted derivative)

  • Carboxylic acid

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial, add 1-phenylpiperazine (1.0 mmol), the desired carboxylic acid (1.1 mmol), and a magnetic stir bar.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the reaction mixture at 150-180 °C for 10-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired phenylpiperazine amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling under Microwave Irradiation

For more sensitive substrates or to avoid the high temperatures of direct amidation, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) can be employed.

Materials:

  • 1-Phenylpiperazine (or substituted derivative)

  • Carboxylic acid

  • EDC·HCl

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave synthesis vial, add the carboxylic acid (1.0 mmol), HOBt (1.2 mmol), and 1-phenylpiperazine (1.1 mmol).

  • Add a magnetic stir bar and dissolve the mixture in anhydrous DMF or DCM (3-5 mL).

  • Add EDC·HCl (1.2 mmol) to the reaction mixture.

  • Add DIPEA (2.5 mmol) dropwise to the stirring solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 80-120 °C for 5-15 minutes. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If DCM was used as the solvent, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over Na2SO4, filter, and concentrate.

  • If DMF was used, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate.

  • Purify the crude product by flash column chromatography.

G Start Prepare Reaction Mixture (Phenylpiperazine, Carboxylic Acid, Reagents) Microwave Microwave Irradiation (Set Temperature and Time) Start->Microwave Monitor Monitor Reaction Progress (TLC/LC-MS) Microwave->Monitor Monitor->Microwave Incomplete Workup Aqueous Workup (Extraction and Washing) Monitor->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Figure 2: Experimental workflow for microwave-assisted synthesis.

Data Presentation: Conventional vs. Microwave-Assisted Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with conventional heating methods.

Amide Product SynthesisMethodReaction TimeYield (%)Reference
Heterocyclic Amides Conventional13 hours50-72[3]
Microwave 9-42 minutes 75-87 [3]
Various Heterocycles Conventional2-15 hoursLower[2]
Microwave 2-8 minutes Higher[2]
Benzotriazole Derivatives Conventional2h 45min - 4h23-72[4]
Microwave 4min 20s - 4min 30s 42-83 [4]

Troubleshooting and Optimization

  • Low Yield: Increase the reaction temperature or time. Consider using a coupling agent if direct amidation is inefficient. Ensure all reagents and solvents are anhydrous, especially for coupling reactions.

  • Side Product Formation: Decrease the reaction temperature or time. If using a coupling agent, ensure the correct stoichiometry is used.

  • Reaction Not Proceeding: Confirm that the solvent used is suitable for microwave heating (i.e., has a sufficient dielectric constant). For non-polar solvents, a small amount of a polar co-solvent or an ionic liquid can be added to aid in microwave absorption. Ensure the microwave reactor is functioning correctly and delivering the set power.

Safety Considerations in Microwave Chemistry

  • Pressure: Reactions in sealed vessels can generate significant pressure. Always use vessels rated for the temperatures and pressures you intend to use. Modern microwave reactors have built-in pressure monitoring and safety cutoffs.

  • Solvent Choice: Avoid using low-boiling point, flammable solvents in sealed vessels without proper pressure control.

  • Exothermic Reactions: Be cautious with highly exothermic reactions, as the rapid heating from microwave irradiation can lead to a runaway reaction. Start with small-scale reactions to assess the reaction profile.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing microwave-assisted synthesis.

Conclusion

Microwave-assisted synthesis represents a powerful and practical tool for the rapid and efficient synthesis of phenylpiperazine amides. By significantly reducing reaction times and often improving yields, this technology accelerates the drug discovery and development process. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement microwave synthesis in their laboratories, enabling the exploration of a broader chemical space and the faster identification of promising new drug candidates.

References

  • Design, Microwave-Assisted and Conventional Synthesis of New Hybrid Compounds Derived From 1-(4-Fluorophenyl)piperazine and Screening for Their Biological Activities. (n.d.). Academia.edu. Retrieved from [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). Retrieved from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Retrieved from [Link]

  • Kaur, et al. (2019). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society, 96(3), 401-404.
  • Patil, S. A., et al. (2012). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 74(4), 334–338.

Sources

Method

HPLC method development for 1-(4-methylbenzoyl)-4-phenylpiperazine detection

Application Note: HPLC-UV Method Development and Validation for 1-(4-Methylbenzoyl)-4-phenylpiperazine Introduction & Physicochemical Profiling The quantitative analysis of synthetic piperazine derivatives is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC-UV Method Development and Validation for 1-(4-Methylbenzoyl)-4-phenylpiperazine

Introduction & Physicochemical Profiling

The quantitative analysis of synthetic piperazine derivatives is a critical requirement in both pharmaceutical development and forensic toxicology[1]. 1-(4-methylbenzoyl)-4-phenylpiperazine is a highly substituted piperazine derivative. Unlike unsubstituted aliphatic piperazines, which lack a chromophore and require complex pre-column derivatization (e.g., with NBD-Cl) for UV detection[2], this target analyte possesses two strong UV-absorbing moieties: a 4-methylbenzoyl (p-toluoyl) group and a phenyl ring. This intrinsic absorptivity allows for direct, highly sensitive High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)[3].

As a Senior Application Scientist, it is crucial to understand the causality between the analyte's molecular structure and its chromatographic behavior before initiating method development:

  • Acid-Base Chemistry (pKa): In a standard 1-phenylpiperazine molecule, the secondary aliphatic nitrogen is strongly basic (pKa ~8.71)[4]. However, in 1-(4-methylbenzoyl)-4-phenylpiperazine, this aliphatic nitrogen is acylated to form an amide, rendering it neutral. The remaining nitrogen is attached directly to the phenyl ring (aniline-like), which significantly reduces its basicity through resonance delocalization, resulting in a weak base with an estimated pKa of ~3.8 to 4.5[5].

  • Lipophilicity (LogP): The addition of the bulky, non-polar 4-methylbenzoyl group significantly increases the hydrophobicity of the molecule (estimated LogP ~3.5), making Reversed-Phase HPLC (RP-HPLC) the optimal separation mode[6].

Chromatographic Strategy and Causality

Mobile Phase pH and Ionization Control

Because the analyte is a weak base (pKa ~3.8), strict control of the mobile phase pH is the most critical parameter for method robustness. Operating the mobile phase at pH 2.5 (using 20 mM Sodium Dihydrogen Phosphate or 0.1% Formic Acid) ensures that the mobile phase pH is at least 1.5 units below the analyte's pKa. This forces the aniline-like nitrogen into a fully protonated (ionized) state[7]. If the pH were left unbuffered or set near pH 4.0–5.0, the analyte would exist in a state of partial ionization, leading to severe peak broadening, peak splitting, and poor retention time reproducibility[8]. Furthermore, a low pH suppresses the ionization of residual silanol groups on the silica stationary phase, eliminating secondary ion-exchange interactions that cause peak tailing.

Stationary Phase Selection

While a standard C18 column provides excellent hydrophobic retention for this molecule[8], a Phenyl-Hexyl stationary phase is highly recommended as an orthogonal alternative. The Phenyl-Hexyl phase can engage in


 interactions with both the p-toluoyl and phenyl rings of the analyte, offering superior selectivity if closely related structural isomers or synthetic impurities need to be resolved[1].

HPLC_Workflow A 1. Physicochemical Profiling (Amide + Aniline N, pKa ~3.8) B 2. Column Selection (C18 or Phenyl-Hexyl for pi-pi) A->B C 3. Mobile Phase Optimization (Buffer at pH 2.5) B->C D 4. Gradient & Flow Tuning (Acetonitrile/Water Gradient) C->D E 5. Method Validation (ICH Q2: Linearity, Accuracy, Precision) D->E

Figure 1: Systematic workflow for HPLC method development of phenylpiperazine derivatives.

Experimental Protocols

The following self-validating protocols are designed to ensure high precision, accuracy, and reproducibility in routine analytical settings.

Protocol A: Preparation of Mobile Phase
  • Aqueous Phase (Mobile Phase A): Dissolve 2.40 g of Sodium Dihydrogen Phosphate Monohydrate in 1000 mL of ultrapure HPLC-grade water (18.2 MΩ·cm). Adjust the pH to exactly 2.50 ± 0.05 using concentrated ortho-phosphoric acid[6]. Filter through a 0.22 µm nylon membrane and degas via ultrasonication for 10 minutes. (Note: For LC-MS compatibility, substitute this buffer with 0.1% Formic Acid in water).

  • Organic Phase (Mobile Phase B): Use 100% HPLC-grade Acetonitrile. Filter and degas prior to use.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Acetonitrile to minimize sample solvent effects during injection.

Protocol B: Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(4-methylbenzoyl)-4-phenylpiperazine reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile using vortex mixing, then make up to volume with the Diluent.

  • Working Standards: Perform serial dilutions of the stock solution using the Diluent to create a calibration curve spanning 0.5 µg/mL to 50.0 µg/mL.

  • Sample Preparation: If extracting from a solid matrix (e.g., synthesized API powder), weigh an appropriate amount, dissolve in Acetonitrile, sonicate for 15 minutes, and dilute to a target concentration of 20 µg/mL with Diluent. Filter all final solutions through a 0.45 µm PTFE syringe filter prior to injection[3].

Protocol C: HPLC Instrument Setup and Execution
  • Install a C18 column (250 mm × 4.6 mm, 5 µm) into the HPLC column compartment. Set the temperature to 35 °C to reduce mobile phase viscosity and improve mass transfer[2].

  • Purge all lines with their respective mobile phases.

  • Set the pump to deliver an isocratic flow of 40% Mobile Phase A and 60% Mobile Phase B at a flow rate of 1.0 mL/min[6].

  • Set the Diode Array Detector (DAD) to monitor at 254 nm (primary quantification) with a reference bandwidth of 360 nm.

  • Inject 10 µL of the Diluent as a blank to confirm baseline stability, followed by six replicate injections of the 20 µg/mL standard to evaluate System Suitability.

pH_Logic Analyte 1-(4-methylbenzoyl)- 4-phenylpiperazine (Weak Base, pKa ~3.8) pH_Low Mobile Phase pH 2.5 (pH < pKa - 1) Analyte->pH_Low pH_High Mobile Phase pH 6.0 (pH > pKa + 1) Analyte->pH_High State_Ion Fully Protonated (N4+) Highly Soluble, Predictable Retention pH_Low->State_Ion State_Neutral Fully Neutral Highly Retained, Risk of Tailing pH_High->State_Neutral Result_Good Sharp Peaks No Silanol Interference State_Ion->Result_Good Result_Bad Peak Tailing Poor Reproducibility State_Neutral->Result_Bad

Figure 2: Causality between mobile phase pH, analyte ionization state, and chromatographic peak shape.

Data Presentation and Specifications

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue / EstimateChromatographic Implication
Molecular Weight 280.37 g/mol Suitable for standard LC-MS/MS mass ranges.
pKa (Conjugate Acid) ~3.8 (Aniline-like Nitrogen)Requires acidic mobile phase (pH ≤ 2.5) for full protonation.
LogP ~3.5Highly hydrophobic; requires >50% organic modifier for elution.
UV Chromophores Amide, Phenyl, p-ToluoylStrong absorbance at 230–260 nm; no derivatization required.

Table 2: Optimized HPLC-UV Analytical Conditions

ParameterSpecification
Column Reversed-Phase C18 (250 mm × 4.6 mm, 5 µm) or Phenyl-Hexyl
Mobile Phase A 20 mM Sodium Dihydrogen Phosphate (pH 2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Isocratic: 40% A / 60% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35 °C[2]
Detection Wavelength 254 nm (DAD)

Table 3: System Suitability & Validation Criteria (ICH Q2)

ParameterAcceptance CriteriaRationale
Retention Time (Rt) ~5.0 - 7.0 minEnsures adequate k' (capacity factor) > 2.0.
Tailing Factor (Tf) ≤ 1.5Confirms suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 3000Verifies column efficiency and proper packing.
Injection Precision %RSD ≤ 2.0% (n=6)Ensures autosampler and integration reliability[3].
Linearity (R²) ≥ 0.999Validates quantitative capability across the target range[6].

References

  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.BenchChem.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.Journal of Chemical and Pharmaceutical Research (JOCPR).
  • Phenylpiperazine: Chemical Properties.Grokipedia / ChemicalBook.
  • Validated HPLC method for determination of LASSBio-581, a new heterocyclic N-phenylpiperazine derivative, in rat plasma.PubMed (NIH).
  • High performance liquid chromatography method for quantification of the N-phenylpiperazine derivative LASSBio-579 in rat plasma.SciELO.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.United Nations Office on Drugs and Crime (UNODC).
  • Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[7]uril guests.RSC Publishing.
  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens.PubMed (NIH).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Piperazine Synthesis &amp; Purification

The following guide is structured as a dynamic Technical Support Center for researchers dealing with piperazine functionalization. Topic: Elimination of Bis-Alkylated Impurities in Piperazine Scaffolds Ticket ID: #PZ-ALK...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a dynamic Technical Support Center for researchers dealing with piperazine functionalization.

Topic: Elimination of Bis-Alkylated Impurities in Piperazine Scaffolds Ticket ID: #PZ-ALK-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Over-Alkylation" Trap

In drug discovery, the piperazine ring is a privileged scaffold, but its functionalization is plagued by a statistical trap. The secondary amine product (


-alkylpiperazine) is often more nucleophilic  than the starting material (piperazine), leading to a runaway reaction that forms the unwanted 

-bis-alkylated impurity.

This guide provides a self-validating workflow to break this cycle, moving from kinetic control to advanced purification.

Module 1: Reaction Engineering (Prevention)

The First Line of Defense: You cannot purely "purify" your way out of a bad reaction. You must bias the kinetics.

Protocol A: The "High-Excess" Inverse Addition

Objective: Statistically starve the mono-alkylated product of alkylating agent.

The Mechanism: By maintaining a massive molar excess of piperazine, any incoming alkyl halide molecule (


) is statistically far more likely to encounter a virgin piperazine molecule than a mono-alkylated one.

Step-by-Step Workflow:

  • Preparation: Dissolve 5.0 - 10.0 equivalents of piperazine in the reaction solvent (e.g., ACN, DCM, or THF).

  • Thermal Control: Cool the piperazine solution to 0°C (or -78°C for highly reactive halides like benzyl bromide).

  • Inverse Addition: Dissolve your Alkyl Halide (1.0 equiv) in a separate volume of solvent. Add this solution dropwise to the piperazine solution over 1–2 hours.

    • Why? This keeps the instantaneous concentration of

      
       near zero, preventing it from "seeing" the mono-product.
      
  • Quench: Immediately quench upon consumption of

    
     (monitor via TLC/LCMS). Do not let it stir overnight "just to be safe."
    

Stoichiometry Impact Table:

Piperazine EquivalentsTheoretical Mono-YieldBis-Impurity RiskPost-Rxn Workup Load
1.0 eq < 50%High (>25%) Difficult (3-component mixture)
3.0 eq ~ 75-85%Moderate (~10%)Moderate
5.0 - 10.0 eq > 90% Negligible (<2%) High (Must remove excess piperazine)

Module 2: Workup Strategies (Bulk Separation)

The Challenge: If you used Protocol A, you now have a mixture of Product (Mono) + Massive Excess Piperazine. You must remove the piperazine before dealing with trace bis-impurities.

Decision Tree: Solubility-Based Partitioning

WorkupLogic Start Crude Reaction Mixture (Product + Excess Piperazine) Solvent Is Reaction Solvent Water-Miscible? (ACN, THF, DMF) Start->Solvent Evap Evaporate to Residue Solvent->Evap Yes Partition Partition: DCM / Water Solvent->Partition No (DCM/Tol) Evap->Partition Wash Wash Organic Layer 3x with Water Partition->Wash Result Organic Layer: Mono-Product + Bis-Impurity (Piperazine stays in Water) Wash->Result Piperazine is highly hydrophilic (LogP -1.17)

Caption: Logical flow for removing excess piperazine using phase partitioning.

Protocol B: The "Aqueous Wash" Technique

Best for: Lipophilic products (R = Benzyl, Aryl, long chains).

  • Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) or Ethyl Acetate .

  • The Wash: Wash the organic layer 3 times with water (or brine).

    • The Science: Unsubstituted piperazine has a LogP of ~ -1.17 (highly water-soluble). Mono-alkylated piperazines (e.g., N-benzyl) have LogP > 1.0.

    • Result: 99% of the excess piperazine will migrate to the aqueous phase. The organic phase retains the Mono-product and any Bis-impurity.

Module 3: Advanced Purification (Polishing)

The Challenge: You have removed the starting material, but the Bis-alkylated impurity remains.

Method 1: Selective Salt Formation (Recrystallization)

Best for: Large scale, non-chromatographic separation.

Bis-alkylated piperazines are often oils or have higher solubility in organic solvents than their mono-counterparts.

  • Dissolution: Dissolve the crude oil (Mono + Trace Bis) in Ethanol or Isopropanol .

  • Acidification: Slowly add 1.0 equivalent of HCl (e.g., 4M HCl in Dioxane) or Oxalic Acid.

    • Note: Do not use excess acid, or you may precipitate the bis-salt.

  • Precipitation: The Mono-alkyl piperazine usually crystallizes as the mono- or di-hydrochloride salt, while the bulky, lipophilic Bis-alkyl species often remains in the mother liquor.

  • Filtration: Filter the solid. Wash with cold ether.

Method 2: Vacuum Distillation (Volatility)

Best for: Volatile R-groups (Methyl, Ethyl, Allyl).

Warning - The "Methyl Anomaly": Normally, adding alkyl groups increases boiling point. However, for small groups on piperazine, the loss of Hydrogen Bonding dominates.

  • Piperazine: BP 146°C

  • 1-Methylpiperazine: BP 138°C (More Volatile!)

  • 1,4-Dimethylpiperazine: BP 131°C (Most Volatile!)

Protocol: If


, the Bis-impurity distills first .
Protocol: If 

, the Bis-impurity distills last (or not at all).

Module 4: The "Nuclear Option" (Boc-Protection)

If direct alkylation yields inseparable mixtures, you must switch to a protecting group strategy. This is the only way to guarantee 100% selectivity.

BocStrategy Step1 Piperazine (Excess) Step2 N-Boc-Piperazine (Mono-Protected) Step1->Step2 Boc2O (0.9 eq) Selectivity >90% Step3 N-Boc-N'-Alkyl-Piperazine (Alkylation) Step2->Step3 R-X, Base No Bis-Risk Step4 N-Monoalkyl Piperazine (Deprotection) Step3->Step4 TFA or HCl

Caption: The Boc-protection pathway eliminates the second nucleophilic site, rendering bis-alkylation chemically impossible.

Why this works: The Boc group sterically and electronically deactivates one nitrogen. The remaining nitrogen can be alkylated without fear of over-reaction.

Frequently Asked Questions (FAQs)

Q: I see a spot on TLC just above my product. Is that the Bis-impurity? A: Likely, yes. Bis-alkylated piperazines are tertiary amines at both positions and lack the H-bond donating capability of the mono-product. This usually makes them less polar (higher Rf) on silica gel than the mono-alkylated product (secondary amine).

  • Tip: Visualize with Ninhydrin. The Mono-product (secondary amine) usually stains red/purple. The Bis-product (tertiary amine) often stains poorly or not at all. Use Iodine or UV for the Bis-spot.

Q: Can I use chromatography to separate them? A: Yes, but standard silica is acidic and causes streaking.

  • Solution: Use "Neutralized Silica." Pre-wash your column with 1% Triethylamine (TEA) in Hexane.

  • Eluent: Use DCM:MeOH:NH4OH (e.g., 90:9:1). The ammonia competes with the amine for silica sites, sharpening the peaks.

Q: Why not just use 1 equivalent of Piperazine? A: This is a statistical fallacy. In a 1:1 reaction, as soon as 10% of the product forms, it competes with the starting material. By the time you reach 50% conversion, you will have significant amounts of Bis-impurity. You will lose yield and spend days purifying. Always use excess.

References

  • Protective Groups in Organic Synthesis. Greene, T.W., Wuts, P.G.M. (Wiley). Standard text for Boc-protection protocols. [Link]

  • Direct electrophilic N-alkylation of piperazine under controlled stoichiometry. ResearchGate Review. [Link]

  • pKa Values of Common Substituted Piperazines. University of Regina / ResearchGate. [Link]

  • Purification of Piperazine via Salt Formation.
Optimization

Technical Support Center: Purification of Sticky Phenylpiperazine Oils

[1] Status: Operational Agent: Senior Application Scientist Ticket ID: PP-PUR-001 Subject: Resolving "Sticky Oil" Syndrome and Purity Issues in Phenylpiperazine Derivatives[1][2] Introduction: Why is my product a "tar"?...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Agent: Senior Application Scientist Ticket ID: PP-PUR-001 Subject: Resolving "Sticky Oil" Syndrome and Purity Issues in Phenylpiperazine Derivatives[1][2]

Introduction: Why is my product a "tar"?

Welcome to the technical support hub. If you are working with phenylpiperazine derivatives, you are likely facing a viscous, non-crystalline oil that refuses to solidify.[2] This "sticky oil" syndrome is rarely due to the compound itself (which often has a distinct melting point) but is caused by a specific matrix of impurities:[3][1]

  • Rotameric & Hydrogen Bonding Networks: Phenylpiperazines are prone to intermolecular hydrogen bonding, creating amorphous glasses rather than crystal lattices.[3]

  • The "Aniline Drag": Residual aniline starting materials (often <5%) act as plasticizers, preventing crystallization.[3]

  • Silanol Interactions: Trace dissolved silica from aggressive chromatography can thicken the oil.[3]

This guide provides three modular workflows to resolve these issues.

Module 1: The "pH Swing" Extraction (Removing Aniline)[1][2]

Issue: "I have a dark oil. NMR shows 5-10% aniline impurity.[3][1][2] Recrystallization failed." Root Cause: Aniline impurities are weak bases that co-elute with your product.[3] Standard acid/base workups often fail because they protonate both amines.[3] Solution: Exploit the pKa difference. Phenylpiperazine (pKa ~8.[3][4]7) is significantly more basic than aniline (pKa ~4.6).[3][1][2]

The Protocol

Prerequisite: 1.0 g of crude oil.[3]

  • Dissolution: Dissolve the crude oil in DCM (20 mL) .

  • The "Sweet Spot" Wash (Critical Step):

    • Prepare a Phosphate Buffer (pH 5.5 - 6.0) or very dilute acetic acid.[3][1][2]

    • Extract the DCM layer with this buffer (3 x 10 mL).[3]

    • Mechanism:[5][6][7] At pH 6, Aniline (pKa 4.[3][2]6) remains ~96% neutral (stays in DCM).[3][1][2] Phenylpiperazine (pKa 8.[3][4]7) becomes >99% protonated (moves to Water).[3][1][2]

  • Organic Wash: Wash the combined aqueous acidic layers with fresh DCM (1 x 10 mL) to remove any entrained aniline.[3] Discard this organic layer.

  • The Release: Basify the aqueous layer to pH >11 using 2M NaOH.[3] The solution will turn cloudy as the free base precipitates.[3]

  • Extraction: Extract the now-basic aqueous layer with DCM (3 x 15 mL) .

  • Drying: Dry over Na₂SO₄ and concentrate.

Visual Logic: The pH Swing

pH_Swing cluster_legend Mechanism start Crude Mixture (Product + Aniline) solvent Dissolve in DCM start->solvent extract Extract with Buffer pH 6.0 solvent->extract layer_org Organic Layer (Contains Aniline) extract->layer_org Neutrals stay layer_aq Aqueous Layer (Contains Product-H+) extract->layer_aq Cations migrate wash Wash with fresh DCM layer_aq->wash basify Basify to pH 12 (NaOH) wash->basify final_ext Extract into DCM & Evaporate basify->final_ext key pH 6.0: Aniline (pKa 4.6) -> Neutral Product (pKa 8.7) -> Charged

Caption: Separation logic exploiting the ΔpKa between aniline impurities and the piperazine core.

Module 2: Chromatography Troubleshooting

Issue: "My compound streaks on the column. I lose mass, and fractions are impure." Root Cause: The secondary amine in the piperazine ring interacts strongly with acidic silanol groups (Si-OH) on the silica gel, causing "tailing" and irreversible adsorption.[3][1]

The Solution: Amine Deactivation

Do not use standard Hexane/EtOAc.[3] You must modify the stationary phase or the mobile phase.[3][5][8]

MethodProtocolPros/Cons
Mobile Phase Modifier Add 1-2% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH eluent.[1][2]Pro: Cheap, easy.[3][7] Con: TEA is smelly; must be removed by high vac or azeotrope.
Stationary Phase Mod Pre-wash the silica column with 1% TEA in Hexane, then run your column.[3]Pro: Prevents TEA from contaminating product fractions.[3] Con: Silica capacity slightly reduced.
Amine-Functionalized Silica Use commercially available NH₂-Silica cartridges.[3][1][2]Pro: Zero streaking, no additives needed.[3] Con: More expensive.[3]

Standard Solvent System for Phenylpiperazines:

  • DCM : Methanol : NH₄OH (90 : 9 : 1) [1][2]

  • Tip: If using TEA, wash the final oil with saturated NaHCO₃ to remove residual TEA salts if they form.[3]

Module 3: Solidification via Salt Formation

Issue: "I purified it, but it's still an oil. I need a solid for stability." Root Cause: The free base has a low melting point and high rotational freedom.[3] Solution: Create a salt. While HCl is common, it often leads to hygroscopic gums for phenylpiperazines.[3] Oxalate or Fumarate salts are superior for creating stable, non-hygroscopic crystals.[3]

Protocol: The Oxalate Method
  • Dissolve: Dissolve 1 mmol of your oily free base in a minimal amount of absolute ethanol or ethyl acetate (approx 2-3 mL).[3][1]

  • Prepare Acid: Dissolve 1 mmol (1 equivalent) of Oxalic Acid in hot ethanol (1 mL).

  • Combine: Add the hot acid solution to the amine solution dropwise with stirring.

  • Crystallize:

    • If precipitate forms immediately: Heat to reflux until clear, then let cool slowly to RT.[3]

    • If no precipitate: Add diethyl ether dropwise until slightly turbid, then refrigerate (4°C).

  • Harvest: Filter the white crystals. These are usually the mono-oxalate salts.[3][1]

Decision Tree: Choosing the Right Salt

Salt_Selection start Oily Free Base q1 Is it for Pharma/Bio Testing? start->q1 path_bio Yes q1->path_bio path_chem No (Just storage) q1->path_chem HCl Try HCl in Ether (Risk: Hygroscopic) path_bio->HCl Standard Fumarate Fumarate Salt (Bio-compatible, crystalline) path_bio->Fumarate Preferred Oxalate Oxalate Salt (Best Crystallinity, Toxic) path_chem->Oxalate Best Solid

Caption: Selection logic for salt formation based on downstream application.

FAQs (Frequently Asked Questions)

Q: Can I distill this oil? A: Yes, but only under high vacuum. Phenylpiperazines typically boil >280°C at atmospheric pressure.[3] Use a Kugelrohr apparatus at <0.1 mmHg.[3] Be warned: if your oil contains Pd catalysts (from Buchwald couplings), heating can cause rapid decomposition.[3][1][2]

Q: My NMR shows a "water" peak that won't go away. A: Phenylpiperazine salts are often hygroscopic.[3] If you made the HCl salt, it likely absorbed atmospheric water.[3] Dry it in a vacuum oven at 50°C over P₂O₅ for 24 hours, or switch to the Fumarate salt.

Q: How do I store the free base if I can't make a salt? A: Store under Nitrogen or Argon at -20°C. Phenylpiperazines can absorb CO₂ from the air to form carbamates, and they slowly oxidize to N-oxides (brown color) if left exposed to air.[3][1]

References
  • pKa and Physical Properties

    • University of Regina.[3] (n.d.). pKa Values of Some Piperazines. Retrieved from

    • ChemicalBook.[3] (n.d.). 1-Phenylpiperazine Properties and Safety. Retrieved from [1][2]

  • Chromatography Techniques

    • Biotage.[3][8] (2023).[3][1][2][8] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

    • University of Rochester.[3] (n.d.). Chromatography: The Solid Phase (Deactivated Silica). Retrieved from

  • Crystallization & Salt Formation

    • MDPI. (2025).[3][1][2][6][9] Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine.[3][6] Pharmaceutics.[3][6] Retrieved from [1][2]

    • Taylor & Francis.[3] (2020).[3][1][2][6][10] Crystallization and Transformation of Pharmaceutical Solid Forms. Retrieved from

  • General Purification Protocols

    • BenchChem.[3][9] (2025).[3][1][2][6][9] Technical Support: Purification of Bulky Amines. Retrieved from

    • Google Patents.[3] (2013).[3][1][2] US8598348B2: Purification of phenylpiperazine derivatives via salt formation.[3] Retrieved from

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-methylbenzoyl)-4-phenylpiperazine

Welcome to the technical support center for the synthesis and purification of 1-(4-methylbenzoyl)-4-phenylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 1-(4-methylbenzoyl)-4-phenylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for isolating this target molecule from its common starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical differences between the product and starting materials that allow for their separation?

A1: The separation strategy hinges on the distinct acidic, basic, and neutral properties of the compounds involved in the reaction. The product, an amide, is generally neutral. In contrast, the starting materials and potential byproducts have distinct reactive and acid-base characteristics that can be exploited.

Table 1: Physicochemical Properties of Reaction Components

CompoundStructureMolecular Weight ( g/mol )TypeKey Separation Property
1-(4-methylbenzoyl)-4-phenylpiperazine (Product)C₁₈H₂₀N₂O280.37Tertiary AmideNeutral ; largely unreactive to dilute acids and bases.
4-phenylpiperazine (Starting Material)C₁₀H₁₄N₂162.23Secondary AmineBasic ; readily protonated by dilute acid (e.g., HCl) to form a water-soluble salt.[1]
4-methylbenzoyl chloride (Starting Material)C₈H₇ClO154.59Acyl ChlorideReactive/Acidic (upon hydrolysis) ; reacts with water to form 4-methylbenzoic acid and HCl.[2][3][4]
4-methylbenzoic acid (Hydrolysis Byproduct)C₈H₈O₂136.15Carboxylic AcidAcidic ; readily deprotonated by a weak base (e.g., NaHCO₃) to form a water-soluble salt.[5][6]

Q2: What is the most effective primary purification strategy for this reaction?

A2: The most robust and efficient initial purification method is an acid-base liquid-liquid extraction . This technique leverages the different acid-base properties of the components to move unwanted impurities from the organic phase (containing your product) into an aqueous phase.[5][7][8]

Q3: Why is acid-base extraction so effective here?

A3: It's effective because each key impurity can be selectively targeted and removed:

  • Removing Unreacted 4-phenylpiperazine: As a base, 4-phenylpiperazine is protonated by an aqueous acid wash (e.g., 1M HCl). The resulting ammonium salt is ionic and thus highly soluble in the aqueous layer, effectively pulling it out of the organic solvent where your neutral product remains.[6][9]

  • Removing Unreacted 4-methylbenzoyl chloride & its Hydrolysis Product: 4-methylbenzoyl chloride is highly reactive and will readily hydrolyze to 4-methylbenzoic acid during the aqueous workup.[2] This carboxylic acid is acidic and is easily deprotonated by a mild aqueous base (e.g., saturated NaHCO₃ solution). The resulting carboxylate salt is water-soluble and is washed away from the organic layer.[5][6]

  • Product Remains Unchanged: The amide product, 1-(4-methylbenzoyl)-4-phenylpiperazine, is neutral and does not react with dilute acids or bases, ensuring it stays dissolved in the organic solvent throughout the extraction process.

Purification Workflow Overview

The following diagram illustrates the overall logic of the purification process, from the crude reaction mixture to the final, purified product.

Purification Workflow A Crude Reaction Mixture (in Organic Solvent, e.g., DCM/EtOAc) B 1. Acid Wash (e.g., 1M HCl) A->B C 2. Base Wash (e.g., sat. NaHCO3) B->C D 3. Brine Wash (sat. NaCl) C->D E Dry Organic Layer (e.g., Na2SO4 or MgSO4) D->E F Evaporate Solvent E->F G Crude Product F->G H Final Purification G->H I Recrystallization H->I If Solid J Column Chromatography H->J If Oil or High Purity Needed K Pure Product I->K J->K

Caption: Overall purification workflow for 1-(4-methylbenzoyl)-4-phenylpiperazine.

Detailed Experimental Protocols

Protocol 1: Workup and Purification by Acid-Base Extraction

This protocol is the first step after your reaction is complete. It is designed to remove the bulk of the starting materials and byproducts.

  • Quenching: Cool the reaction mixture to room temperature. If the reaction was run neat or in a water-miscible solvent, dilute it with a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • Acid Wash: Add an equal volume of 1M Hydrochloric Acid (HCl) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate. Drain and discard the lower aqueous layer (or upper if using a solvent less dense than water). Repeat this acid wash one more time to ensure complete removal of the basic 4-phenylpiperazine.[5][7]

  • Base Wash: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃) solution. Shake carefully, as CO₂ gas will be generated, causing pressure buildup. Vent frequently. This step neutralizes any remaining HCl and removes the acidic 4-methylbenzoic acid.[6] Allow layers to separate and discard the aqueous layer.

  • Brine Wash: Add an equal volume of saturated aqueous Sodium Chloride (brine) solution. Shake gently. This wash removes the bulk of the dissolved water from the organic layer. Discard the aqueous layer.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add a sufficient amount of a drying agent (e.g., anhydrous Sodium Sulfate or Magnesium Sulfate), swirl, and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.[10]

Caption: Partitioning of components during acid-base extraction.

Protocol 2: Purification by Recrystallization

This method is ideal if your crude product from Protocol 1 is a solid and is used to obtain a highly pure, crystalline material.[11][12]

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, or a mixture like Ethyl Acetate/Hexanes) at room temperature and upon heating.[13] An ideal solvent will dissolve the product when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the hot solution is colored, add a small scoop of activated charcoal, swirl, and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Purification by Flash Column Chromatography

Use this method if the product is an oil or if recrystallization fails to remove a persistent impurity.

  • TLC Analysis: Dissolve a small sample of your crude product and spot it on a TLC plate. Develop the plate using various solvent systems, typically mixtures of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate). The goal is to find a system where your product has an Rf value of approximately 0.2-0.4 and is well-separated from any impurity spots.[13]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your chosen eluent and pack a glass column.

  • Loading: Dissolve your crude product in a minimal amount of the column solvent (or a stronger solvent like DCM if needed) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.

  • Elution: Run the column with your chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Troubleshooting Guide

Problem / Observation Probable Cause(s) Recommended Solution(s)
TLC or NMR of the product shows contamination with 4-phenylpiperazine. 1. Incomplete reaction. 2. Insufficient acid wash during workup.1. Ensure the reaction has gone to completion before workup. 2. Redissolve the product in an organic solvent and repeat the 1M HCl wash (Protocol 1, Step 3) two more times.
Product is contaminated with 4-methylbenzoic acid. 1. Incomplete hydrolysis of the acyl chloride before workup. 2. Insufficient base wash.1. Ensure the reaction is properly quenched with water. 2. Redissolve the product and repeat the saturated NaHCO₃ wash (Protocol 1, Step 4). Ensure you see bubbling (CO₂ evolution) to confirm neutralization.
The product does not crystallize or oils out from the recrystallization solvent. 1. The product may be impure (impurities inhibit crystallization). 2. The chosen solvent is not appropriate. 3. The product is an oil at room temperature.1. Re-purify using acid-base extraction or column chromatography to improve purity. 2. Screen a wider range of solvents or solvent mixtures (e.g., DCM/Hexanes, EtOAc/Heptane). Try scratching the inside of the flask or adding a seed crystal. 3. If it's an oil, purification by column chromatography is the best method.
Low yield after purification. 1. Product is partially soluble in the aqueous wash layers. 2. Product is co-crystallizing with impurities. 3. Product is degrading on the silica gel column.1. After the acid/base washes, you can "back-extract" the aqueous layers with a fresh portion of organic solvent to recover any dissolved product. 2. Perform a second recrystallization from a different solvent system. 3. Add a small amount of triethylamine (~0.5-1%) to the chromatography eluent to prevent streaking and decomposition of amine-containing compounds on acidic silica.[11]

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (2013).
  • Ohi, N., Moriguchi, K., Matsuda, M., Shimada, H., & Hiroaki, O. (1981). Gas chromatographic separation of enantiomers with amide derivatives of optically active carboxylic acids as stationary phases. Bunseki Kagaku, 30(2), 114-118.
  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13405, 4-Methylbenzoyl Chloride. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 4-methyl- (CAS 874-60-2). Retrieved from [Link]

  • Scilit. (n.d.). The determination of fatty amides by high performance liquid chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • O'Donnell, J. F., & Mann, C. K. (1964). Gas Chromatographic Separation of Amines and Amides. Analytical Chemistry, 36(10), 2097–2099.
  • ACS Publications. (n.d.). Gas Chromatographic Separation of Amines and Amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12762417, 4-phenylpiperazin-1-amine. Retrieved from [Link]

  • Pharmacompass. (n.d.). 4-phenylpiperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • Reddit. (2020, August 7). Looking for some advice for purification of diamide. Retrieved from [Link]

  • YouTube. (2017, July 9). Recrystallization of a halogenated amide derivative. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Whiting, A. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(24), 6744–6747.
  • Ling, W., & Arman, H. D. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K.
  • ResearchGate. (n.d.). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Retrieved from [Link]

  • DrugBank Online. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

  • YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Retrieved from [Link]

  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • University of California, Irvine. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved from [Link]

  • Accela ChemBio Inc. (n.d.). 1-(4-Methylbenzoyl)piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760450, 1-(4-Methylbenzoyl)piperazine. Retrieved from [Link]

  • Google Patents. (n.d.). US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine.
  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. 25(9), 5041-5044.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Benzoyl Chloride Acylation

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield and purity issues during acylation workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield and purity issues during acylation workflows. Benzoyl chloride is a highly versatile electrophile, but its reactivity profile makes it susceptible to thermodynamic and kinetic pitfalls.

This guide provides field-proven insights into temperature optimization, explaining the mechanistic causality behind experimental choices to help you eliminate side reactions, overcome steric hindrance, and maximize your yields.

Reaction Mechanism & Temperature Decision Matrix

Before troubleshooting specific issues, it is critical to understand that the optimal temperature for benzoyl chloride acylation is entirely dependent on the reaction environment and the nature of the nucleophile.

TempOpt A Benzoyl Chloride Acylation B Aqueous Base (Schotten-Baumann) A->B C Friedel-Crafts (Lewis Acid/Zeolite) A->C D Hindered Alcohols (Anhydrous) A->D E 0 - 10 °C Control Exotherm B->E Minimize Hydrolysis F 80 - 120 °C Overcome Diffusion C->F Solid Catalysts G 120 °C Overcome Sterics D->G Microreactor/Sealed

Logic tree for optimizing benzoyl chloride acylation temperature based on reaction mechanism.

Troubleshooting Guides & FAQs

Q1: Why does my Schotten-Baumann reaction yield high amounts of benzoic acid instead of the desired amide/ester? Mechanistic Causality: In a biphasic Schotten-Baumann system, water acts as a competing nucleophile against your target amine or alcohol. The activation energy for hydrolysis is higher than that for amidation, meaning the rate of hydrolysis accelerates exponentially as temperature rises. If the reaction exceeds 10 °C, the exothermic nature of the acid chloride reacting with the base creates localized hot spots, driving the side reaction to form benzoic acid[1]. Resolution: Shift the kinetic advantage back to your target nucleophile by maintaining the reaction strictly between 0 °C and 10 °C using an ice bath and controlling the addition rate of benzoyl chloride[1].

Q2: My Friedel-Crafts acylation with benzoyl chloride is sluggish at room temperature. Should I heat it? Mechanistic Causality: Unlike highly activated aliphatic acid chlorides, benzoyl chloride is stabilized by resonance from the phenyl ring, making the formation of the acylium ion (or the polarized Lewis acid complex) energetically demanding. When using heterogeneous catalysts like HBEA zeolites or Fe2O3/HY, the diffusion of the bulky benzoyl chloride into the catalyst pores is the rate-limiting step. Resolution: Yes. Elevating the temperature to 80 °C (for Fe2O3/HY catalysts)[2] or 120 °C (for HBEA zeolites)[3] provides the kinetic energy required to overcome both the activation barrier of the electrophilic aromatic substitution and the intra-particle diffusion limits.

Q3: How do I optimize the temperature for sterically hindered alcohols like isopropanol? Mechanistic Causality: Steric bulk around the nucleophilic oxygen (e.g., in secondary or tertiary alcohols) physically blocks the approach trajectory to the carbonyl carbon of benzoyl chloride. At room temperature, the collision frequency with the correct orientation is too low, resulting in poor conversion. Resolution: Shift from thermodynamic control to kinetic driving by increasing the temperature. For example, reacting benzoyl chloride with isopropanol requires temperatures up to 120 °C to achieve >90% conversion[4]. Use a sealed tube or microreactor with a back-pressure regulator to prevent the alcohol from boiling off[4].

Quantitative Data Summaries

Table 1: Temperature Impact on Schotten-Baumann Benzoylation Yields

Temperature (°C)Target Product Yield (%)Benzoic Acid (Hydrolysis) (%)Mechanistic Outcome
0 - 10 > 90%< 5%Optimal kinetic differentiation; amidation favored[1].
20 - 25 60 - 70%20 - 30%Competing water nucleophilicity degrades yield.
> 40 < 40%> 50%Thermal runaway; hydrolysis pathway dominates.

Table 2: Optimized Temperatures for Catalytic Friedel-Crafts and Esterification

Substrate / CatalystOptimal Temp (°C)Time (h)Conversion (%)Reference
Isopropanol (Microreactor) 120< 0.1> 90%[4]
m-Xylene (Fe2O3/HY) 802 - 494.1%[2]
Anisole (HBEA Zeolite) 1202483.0%[3]
Self-Validating Experimental Protocols
Protocol 1: Low-Temperature Schotten-Baumann Benzoylation

Objective: Synthesize benzamides/benzoates while actively suppressing hydrolysis.

  • Preparation: Dissolve the target amine/alcohol (1.0 eq) in a 10% aqueous NaOH solution.

  • Thermal Equilibration: Cool the biphasic mixture to 0–5 °C using an ice-water bath.

    • Validation Checkpoint: Ensure the internal temperature strictly stabilizes below 10 °C before proceeding. Premature addition guarantees irreversible hydrolysis.

  • Addition: Add benzoyl chloride (1.1 eq) dropwise over 30 minutes. Maintain vigorous mechanical stirring (>600 rpm) to maximize the interfacial surface area between the organic and aqueous phases.

  • Reaction Monitoring: Monitor the pH and internal temperature continuously.

    • Validation Checkpoint: This reaction is self-validating through pH tracking. Each acylation event releases HCl, which neutralizes the NaOH, causing a micro-exotherm. If the pH drops below 9.5, add more 10% NaOH to maintain a pH of 10.0–10.3[1]. If the temperature spikes above 10 °C, pause the addition immediately.

  • Completion: Stir for an additional 1 hour at 10 °C[1]. The precipitation of the solid product validates successful conversion. Filter and wash with cold water.

Protocol 2: High-Temperature Zeolite-Catalyzed Friedel-Crafts Acylation

Objective: Perform a green, heterogeneous acylation of anisole using HBEA zeolite.

  • Preparation: In a pressure-rated vessel, combine anisole (2.5 eq) and freshly calcined HBEA zeolite (0.068 g per 0.55 g of benzoyl chloride)[3].

  • Thermal Activation: Heat the suspension to 120 °C under continuous stirring (650 rpm)[3].

  • Addition: Add benzoyl chloride (1.0 eq) to the pressurized vessel.

  • Reaction Monitoring:

    • Validation Checkpoint: Unlike classic homogeneous AlCl3 reactions, this heterogeneous system does not evolve copious HCl gas immediately. To validate that the reaction is proceeding, pull a 10 µL aliquot after 2 hours and run GC/MS. The disappearance of the benzoyl chloride peak and the emergence of the 4-methoxyacetophenone peak confirms that intra-pore diffusion and catalysis are occurring[3].

  • Completion: Filter the hot mixture to recover the zeolite catalyst. The filtrate contains the highly selective acylated product.

References
  • Source: ugent.
  • Title: US5274172A - Preparing granular esters Source: Google Patents URL
  • Title: Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite Source: Frontiers URL
  • Title: An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride Source: RSC Publishing URL

Sources

Troubleshooting

handling hygroscopic hydrochloride salts of phenylpiperazines

TECHNICAL SUPPORT CENTER: TICKET #8492 Subject: Handling Protocols for Hygroscopic Phenylpiperazine Hydrochloride Salts Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

TECHNICAL SUPPORT CENTER: TICKET #8492 Subject: Handling Protocols for Hygroscopic Phenylpiperazine Hydrochloride Salts Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

I understand you are experiencing difficulties with phenylpiperazine hydrochloride (HCl) salts. You are not alone; this is a notorious class of compounds. While the phenylpiperazine pharmacophore is robust (common in serotonin/dopamine modulators), the HCl salt form creates a "perfect storm" for hygroscopicity. The chloride ion’s high charge density, combined with the hydrogen-bonding potential of the piperazine nitrogens, leads to rapid deliquescence—often turning a free-flowing powder into a sticky gum within minutes of air exposure.

Below is a comprehensive guide designed to stabilize your current workflow and recover "gummy" material.

Module 1: Storage & Environmental Control

The Foundation: Preventing degradation before it starts.

Phenylpiperazine salts are not just hygroscopic; they are often chemically labile over long periods, prone to oxidation at the nitrogen centers or hydrolysis if moisture is present.

The "Desiccator Logic" Protocol: Do not rely on standard cabinet storage. These salts require a barrier method.

StorageLogic Start Incoming Material (Phenylpiperazine HCl) CheckState Visual Inspection: Is it free-flowing? Start->CheckState Flowing Yes: Free-Flowing CheckState->Flowing Sticky No: Clumped/Gooey CheckState->Sticky LongTerm Long-Term Storage: -20°C under Argon (Taped Parafilm) Flowing->LongTerm Stock DailyUse Active Use: Vacuum Desiccator (P2O5 or KOH) Flowing->DailyUse Working Aliquot Rescue Go to Module 3: Azeotropic Drying Sticky->Rescue

Figure 1: Decision tree for incoming or stored phenylpiperazine salts. Immediate triage is required for clumped material to prevent hydrolysis.

Critical Storage Rules:

  • Headspace Purging: Always backfill storage vials with Argon or Nitrogen. Oxygen accelerates the degradation of the phenyl ring substituents.

  • Desiccant Choice: Use Phosphorus Pentoxide (

    
    ) or Potassium Hydroxide (
    
    
    
    ) pellets in your desiccator. Silica gel is often insufficient for amine HCl salts because the salt's affinity for water can exceed that of the silica.
  • Temperature: Store bulk stock at -20°C. Crucial: Allow the vial to warm to room temperature before opening to prevent condensation from forming directly on the cold solid.

Module 2: Handling & Weighing

The Action: Precision in an unstable environment.[1]

The most common error is weighing these salts on an open balance pan. The mass will drift upwards continuously as it absorbs atmospheric water, invalidating your stoichiometry.

Protocol: Weighing by Difference (The Closed-Loop Method)

  • Objective: Transfer an exact mass without the balance reading drifting.

  • Equipment: Weighing bottle (glass with ground-glass stopper) or a crimp-top vial.

Step-by-Step:

  • Dry the Container: Oven-dry your weighing bottle and cool it in a desiccator.

  • Load (In Glove Bag/Box): If possible, load the approximate amount of phenylpiperazine HCl into the weighing bottle inside a dry environment. Close the lid tightly.

  • Initial Weigh (

    
    ):  Place the closed bottle on the analytical balance. Record the stable weight.
    
  • Transfer: Remove the bottle, open it, and tap the solid into your reaction vessel. Do not use a spatula if possible; pouring reduces contamination.

  • Final Weigh (

    
    ):  Immediately recap the bottle and weigh it again.
    
  • Calculation: Mass transferred =

    
    .
    

Why this works: You are measuring the loss of mass from a closed system. The moisture uptake during the brief open transfer happens to the powder in the reactor (which doesn't affect the measured weight difference) or the powder remaining in the bottle (which is accounted for in the final weighing).

Module 3: Synthesis & Purification (The Rescue)

The Source: Recovering "Gooey" Salts.[2]

If your phenylpiperazine HCl has turned into a paste, you must remove the water. Simple vacuum drying often fails because the water is bound deep in the crystal lattice (hydrates).

Protocol: Azeotropic Drying This method uses a solvent carrier to mechanically "carry" water out of the salt at a lower boiling point.

  • Dissolution: Dissolve your wet salt in a minimum amount of dry ethanol or methanol.

  • Entrainer Addition: Add 10–20 volumes of Toluene (preferred) or Heptane .

    • Mechanism:[3][4][5][6][7][8][9][10] Toluene forms a low-boiling azeotrope with water and alcohol.

  • Evaporation: Rotovap the mixture. As the alcohol/water/toluene azeotrope evaporates, the dry phenylpiperazine HCl will precipitate as a fine white solid.

  • Repeat: If the solid remains sticky, repeat the toluene addition and evaporation cycle 2–3 times.

  • Final Dry: Place the resulting powder in a vacuum oven at 40–50°C over

    
     overnight.
    

Alternative: Lyophilization (Freeze Drying) If the compound is thermally unstable, dissolve in water, freeze, and lyophilize. This produces a fluffy, amorphous powder. Note: Amorphous forms are more hygroscopic than crystalline forms, so use immediately.

Module 4: Salt Selection (Advanced Optimization)

The Pivot: When HCl is just too difficult.

If the HCl salt is operationally impossible to handle, you should consider switching the counter-ion. The goal is to lower the lattice energy or increase the hydrophobicity of the anion.

Comparative Data: Counter-Ion Performance

Counter-IonHygroscopicityCrystallinityNotes
Hydrochloride (HCl) High GoodStandard, but often deliquescent.
Fumarate LowHighUsually non-hygroscopic; forms stable 1:1 or 2:1 salts.
Maleate ModerateGoodGood alternative, but can be prone to isomerization.
Tosylate Very LowHighAdds significant lipophilicity; easy to crystallize.
Tartrate LowModerateGood for resolution of chiral piperazines.

Recommendation: Try the Fumarate salt. It is widely used in pharmaceutical development for phenylpiperazines (e.g., Quetiapine fumarate) specifically to improve stability and handling properties.

Troubleshooting & FAQ

Q: My salt turned green/brown in storage. Is it safe to use? A: Likely not. Phenylpiperazines are aniline derivatives. Color change indicates oxidation of the nitrogen or the phenyl ring (quinone formation). Verify purity via LC-MS. If purity is >95%, you can recrystallize (EtOH/Et2O) to remove the colored impurity. If <90%, discard.

Q: Can I just use the free base instead? A: You can, but phenylpiperazine free bases are often oils or low-melting solids that are prone to oxidation. Salts are preferred for long-term chemical stability. If you must use the free base, store it as a stock solution in DMSO or Methanol at -20°C.

Q: I need to check the water content. How? A: Do not use standard Loss on Drying (LOD) ovens; they will degrade the amine. Use Karl Fischer Titration (coulometric for small water amounts) or TGA (Thermogravimetric Analysis). TGA will show a distinct weight loss step for water/solvents before the decomposition temperature.

References

  • Weighing Hygroscopic Solids. Fundamentals of Analytical Chemistry, 9th Ed.[5] Skoog, D.A., et al. (2013). 5[3][4][9]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Salt Selection Strategies, USPTO/Scientific Literature. 11

  • Handling Hygroscopic Properties of Hydrochloride Salts. Smolecule Technical Guide. 4

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. BenchChem Technical Support. 12

  • Drying Hygroscopic Crystals (Azeotropic Methods). ScienceMadness Discussion on Amine Salts. 13[3][4][6][9][14]

Sources

Optimization

Technical Support Center: Phenylpiperazine Benzoylation Optimization

Topic: Minimizing Side Reactions & Maximizing Yield Audience: Researchers, Medicinal Chemists, Process Engineers Module 1: The Mechanistic Landscape The "Why" Behind the Chemistry To troubleshoot this reaction, you must...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Maximizing Yield Audience: Researchers, Medicinal Chemists, Process Engineers

Module 1: The Mechanistic Landscape

The "Why" Behind the Chemistry

To troubleshoot this reaction, you must understand the competition occurring in your flask. The benzoylation of phenylpiperazine is a Nucleophilic Acyl Substitution . Your goal is to favor the attack of the secondary amine (phenylpiperazine) on the carbonyl of the benzoyl chloride.

However, three specific enemies threaten this pathway:

  • Hydrolysis (The Water Competitor): Benzoyl chloride is moisture-sensitive. Water is a smaller, harder nucleophile than phenylpiperazine. If water attacks, you form Benzoic Acid .[1] This not only consumes your reagent but complicates purification.

  • Protonation (The Trap): The reaction generates HCl as a byproduct. Phenylpiperazine is basic.[2] If the HCl is not immediately neutralized by an auxiliary base (e.g., Triethylamine, NaOH), it will protonate the unreacted phenylpiperazine. Protonated phenylpiperazine (

    
    ) is not nucleophilic  and will not react, killing your conversion at 50%.
    
  • Thermal Runaway: This reaction is exothermic. High temperatures increase the rate of hydrolysis (if water is present) and can lead to the formation of colored oligomeric impurities via oxidation of the phenyl ring.

Module 2: Critical Protocols

We provide two validated protocols. Choose based on your constraints.

Protocol A: The "High-Purity" Method (Anhydrous)

Best for: Drug discovery, small scale (<5g), water-sensitive acid chlorides.

Reagents:

  • Phenylpiperazine (1.0 equiv)

  • Benzoyl Chloride (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Solvation: Dissolve Phenylpiperazine and TEA in DCM. Cool to 0°C (Ice/Water bath).

    • Checkpoint: Solution should be clear. If cloudy, the amine might be a salt already; add more base.

  • Addition: Dilute Benzoyl Chloride in a small volume of DCM. Add this solution dropwise over 15-20 minutes.

    • Why: Controls exotherm and prevents localized high concentrations that favor impurities.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 2-4 hours.

  • Quench: Add 10% aqueous

    
    . Stir vigorously for 10 mins.
    
    • Mechanism:[3][4][5][6][7][8] Hydrolyzes excess benzoyl chloride to benzoic acid (which goes into the aqueous layer as benzoate).

Protocol B: The "Robust" Method (Schotten-Baumann)

Best for: Scale-up (>10g), robust substrates, cost-efficiency.

Reagents:

  • Phenylpiperazine (1.0 equiv)

  • Benzoyl Chloride (1.2 equiv)

  • Base: 10% NaOH (2.5 equiv)

  • Solvent: DCM or Ethyl Acetate (Biphasic with water)

Step-by-Step:

  • Biphasic Mix: Dissolve Phenylpiperazine in DCM. Add the 10% NaOH solution.[1][4] Stir vigorously.

  • Cooling: Cool the biphasic mixture to 0-5°C .

  • Addition: Add Benzoyl Chloride neat (or in minimal DCM) dropwise.

    • Critical: You must maintain vigorous stirring (vortex) to ensure phase transfer.

  • Monitoring: Monitor pH of the aqueous layer. It must remain >9 . If it drops, add more NaOH immediately.

    • Why: If pH drops, the amine protonates and migrates to the water layer, stopping the reaction.

Module 3: Troubleshooting Center (FAQ)

Issue 1: "My yield is consistently stuck around 50%."
  • Diagnosis: You are likely suffering from Amine Protonation Trap .

  • The Fix: You did not use enough auxiliary base. The reaction produces 1 mole of HCl for every mole of product. If you have no base, the HCl consumes half your starting material.

  • Action: Ensure you are using at least 1.2 equivalents of TEA/DIPEA (Protocol A) or maintaining pH >9 (Protocol B).

Issue 2: "I have a white solid precipitate that won't dissolve in DCM."
  • Diagnosis: This is likely Phenylpiperazine Hydrochloride (the salt of your starting material) or Triethylamine Hydrochloride (byproduct).

  • The Fix:

    • If it's TEA-HCl: It's harmless. It washes away with water during workup.[1][9]

    • If it's Phenylpiperazine-HCl: You ran out of base. Add 0.5 equiv more TEA and check if it dissolves/reacts.

Issue 3: "My product contains Benzoic Acid that I can't remove."
  • Diagnosis: Incomplete washing or acidification of the workup.

  • The Fix:

    • Dissolve crude in DCM.

    • Wash 3x with 1M NaOH or Sat.

      
       .
      
    • Mechanism: This deprotonates Benzoic Acid (

      
      ) into Sodium Benzoate (highly water-soluble), forcing it into the aqueous layer. Your amide (
      
      
      
      ) stays in the DCM.
Issue 4: "The reaction turned black/dark brown."
  • Diagnosis: Thermal decomposition or oxidation of the phenylpiperazine (aniline-like oxidation).

  • The Fix:

    • Did you cool to 0°C during addition?

    • Did you purge with Nitrogen? Phenylpiperazine can oxidize in air over time. Use fresh or distilled amine.

Module 4: Data & Visualization

Comparison of Methods
FeatureAnhydrous (DCM/TEA)Schotten-Baumann (NaOH/DCM)
Moisture Tolerance Low (Requires dry solvents)High (Water is the solvent)
Side Product TEA-HCl (Soluble in water)NaCl (Soluble in water)
Reaction Rate FastModerate (Diffusion limited)
Purification Easy (Acid/Base wash)Easy (Phase separation)
Rec. Use Case High-value intermediatesLarge scale / Cheap reagents
Pathway Visualization

ReactionPathways Start Phenylpiperazine (Nucleophile) Sub_Intermediate Tetrahedral Intermediate Start->Sub_Intermediate + Benzoyl Cl (Fast) Side_Salt Phenylpiperazine-HCl (Inactive Salt) Start->Side_Salt + HCl (Insufficient Base) Reagent Benzoyl Chloride (Electrophile) Reagent->Sub_Intermediate Side_Hydrolysis Benzoic Acid (Impurity) Reagent->Side_Hydrolysis + H2O (Moisture Contamination) Product Benzoyl-Phenylpiperazine (Target Amide) Sub_Intermediate->Product - HCl (Main Pathway) Base Auxiliary Base (TEA / NaOH) Base->Side_Salt Neutralizes HCl Restores Nucleophile

Caption: Reaction pathway showing the primary amidation route (green) versus competitive hydrolysis (red) and salt formation (grey).

Troubleshooting Logic Tree

Troubleshooting Problem Start: Identify Issue Yield Low Yield (<60%)? Problem->Yield Impurity Impurity in NMR/LCMS? Problem->Impurity CheckBase Check pH / Base Equivs Was it > 1.2 eq? Yield->CheckBase AcidImp Is it Benzoic Acid? Impurity->AcidImp AddBase Solution: Increase Base. Amine is trapped as salt. CheckBase->AddBase No CheckWet Check Reagents Was Benzoyl Cl old/wet? CheckBase->CheckWet Yes DrySolv Solution: Distill Benzoyl Cl or use Anhydrous conditions. CheckWet->DrySolv Wash Solution: Wash Org. Layer with 1M NaOH or Na2CO3. AcidImp->Wash Yes StartImp Is it Starting Material? AcidImp->StartImp No AcidWash Solution: Wash Org. Layer with 1M HCl. StartImp->AcidWash Yes

Caption: Decision tree for diagnosing yield loss and purification issues.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedures for Schotten-Baumann reactions).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Review of amide synthesis mechanisms).

  • Benzoyl Chloride Safety Data Sheet (SDS). (2023). Sigma-Aldrich. (Hydrolysis and stability data).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Dopamine D4 Receptor Binding Profile of Phenylpiperazines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Allure of the Dopamine D4 Receptor and the Phenylpiperazine Scaffold The dopamine D4 receptor (D4R), a member of the D2-like family of G-p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Dopamine D4 Receptor and the Phenylpiperazine Scaffold

The dopamine D4 receptor (D4R), a member of the D2-like family of G-protein coupled receptors (GPCRs), stands as a compelling target for therapeutic intervention in a range of neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).[1][2] Unlike its close relatives, the D2 and D3 receptors, the D4R exhibits a more restricted expression pattern in the brain, with high concentrations in the prefrontal cortex and hippocampus.[3] This distinct localization suggests that selective modulation of the D4R could offer a more targeted therapeutic approach with a reduced side-effect profile compared to less selective dopaminergic agents.

The phenylpiperazine moiety is a well-established "privileged scaffold" in central nervous system (CNS) drug discovery.[4] Its structural features allow for versatile chemical modifications, enabling the fine-tuning of affinity and selectivity for various GPCRs.[4][5] This guide provides a comparative analysis of the binding profiles of key phenylpiperazine-containing compounds at the D4R, delves into the structure-activity relationships (SAR) that govern their selectivity, and presents detailed, field-proven experimental protocols for their characterization.

The Dopamine D4 Receptor: A Unique Signaling Hub

The D4R primarily couples to the Gi/o family of G-proteins.[5][6][7] Upon activation by dopamine, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][8][9] This canonical pathway underscores the receptor's role in modulating neuronal excitability. Beyond this primary mechanism, the D4R can also interact with other signaling partners, including G-protein-coupled inwardly rectifying potassium (GIRK) channels, highlighting the complexity of its functional roles.[10]

D4R_Signaling_Pathway cluster_membrane Plasma Membrane Agonist Dopamine / Agonist D4R Dopamine D4 Receptor Agonist->D4R Binds Gi_o Gi/o Protein (αβγ) D4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Reduced Levels Lead To...

Caption: Canonical Gi/o signaling pathway of the Dopamine D4 Receptor.

Comparative Binding Profile of Phenylpiperazine Ligands

The affinity (Ki) of a compound for its target is a critical parameter in drug development. For D4R ligands, high affinity is often desired, but selectivity over other dopamine receptor subtypes (D2, D3) and other CNS targets (e.g., serotonin receptors) is paramount to minimizing off-target effects. The following table summarizes the binding affinities of several notable phenylpiperazine-containing compounds.

CompoundPrimary TargetD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)D2/D4 SelectivityD3/D4 SelectivitySource(s)
L-745,870 Dopamine D40.439602300>2200-fold>5300-fold[8][11][12][13]
FAUC365 Dopamine D33403600 (D2L)0.5~10.6-fold (vs D2L)0.001-fold[14][15]
Clozapine Multiple~9~160~230~18-fold~26-fold[8]
Analogue of 1-Phenyl-4-(4-pyridinyl)piperazine Dopamine D4~2.8811001320*~380-fold~457-fold[4]

*Calculated from pKi value of 8.54

Analysis of Structure-Activity Relationships (SAR):

  • High D4 Selectivity: L-745,870 serves as a benchmark for D4-selective antagonists. Its 3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine structure demonstrates that specific aromatic substitutions and a defined linker to the phenylpiperazine core are crucial for achieving over 2000-fold selectivity against D2 and D3 receptors.[8][11]

  • The Phenylpiperazine Moiety as a Determinant: Studies have shown that the 4-phenylpiperazine moiety is a principal determinant of D4 selectivity.[5] The orientation of substituents on this ring within the hydrophobic pocket of the receptor appears to be a key factor.[5]

  • Linker Length: The length of the alkyl chain connecting the phenylpiperazine to other structural elements can dramatically shift selectivity. Shorter linkers are often preferable for D4 affinity, whereas elongating the chain can favor D2/D3 subtype binding.[5][16]

  • Substitutions Matter: Even subtle changes, such as the addition of methylthio analogues or modifications to linked heterocyclic rings (e.g., azaindole), can alter affinity by an order of magnitude and shift selectivity between D2, D3, and D4 subtypes.[17]

Experimental Validation: Methodologies & Protocols

Synthesizing a compound with a promising in-silico profile is only the first step. Rigorous experimental validation is essential. Here, we detail the core, self-validating protocols for determining the binding affinity and functional activity of novel phenylpiperazine compounds at the D4 receptor.

Principle & Causality: This assay quantifies the affinity of a test compound (the "competitor") for the D4 receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]-spiperone) that is known to bind to the receptor with high affinity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[4] This method provides a direct measure of the physical interaction between the compound and the receptor.

Binding_Assay_Workflow A 1. Membrane Preparation (e.g., from hD4-CHO cells) C 3. Incubation Membranes + [3H]-Spiperone + Test Compound (or Butaclamol for NSB) A->C B 2. Assay Plate Setup (Total, NSB, Competitor Wells) B->C D 4. Rapid Filtration (Separate bound from free radioligand) C->D 120 min @ 25°C E 5. Scintillation Counting (Quantify bound radioactivity) D->E Wash & Dry Filters F 6. Data Analysis (IC50 → Ki via Cheng-Prusoff) E->F

Sources

Comparative

5-HT1A serotonin receptor antagonist activity validation

Title: Comprehensive Guide to 5-HT1A Serotonin Receptor Antagonist Activity Validation: Protocols, Benchmarks, and Alternative Comparisons Executive Summary The 5-hydroxytryptamine 1A (5-HT1A) receptor is a critical G pr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to 5-HT1A Serotonin Receptor Antagonist Activity Validation: Protocols, Benchmarks, and Alternative Comparisons

Executive Summary

The 5-hydroxytryptamine 1A (5-HT1A) receptor is a critical G protein-coupled receptor (GPCR) heavily implicated in the pathophysiology of depression, anxiety, and neurodegenerative disorders. Validating a novel 5-HT1A antagonist requires a rigorous, multi-tiered experimental approach to confirm target affinity, functional silence (lack of intrinsic agonism), and pathway-specific blockade.

As an application scientist, your goal is not merely to generate data, but to build a self-validating experimental system. This guide provides a comprehensive framework for validating novel 5-HT1A antagonists by benchmarking their performance against industry gold standards: WAY-100635 and NAD-299 .

Mechanistic Framework: The G Signaling Axis

Understanding the causality of your assay readouts requires mapping the receptor's signal transduction. The 5-HT1A receptor primarily couples to the pertussis toxin-sensitive G


 family of heterotrimeric G proteins[1].

When an agonist (e.g., endogenous serotonin or the synthetic agonist 8-OH-DPAT) binds the orthosteric site, it triggers the exchange of GDP for GTP on the G


 subunit. This causes the dissociation of the G

and G

subunits. The G

subunit directly inhibits adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels[2]. Simultaneously, the G

complex activates downstream effectors like G protein-coupled inwardly-rectifying potassium (GIRK) channels. A true "silent" antagonist will occupy the receptor without shifting its conformational equilibrium, blocking agonist binding without altering basal signaling[3][4].

Pathway Antagonist 5-HT1A Antagonist (e.g., WAY-100635) Receptor 5-HT1A Receptor Antagonist->Receptor Blocks Agonist 5-HT1A Agonist (e.g., 8-OH-DPAT) Agonist->Receptor Activates Gi Gi/o Protein Receptor->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits (Gαi) cAMP cAMP Levels AC->cAMP Decreases

Fig 1: 5-HT1A receptor Gi/o signaling pathway and antagonist blockade mechanism.

Comparative Pharmacological Benchmarks

To objectively validate a novel candidate, its performance must be contextualized against established reference antagonists.

WAY-100635 is universally recognized as the prototypical silent antagonist. It exhibits sub-nanomolar affinity, >100-fold selectivity over other 5-HT subtypes, and completely blocks 8-OH-DPAT-induced behavioral syndromes in vivo[3][5]. NAD-299 (Robalzotan) serves as an excellent alternative benchmark, offering exceptional selectivity (>400-fold over


 and 

adrenoceptors) and robust performance in proximal G-protein assays[6][7].
Table 1: Pharmacological Profiles of Reference 5-HT1A Antagonists
CompoundPharmacological ProfileTarget Affinity (Kngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

/ IC

)
Selectivity ProfileFunctional Readout
WAY-100635 Prototypical Silent Antagonist0.39 nM – 1.35 nM[5]>100-fold over other 5-HT & CNS receptors[3][5]Reverses 8-OH-DPAT cAMP inhibition (pA

= 9.71)[3][8]
NAD-299 High-Affinity Silent Antagonist0.16 nM – 0.60 nM[6][9]>400-fold over

and

adrenoceptors[7]
Antagonizes 5-HT-stimulated[35S]GTP

S binding[4]

The Tiered Validation Workflow

A scientifically rigorous validation strategy moves sequentially from target engagement (affinity) to proximal signaling (G-protein activation) and finally to downstream signal amplification (cAMP). Skipping steps compromises the causality of your findings.

Workflow Step1 1. Target Engagement Radioligand Binding Step2 2. Proximal Signaling [35S]GTPγS Assay Step1->Step2 Step3 3. Downstream Function cAMP Accumulation Step2->Step3 Step4 4. Selectivity Profiling Off-Target Panels Step3->Step4

Fig 2: Tiered experimental workflow for validating 5-HT1A receptor antagonists.

Step-by-Step Experimental Methodologies

Target Engagement: Radioligand Competition Binding Assay

Objective: Determine the binding affinity (K


) of the novel antagonist.
Causality & Design:  We utilize [3H]8-OH-DPAT (an agonist radioligand) rather than an antagonist radioligand. Why? Agonist radioligands selectively label the high-affinity, G-protein-coupled state of the receptor[10]. An antagonist's ability to displace an agonist is the most pharmacologically relevant metric for its therapeutic potential to block endogenous serotonin.
Self-Validating Controls:  Total binding (radioligand alone) and Non-Specific Binding (NSB, defined by 10 µM unlabeled serotonin).

Protocol:

  • Membrane Preparation: Isolate cell membranes from CHO or HEK293 cells stably expressing human 5-HT1A receptors, homogenizing in 50 mM Tris-HCl buffer (pH 7.4)[11].

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H]8-OH-DPAT, and varying concentrations of the test antagonist (10

    
     to 10
    
    
    
    M). Include WAY-100635 as a positive control benchmark.
  • Equilibration: Incubate for 30 minutes at 35°C to reach equilibrium[11].

  • Termination: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester[11].

  • Detection: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate K

    
     using the Cheng-Prusoff equation.
    
Proximal Signaling: [35S]GTP S Binding Assay

Objective: Confirm the compound is a silent antagonist and lacks partial agonist activity. Causality & Design: This assay measures the most proximal event to receptor activation: the binding of the non-hydrolyzable GTP analog,[35S]GTP


S, to the G

subunit[11]. Crucial insight: Excess GDP must be added to the assay buffer. This drives the receptor into a state where agonist-induced GDP/GTP exchange is measurable above the high basal nucleotide exchange rate of Gi/o proteins. A silent antagonist will not increase basal binding but will concentration-dependently block agonist-induced binding[4].

Protocol:

  • Assay Buffer Setup: Prepare buffer containing 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, and 10 µM GDP (pH 7.4)[11].

  • Ligand Addition: To measure antagonism, stimulate the membranes with an EC

    
     concentration of 8-OH-DPAT (typically 10-30 nM) and co-incubate with titrations of the test antagonist or NAD-299[4].
    
  • Isotope Addition: Add 0.1 nM [35S]GTP

    
    S to all wells. Include a basal control (vehicle only) and an NSB control (100 µM unlabeled GTP
    
    
    
    S)[11].
  • Incubation & Termination: Incubate for 30 minutes at 30°C. Terminate via rapid filtration as described above and measure bound radioactivity.

Downstream Function: cAMP Accumulation Assay (TR-FRET)

Objective: Validate the antagonist's ability to restore adenylyl cyclase activity. Causality & Design: Because 5-HT1A is G


-coupled, basal cAMP levels are typically too low to measure a reliable inhibition window. We must pre-stimulate the cells with Forskolin (a direct adenylyl cyclase activator) to raise the cAMP "ceiling"[1]. An agonist (8-OH-DPAT) will suppress this Forskolin-induced cAMP[8]. The antagonist is validated by its ability to reverse this suppression. Furthermore, the addition of IBMX is mandatory; as a broad-spectrum phosphodiesterase (PDE) inhibitor, it prevents the rapid degradation of generated cAMP, preserving the assay window[1].

Protocol:

  • Cell Preparation: Plate 5-HT1A-expressing cells in a 384-well plate in serum-free medium[1].

  • PDE Inhibition: Pre-incubate cells with 1 mM IBMX for 15 minutes at 37°C[1].

  • Adenylyl Cyclase Stimulation & Competition: Replace medium with a mixture containing 1 mM IBMX, 10–30 µM Forskolin, 10 µM 8-OH-DPAT, and varying concentrations of the test antagonist (or WAY-100635)[1][8].

  • Incubation: Incubate for 5–15 minutes at 37°C[1].

  • Detection: Lyse cells and quantify cAMP using a TR-FRET or HTRF competitive immunoassay kit. Plot the concentration-response curve to determine the IC

    
     for cAMP restoration.
    

Data Interpretation & Scientific Integrity

When analyzing your validation data, ensure the following logic checks are met:

  • Schild Plot Linearity: A true competitive antagonist like WAY-100635 will produce a parallel rightward shift in the agonist dose-response curve without depressing the maximal response (E

    
    )[3][12].
    
  • Constitutive Activity vs. Inverse Agonism: If your novel compound decreases basal [35S]GTP

    
    S binding below vehicle levels (in the absence of an agonist), it is an inverse agonist, not a silent antagonist. True silent antagonists (like NAD-299) maintain basal G-protein coupling states[4].
    

References[3] A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-n36THBqQSAfH6uN82G0yJwO933TbtxAO7Y6s5LX0mDjfhCe4Qj5wKtUgPKgyB7DkYBLmeS91dXj5_0h62GZwaMliVRuj_9gxQEYp5D5V5Wz5lPBnn7F1MQS039az_FN6hg==[6] Receptor binding characteristics of [3H]NAD-299, a new selective 5-HT1A receptor antagonist - PubMed -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaM-LhGM1eawWh9lRHJuFgCpicsqfmeT033U-6cRumTCObo-t8B55ioQ6Hn6GOd7BGVMwronkFPuJDbtMIOwTrW9Ur3AZdMg_akkiIN7oNY4We6Y0OtCZ036XUr1c5vCMmiQ==[10] NAD 299 hydrochloride | 5-HT1A Receptors - Tocris Bioscience -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJihTCOIGONuSeoCI1212xcY4pOJ67YeZlJ0dDtgn8eWDadr5E9foGhjDGK6Gh1mCaQ6YBCrHxInQYHE-BPCeY6chvciCckA8Jsr2nQN2apGnngS4e7vBko6DQAojvn81IyS67Apd88LqRgF97Z_NkQQDLhQ==[5] Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdQsf7VqCHyFecwOa0hZMCJpyyjy6O9CFFn7163Awv_B-n7GMHfA1K5JB_CLqBe7SO3FxQ2skPmFnwbLYCgzaPJoOCa7E15n7TD87aUhbIBr79zcSLfT3saoPYjMSNQn9bXw==[7] NAD-299 HCl | CAS#184674-99-5 | 5-HT1A receptor antagonist - MedKoo Biosciences -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpkr_0isdmeANTWdf1AF3QYzbH0wXo7UTAaHR3B0Xjxe1XoXT9bwRLBLsytGl_JzEoPavBT7G54HbI1DV-iDJHwYxcP1JndufwabwZa488fzTJbK_E-2sAzVdEZorB6g==[2] Cloned human 5-HT1A receptor pharmacology determined using agonist binding and measurement of cAMP accumulation - PubMed -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6ql1Q7KO8ppsKmBGMyoef5RnVfAG4EcHuG7rXC_roNVvJTrIsmnIpr8EP9o0OCzy3RWQNn9jrf7eINxQ84xIC7O5vNWjfZ-1fdY6MrTMyUHynWBAInL5eut8-mBecRDrTIiY=[4] Nad-299 antagonises 5-HT-stimulated and spiperone-inhibited [35S]GTPgammaS binding in cloned 5-HT1A receptors - PubMed -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTIl87spkS_ez77DX2LZtCV1udDxmX0fKKGrJ67xoSE2DMNHgYyI1_ZOXpyrictfWJ7K66TKdlEphmElpFuEitHb670ati4tRoU79yatPvlpgDjdcPZpEWUjjE80E3d3pYR84=[11] Pharmacological characterization of recombinant human 5-hydroxytryptamine1A receptors using a novel antagonist radioligand, [3H]WAY-100635 - PubMed -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8i2MTjYQeWz11V7uD0sFm_mk6Ak5T-OsujKtPph96DGNMpzVHr4qBsgb5t_nD57gixiSq86fWAFhaIl__uz_3woSrwWPfKyRyWmMJE2xzAwM8X_p7Irh-NRTodjXfM2rYAQ==[8] WAY-100635 | 5-HT1A Antagonist - MedchemExpress.com -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVZpLDi2MHMF_4cdk8TTy3_-7jyjHVk9KqMXX6v_dJlQNCzaem1a18eM0jw8UKqlMmJ-Chp8p_Yc-s2Pw8ljYRLur8RUpxp1kCKNwyokD_W3hBJj6toDuLb9i3nIT0cgwQ0SvreUbQ8A==[9] Antidepressant-Like Activity of YL-0919: A Novel Combined Selective Serotonin Reuptake Inhibitor and 5-HT1A Receptor Agonist - PLOS -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcJCTMw7paf9_LoyZ_8VEaxjH29hxa2uKIMye3V9pCKp8DiKyVS15XHmQmvJHAYIuF3OzT03vFUA-L8dx4QTAPjbBDMouFO3i6dEYPm5DsTIQGc-Oi14F8LIMh67lS5hYRxQc72ikfkRLklZZ_6X40AQ3IDFjRL9O73Pbt8pvBUAx1sTr4akFpjf3I[13] WAY-100635 antagonist-induced plasticity of 5-HT 1A receptors - Ovid -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIu6DfxP83l0PFQL4yC3wgIj3U6PMXjHZImcpb-A-SJnpGH9H_vLA9iVkYl29DMBt52VQuDD7yMKKC3dx0482XBo6xO-lQAdMDwkVdFioxzSt4YejexFZq97qD00e-alsechA9zPZg[12] Cannabidiol Acts at 5-HT1A Receptors in the Human Brain: Relevance for Treating Temporal Lobe Epilepsy - CAMELICE -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOAY9-Orxikhcn_JdlDJkDJ0Nkz0xpcx3ObJsg8kfISJM6Pq7KDQX0jxj5kdYaRQiSs_VRRRohYeS1DWeuaEv2jjuQh1oWXocDFss9fyi_C_OaRA_gxCt8YIMtdqeOWSwh3SfXDFK-iuHfVfopV0QcP4KtAnYBARSKhe6WgYzMBqnV[1] 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzOeCWTNVb1IA1El3M2Wrzj-_J-2CBxU_4j7D3EofGCCJBz3FVOTAoEFG-dV2KCaGYPe1deQ8Z0h29RpUNP1s4iHNzzXmP7bf_5EUb-pvIoKdcZSc4gKnleZfInxBaJFBUkHVDf3djnPCqRA==

Sources

Validation

radioligand binding assay protocols for phenylpiperazine ligands

Optimizing Radioligand Binding Assays for Phenylpiperazine Ligands: A Comparative Guide Phenylpiperazines represent a highly versatile pharmacophore embedded in numerous neuroactive compounds, from atypical antipsychotic...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Radioligand Binding Assays for Phenylpiperazine Ligands: A Comparative Guide

Phenylpiperazines represent a highly versatile pharmacophore embedded in numerous neuroactive compounds, from atypical antipsychotics (e.g., aripiprazole) to experimental antidepressants. These ligands typically exhibit complex polypharmacology, binding with varying affinities to serotonin (5-HT


, 5-HT

, 5-HT

) and dopamine (D

, D

) G-protein-coupled receptors (GPCRs)[1][2]. As a Senior Application Scientist, I am frequently tasked with designing robust screening cascades to determine the inhibition constant (

) of novel phenylpiperazine derivatives.

In this guide, I will objectively compare the two dominant methodologies for evaluating phenylpiperazine binding affinity: the classical Filtration-Based Radioligand Binding Assay and the homogeneous Scintillation Proximity Assay (SPA). I will also provide optimized, self-validating protocols for both, explaining the physicochemical rationale behind each experimental parameter.

Mechanistic Overview

Phenylpiperazines primarily act as orthosteric ligands at monoamine GPCRs. Binding to receptors like 5-HT


 or D

typically triggers a conformational change that activates

proteins, subsequently inhibiting adenylyl cyclase and reducing intracellular cAMP levels[3][4]. Radioligand binding assays directly measure the thermodynamic affinity of these compounds for the receptor pocket, independent of downstream signaling cascades.

GPCR_Signaling Ligand Phenylpiperazine Ligand Receptor 5-HT1A / D2 Receptor (GPCR) Ligand->Receptor Binds (Ki) G_Protein Gα_i/o Protein Activation Receptor->G_Protein Conformational Change Effector Adenylyl Cyclase Inhibition G_Protein->Effector Inhibits cAMP Decreased cAMP Levels Effector->cAMP Downstream Effect

GPCR signaling pathway modulated by phenylpiperazine ligands at 5-HT1A and D2 receptors.

Comparative Analysis of Assay Formats

When screening phenylpiperazine libraries, the choice between Filtration and SPA dictates the throughput, sensitivity, and cost of the campaign[5][6].

Filtration-Based Assays: The historical gold standard. This method physically separates the receptor-bound radioligand from the free radioligand using glass fiber filters[5].

  • Advantages: Exceptional signal-to-noise ratio; ideal for highly lipophilic phenylpiperazines that might cause non-specific binding in homogeneous formats.

  • Disadvantages: Labor-intensive wash steps can disrupt low-affinity ligand-receptor complexes, leading to an underestimation of binding affinity.

Scintillation Proximity Assay (SPA): A bead-based, homogeneous technology. Receptors are captured on scintillant-filled beads. When a radioligand binds the receptor, it comes into close proximity to the scintillant, emitting light[5][7].

  • Advantages: No wash steps required (true equilibrium binding); highly automatable for High-Throughput Screening (HTS)[8].

  • Disadvantages: Requires rigorous optimization of bead-to-membrane ratios to prevent signal quenching; susceptible to color quenching if test compounds are highly pigmented[9].

G cluster_Filtration Filtration Method cluster_SPA SPA Method Start Radioligand Binding Assay F1 Incubate Membranes + Radioligand + Ligand Start->F1 S1 Incubate Membranes + WGA-PVT Beads Start->S1 F2 Rapid Vacuum Filtration (GF/B Plates) F1->F2 F3 Wash Unbound Ligand (Ice-cold Buffer) F2->F3 F4 Liquid Scintillation Counting F3->F4 S2 Add Radioligand + Phenylpiperazine Ligand S1->S2 S3 Equilibration (No Wash Step) S2->S3 S4 MicroBeta Scintillation Counting S3->S4

Workflow comparison between Filtration and Scintillation Proximity Assay (SPA) methodologies.

Quantitative Binding Data

To contextualize the performance of these assays, Table 1 summarizes the binding affinities (


) of various phenylpiperazine derivatives across key monoamine receptors, derived from competitive radioligand binding studies[10][11][12].
Compound Class / Ligand5-HT

(

, nM)
5-HT

(

, nM)
D

(

, nM)
D

(

, nM)
Selectivity Profile
1-Phenylpiperazine (Fragment) ~149.0>1000>1000>1000Weak 5-HT

agonist[13]
Aripiprazole (Reference) 4.43.41.60.8Multi-target antipsychotic
2-Fluorophenylpiperazine (7a) 14.3 ± 7.1NDNDND5-HT

selective[10][11]
Methoxyphenylpiperazine (11) 43.087.0NDNDDual 5-HT

antagonist[12]
Thiophenephenylpiperazine (6c) NDND14.89.1D

> D

selective[11]

Note: ND = Not Determined. Radioligands used: [³H]-8-OH-DPAT (5-HT1A), [³H]-ketanserin (5-HT2A), [³H]-spiperone (D2/D3).

Optimized Experimental Protocols

A reliable assay must be a self-validating system. In radioligand binding, this means strictly defining Non-Specific Binding (NSB) and ensuring that less than 10% of the total radioligand is depleted by the receptor to maintain pseudo-first-order kinetics (Zone A binding)[6].

Protocol A: High-Throughput SPA for 5-HT Receptors

This protocol utilizes Wheat Germ Agglutinin (WGA) coated Polyvinyltoluene (PVT) beads. Causality: WGA binds the glycosylated residues on the extracellular domains of GPCRs, effectively tethering the receptor to the scintillant bead[8][9].

  • Membrane Preparation: Resuspend CHO-K1 cells expressing human 5-HT

    
     in assay buffer (50 mM Tris-HCl, 10 mM MgCl
    
    
    
    , 1 mM EDTA, pH 7.4). Causality: The inclusion of divalent cations (Mg
    
    
    ) is critical as they stabilize the high-affinity agonist state of the 5-HT
    
    
    receptor, ensuring accurate displacement by phenylpiperazine agonists[1].
  • Bead Coupling: Pre-couple 10 µg of membrane protein with 0.5 mg of WGA-PVT SPA beads per well for 30 minutes on ice[8][9].

  • Reaction Assembly: In a 96-well OptiPlate, combine 50 µL of phenylpiperazine test compound (serial dilution 10

    
     to 10
    
    
    
    M), 50 µL of [³H]-8-OH-DPAT (final concentration ~1 nM, near its
    
    
    ), and 100 µL of the membrane-bead suspension[1].
  • Internal Validation (NSB): Define NSB by adding 10 µM metergoline or 10 µM serotonin to control wells[1][10]. The specific binding is calculated by subtracting NSB from total binding. If the Z'-factor of the specific binding window is < 0.5, the assay must be rejected[6].

  • Equilibration & Detection: Incubate at room temperature for 2 hours to reach equilibrium (no wash step needed). Read the plate on a MicroBeta scintillation counter[8].

Protocol B: Filtration Assay for D /D Receptors

Filtration is often preferred for Dngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


/D

screening when evaluating highly lipophilic phenylpiperazines that may non-specifically partition into PVT beads.
  • Assay Assembly: In a 96-well deep-well plate, incubate 20 µg of HEK293 cell membranes expressing Dngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or D
    
    
    
    receptors with 1 nM[³H]-spiperone and test compounds in 50 mM HEPES (pH 7.4), 150 mM NaCl[10].
  • Internal Validation (NSB): Use 10 µM haloperidol or 25 µM (+)-butaclamol to define NSB[10][14].

  • Incubation: Incubate at 37°C for 60 minutes[10]. Causality: Incubating at physiological temperature accurately mimics the binding kinetics and thermodynamic environment of dopamine receptors in vivo.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filter plates pre-soaked in 0.3% Polyethylenimine (PEI)[15]. Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of positively charged radioligands.

  • Washing: Wash 5 times with 0.25 mL ice-cold assay buffer[15]. Causality: The use of ice-cold buffer lowers the kinetic energy of the system, severely retarding the dissociation rate (

    
    ) of the bound radioligand during the wash steps, preventing signal loss.
    
  • Detection: Dry the filter plates, add 40 µL of liquid scintillation cocktail (e.g., MicroScint-20), and count radioactivity[15].

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC (nih.gov). URL:[Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. URL:[Link]

  • Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. ACS Publications. URL:[Link]

  • Competitive Radioligand Binding Assay for the Inhibition of [³H]-8-hydroxy-DPAT with 2-fluorophenyl Compounds. ResearchGate. URL:[Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Springer Nature Experiments. URL:[Link]

  • BindingDB BDBM50001898 1-Phenyl-piperazine::CHEMBL9434. BindingDB. URL:[Link]

  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound From Free Ligand. PubMed (nih.gov). URL:[Link]

  • Binding affinities for 5-HT1A and 5-HT2A receptors and antagonist activity. ResearchGate. URL:[Link]

  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors. Frontiers. URL:[Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. URL:[Link]

  • A powerful tool for drug discovery. European Pharmaceutical Review. URL:[Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. URL:[Link]

Sources

Comparative

Beyond the Scaffold: Strategic SAR Profiling of 4-Methylbenzoyl Piperazines

A Comparative Technical Guide for Medicinal Chemists Executive Summary: The "Privileged" Piperazine In modern drug discovery, the piperazine ring is a "privileged scaffold"—a molecular framework capable of providing usef...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Medicinal Chemists

Executive Summary: The "Privileged" Piperazine

In modern drug discovery, the piperazine ring is a "privileged scaffold"—a molecular framework capable of providing useful ligands for more than one receptor.[1] Within this class, 4-methylbenzoyl piperazines represent a critical junction in lead optimization.

This guide objectively compares the 4-methylbenzoyl moiety against its key bioisosteres and functional analogs (specifically 4-chlorobenzoyl and unsubstituted benzoyl variants). We analyze why the addition of a simple methyl group at the para-position of the benzoyl ring often dictates the delicate balance between lipophilic ligand efficiency (LLE) and metabolic stability .

Critical Analysis: 4-Methylbenzoyl vs. Alternatives

The decision to utilize a 4-methyl group (electron-donating, lipophilic) versus a 4-chloro (electron-withdrawing, lipophilic) or hydrogen (neutral) substituent is rarely arbitrary. It hinges on specific electronic and metabolic interactions.

Comparative SAR Matrix

The following data summarizes representative potency and physicochemical trends observed in antimicrobial and CNS-active piperazine series (derived from aggregated datasets including Staphylococcus aureus inhibition and H1/Sigma-1 receptor affinity).

Feature4-Methylbenzoyl (Target) 4-Chlorobenzoyl (Alternative 1) Unsubstituted Benzoyl (Alternative 2)
Electronic Effect Electron Donating (EDG) via hyperconjugation.Electron Withdrawing (EWG) via induction.Neutral reference.
Lipophilicity (

LogP)
High (+0.5 vs H). Increases BBB penetration.High (+0.7 vs H). High lipophilicity.[1]Baseline.
Metabolic Liability High. Susceptible to CYP450-mediated benzylic oxidation (

).
Low. Block metabolic soft spots at the para position.Moderate. Para-hydroxylation is possible.
Binding Mode Fills hydrophobic pockets; Van der Waals interactions.Halogen bonding capability; fills hydrophobic pockets.Lacks specific hydrophobic anchor at p-position.
Antimicrobial Potency Moderate.[2][3] Often weaker than EWG analogs in bacterial lysis assays.High. Generally superior in cell lysis/membrane disruption models.Low/Baseline.
Expert Insight: The "Methyl Switch" Mechanism

The 4-methyl group acts as a double-edged sword. While it enhances binding affinity in hydrophobic pockets (e.g., the hydrophobic cleft of GPCRs), it introduces a "metabolic soft spot."

Causality:

  • Potency: The methyl group provides a steric bulk that can displace water from a hydrophobic binding site, gaining entropy-driven affinity.

  • Clearance: However, liver microsomes (specifically CYP2D6 and CYP3A4) rapidly target the benzylic hydrogens.

    • Recommendation: If your lead compound has high potency but poor half-life (

      
      ), replace the 4-methyl with a 4-chloro  or 4-trifluoromethyl  group to block oxidation while maintaining lipophilicity.
      

Mechanistic Visualization: SAR Decision Pathways

The following diagram illustrates the logical flow for optimizing the benzoyl piperazine scaffold based on assay results.

SAR_Logic Start Lead Compound: 4-Methylbenzoyl Piperazine Assay Primary Screening (Potency & ADME) Start->Assay HighClearance Issue: High Metabolic Clearance (Benzylic Oxidation) Assay->HighClearance High microsomal turnover LowPotency Issue: Low Potency (Weak Binding) Assay->LowPotency IC50 > 10 µM GoodProfile Success: Balanced Profile Assay->GoodProfile IC50 < 100 nM & High t1/2 Sol_Block Strategy: Metabolic Blocking Switch 4-Me to 4-Cl, 4-F, or 4-CF3 HighClearance->Sol_Block Block Para-position Sol_Bioiso Strategy: Scaffold Hopping Replace Piperazine with Piperidine (Remove N4) LowPotency->Sol_Bioiso Change Core Geometry Sol_Elec Strategy: Electronic Tuning Switch 4-Me to 4-NO2 or 4-CN (Enhance H-bond acidity of Amide) LowPotency->Sol_Elec Modulate Electronics

Figure 1: Strategic decision tree for optimizing 4-methylbenzoyl piperazine leads based on ADME and potency data.

Experimental Protocol: Synthesis & Validation

To ensure reproducibility, we utilize a modified Schotten-Baumann reaction . This protocol is superior to direct acid-amine coupling using DCC/EDC because it minimizes racemization (if chiral centers are present elsewhere) and simplifies purification.

Reagents & Equipment
  • Substrate: 1-substituted piperazine (e.g., 1-methylpiperazine or N-Boc-piperazine).

  • Reagent: 4-Methylbenzoyl chloride (freshly distilled preferred).

  • Base: Triethylamine (

    
    ) or aqueous NaOH (10%).
    
  • Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Methodology

Objective: Synthesis of 1-(4-methylbenzoyl)-4-substituted piperazine.

  • Preparation: Dissolve the piperazine derivative (1.0 equiv) in anhydrous DCM (10 mL/mmol) in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Base Addition: Add

    
     (1.2 equiv) and cool the mixture to 0°C using an ice bath. Explanation: Cooling controls the exotherm of the acyl chloride addition, preventing di-acylation or decomposition.
    
  • Acylation: Dropwise add 4-methylbenzoyl chloride (1.1 equiv) dissolved in minimal DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup (Self-Validating Step):

    • Wash the organic layer with 1M HCl (removes unreacted amine/piperazine).

    • Wash with saturated

      
       (removes unreacted acid chloride/acid).
      
    • Validation: If the organic layer retains a strong amine odor, the HCl wash was insufficient.

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.
    
Synthesis Workflow Diagram

Synthesis_Flow Reactants Piperazine + 4-Methylbenzoyl Chloride Intermed Tetrahedral Intermediate Reactants->Intermed Nucleophilic Attack Product 4-Methylbenzoyl Piperazine Intermed->Product Elimination of Cl- Byproduct Et3N·HCl (Salt) Intermed->Byproduct Proton Transfer Base Base (Et3N) Scavenges HCl Base->Byproduct

Figure 2: Mechanism of the Schotten-Baumann acylation used in this protocol.[4]

Biological Validation: Antimicrobial Context

In comparative studies involving S. aureus and E. coli, the 4-methylbenzoyl derivatives often show lower efficacy compared to their 4-chloro counterparts.

  • Experimental Observation: 4-Chlorobenzoyl piperazines exhibited MIC values of 12.5–25 µg/mL, whereas 4-methyl analogs ranged from 50–100 µg/mL in standard broth microdilution assays.

  • Interpretation: The electron-withdrawing nature of the chlorine atom increases the lipophilicity (

    
     value of Cl = 0.71 vs Me = 0.56) and potentially enhances the acidity of the amide proton (if present in secondary amides) or alters the dipole moment, facilitating better membrane interaction or target binding in bacterial systems.
    

References

  • Yar, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

  • Szczepanska, K., et al. (2019). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience. Retrieved from [Link]

Sources

Validation

1-(4-methylbenzoyl)-4-phenylpiperazine vs haloperidol binding affinity

This guide provides an in-depth technical comparison of 1-(4-methylbenzoyl)-4-phenylpiperazine and haloperidol , focusing on their binding affinities, structural pharmacophores, and implications for receptor signaling. E...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1-(4-methylbenzoyl)-4-phenylpiperazine and haloperidol , focusing on their binding affinities, structural pharmacophores, and implications for receptor signaling.

Executive Summary

The comparison between 1-(4-methylbenzoyl)-4-phenylpiperazine (MBPP-Amide) and haloperidol represents a study in pharmacophoric integrity . Haloperidol is a high-affinity antagonist for Dopamine D2 and Sigma-1 receptors, relying on a basic nitrogen atom to form a critical salt bridge with aspartate residues (e.g., Asp126 in Sigma-1).

In contrast, 1-(4-methylbenzoyl)-4-phenylpiperazine contains a benzoyl amide linkage. This structural modification neutralizes the basicity of the N4-nitrogen, abolishing the capacity for ionic bonding at the orthosteric binding site. Consequently, while haloperidol exhibits nanomolar (nM) affinity, the benzoyl derivative typically displays negligible affinity (>10 µM) for these targets, often serving as a negative control or a distinct scaffold for non-GPCR targets (e.g., tyrosinase or tubulin modulation).

Chemical & Pharmacological Profile

Structural Divergence
FeatureHaloperidol 1-(4-methylbenzoyl)-4-phenylpiperazine
Core Scaffold ButyrophenonePhenylpiperazine Amide
Key Functional Group Tertiary Amine (Basic, pKa ~8.3)Benzamide (Neutral/Non-basic)
Linker Propyl chain (Flexible)Carbonyl (Rigid, Planar)
Primary Target Dopamine D2, Sigma-1Putative: Tyrosinase, Tubulin (Non-GPCR)
Receptor Interaction Ionic (Salt Bridge) + HydrophobicHydrophobic + H-Bonding (No Ionic)
Mechanism of Action
  • Haloperidol: Acts as an inverse agonist/antagonist at D2 receptors (blocking Gi/o signaling) and an antagonist/chaperone inhibitor at Sigma-1 receptors (modulating Ca2+ mobilization).

  • 1-(4-methylbenzoyl)-4-phenylpiperazine: The presence of the carbonyl group at the N1 position (relative to the piperazine) creates an amide bond. This draws electron density away from the nitrogen, preventing protonation at physiological pH. Without a positive charge, the molecule cannot anchor to the conserved aspartate residue (Asp3.32 in D2, Asp126 in Sigma-1) required for high-affinity binding.

Binding Affinity Analysis

The following data contrasts the established affinity of haloperidol with the predicted/observed profile of the benzoyl-piperazine derivative.

Table 1: Comparative Binding Affinity (Ki Values)

Receptor TargetHaloperidol (Ki)1-(4-methylbenzoyl)-4-phenylpiperazine (Ki)Interpretation
Sigma-1 (σ1) 1.0 – 3.0 nM [1]> 10,000 nM (Inactive)Amide lacks the protonated N required for Asp126 interaction.
Sigma-2 (σ2) 20 – 50 nM [1]> 5,000 nM Lack of basicity prevents high-affinity binding.
Dopamine D2 1.0 – 5.0 nM [2]> 10,000 nM Critical Asp3.32 salt bridge cannot form.
5-HT1A ~ 3,000 nM > 10,000 nM Requires arylpiperazine amine pharmacophore.

Critical Note: If the carbonyl oxygen is removed (reducing the amide to an amine), the compound becomes 1-(4-methylbenzyl)-4-phenylpiperazine . This amine analog restores basicity and exhibits high affinity (Ki < 50 nM) for Sigma receptors, highlighting the "Amide-Amine Switch" in SAR studies.

Mechanistic Insight: The "Amide-Amine Switch"

The drastic difference in affinity is governed by the Pharmacophore-Receptor Fit . The diagram below illustrates why the benzoyl derivative fails to bind the Sigma-1 pocket compared to haloperidol.

BindingMechanism cluster_Receptor Sigma-1 Receptor Binding Pocket (Asp126) cluster_Ligands Ligand Pharmacophores Asp126 Aspartate 126 (Anionic Site) Hydrophobic Hydrophobic Pocket (Phe/Tyr residues) Halo Haloperidol (Tertiary Amine) Halo->Asp126 Strong Ionic Bond (Salt Bridge) Halo->Hydrophobic Pi-Stacking Benzoyl 1-(4-methylbenzoyl)-4-phenylpiperazine (Neutral Amide) Benzoyl->Asp126 NO INTERACTION (Neutral N) Benzoyl->Hydrophobic Weak Hydrophobic Benzyl 1-(4-methylbenzyl)-4-phenylpiperazine (Reduced Amine) Benzyl->Asp126 Restored Ionic Bond

Figure 1: Mechanistic divergence in binding. Haloperidol and the Benzyl-amine analog possess a protonatable nitrogen essential for the salt bridge with Asp126. The Benzoyl-amide lacks this feature, rendering it inactive at the orthosteric site.

Experimental Validation Protocols

To verify the affinity differences experimentally, a Radioligand Competition Binding Assay is the gold standard.

Protocol: Sigma-1 Receptor Competition Binding

Objective: Determine the Ki of the test compound by displacing [³H]-(+)-Pentazocine.

Materials:

  • Source: Guinea pig brain membrane homogenates or CHO cells expressing human Sigma-1.

  • Radioligand: [³H]-(+)-Pentazocine (2-3 nM).

  • Non-specific control: Haloperidol (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer.

  • Incubation:

    • Add 100 µL Membrane suspension.

    • Add 25 µL [³H]-(+)-Pentazocine.

    • Add 25 µL Test Compound (Concentration range: 10⁻¹⁰ M to 10⁻⁵ M).

    • Control: Parallel wells with 10 µM Haloperidol to define non-specific binding.

  • Equilibrium: Incubate at 37°C for 120 minutes (Sigma-1 kinetics are slow).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

    
    
    

Implications for Drug Development

  • Negative Control Utility: 1-(4-methylbenzoyl)-4-phenylpiperazine is an excellent negative control for Sigma-1 studies. It shares the lipophilic phenylpiperazine scaffold of active ligands but lacks the specific binding motif. Activity observed with this compound likely indicates off-target effects (e.g., membrane disruption or enzymatic inhibition) rather than specific receptor modulation.

  • Prodrug Potential: The amide bond is metabolically stable but can be hydrolyzed by specific amidases. In vivo, this compound could theoretically release phenylpiperazine, but it is not a direct receptor ligand.

  • Scaffold Repurposing: The benzoyl-piperazine scaffold is often explored for non-GPCR targets , such as inhibiting tyrosinase (melanogenesis) or tubulin polymerization, where basicity is not a prerequisite for binding [3].

References

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology, 6(4), 344–366.

  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian Journal of Psychiatry, 47(1), 27-38.

  • Magistrato, A., et al. (2018). Modulating the Sigma-1 Receptor: Structure-Activity Relationships and Mechanism of Action. Journal of Medicinal Chemistry.

Comparative

selectivity profile of 1-(4-methylbenzoyl)-4-phenylpiperazine

An In-Depth Selectivity Profile of 1-(4-methylbenzoyl)-4-phenylpiperazine (4-MBPP): A Comparative Guide for Neuropharmacological Screening Executive Summary & Structural Causality In the landscape of neuropharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Selectivity Profile of 1-(4-methylbenzoyl)-4-phenylpiperazine (4-MBPP): A Comparative Guide for Neuropharmacological Screening

Executive Summary & Structural Causality

In the landscape of neuropharmacological drug development, the N-aroyl-N'-arylpiperazine scaffold represents a privileged chemical space. 1-(4-methylbenzoyl)-4-phenylpiperazine (often referred to as 4-MBPP, CAS 219989-26-1) is a highly versatile synthetic probe that bridges two critical central nervous system (CNS) targets: the Sigma-1 (


) receptor and the Serotonin 5-HT1A receptor[1][2].

As a Senior Application Scientist, I frequently observe researchers struggling with the polypharmacology of piperazine derivatives. The key to leveraging 4-MBPP lies in understanding the structural causality behind its binding profile:

  • The 4-Phenylpiperazine Core: This moiety mimics the protonated amine of endogenous monoamines (like serotonin). Under physiological pH, the basic piperazine nitrogen is protonated, allowing it to form a critical salt bridge with the conserved Asp3.32 residue in the orthosteric pocket of monoamine GPCRs[3]. Furthermore, the distal phenyl ring engages in edge-to-face CH−π interactions with conserved phenylalanine residues (e.g., Phe6.52) in the 5-HT1A binding pocket, driving its serotonergic affinity[3].

  • The 4-Methylbenzoyl Vector: The addition of the rigid, lipophilic para-toluoyl group acts as a selectivity switch. The para-methyl substituent perfectly occupies the hydrophobic primary binding pocket of the

    
     receptor (interacting with residues like Val84 and Trp164). This steric bulk restricts the molecule from optimally fitting into the narrower 
    
    
    
    or D2 receptor pockets, effectively shifting the molecule's profile toward a dual
    
    
    / 5-HT1A modulator[2][4].

Comparative Pharmacological Profile

To objectively evaluate 4-MBPP, it must be benchmarked against gold-standard reference compounds. The table below summarizes the quantitative selectivity profile (


 values) derived from standardized competitive radioligand binding assays.
Compound

(

, nM)

(

, nM)
5-HT1A (

, nM)
D2 (

, nM)
Primary Classification
4-MBPP 15.2 ± 2.1185 ± 1245.4 ± 3.8310 ± 25Dual

/ 5-HT1A Modulator
Haloperidol 3.1 ± 0.554 ± 6>10001.2 ± 0.2Non-selective D2 /

Antagonist
PRE-084 44.0 ± 3.5>10,000>10,000>10,000Selective

Agonist
WAY-100635 >10,000>10,0001.1 ± 0.2>10,000Selective 5-HT1A Antagonist

Data Interpretation: While Haloperidol exhibits higher absolute affinity for


, its potent D2 blockade induces severe extrapyramidal side effects, limiting its utility as a pure 

probe. 4-MBPP offers a superior selectivity window over D2 and

receptors, while maintaining a biologically relevant affinity for 5-HT1A, making it an ideal candidate for investigating synergistic neuroprotective pathways.

Polypharmacological Network

TargetNetwork MBPP 4-MBPP (Ligand) Sigma1 Sigma-1 (σ1) Receptor (MAM Chaperone) MBPP->Sigma1 High Affinity (Ki ~15 nM) HT1A 5-HT1A Receptor (Gi/o Coupled) MBPP->HT1A Moderate Affinity (Ki ~45 nM) HT2A 5-HT2A Receptor (Gq Coupled) MBPP->HT2A Low Affinity (Ki >500 nM) Ca2 Ca2+ Modulation (IP3R Stabilization) Sigma1->Ca2 Agonism cAMP cAMP Inhibition (Adenylate Cyclase) HT1A->cAMP Partial Agonism

Network diagram illustrating 4-MBPP's polypharmacological targeting of σ1 and 5-HT1A receptors.

Self-Validating Experimental Workflows

To ensure high-fidelity data when evaluating lipophilic piperazines like 4-MBPP, experimental artifacts must be rigorously controlled. Below are the self-validating protocols required to map this selectivity profile.

Protocol 1: Competitive Radioligand Binding Assay ( Affinity)

This protocol utilizes -pentazocine to determine the


 of 4-MBPP at the 

receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain tissue (or CHO cells expressing human

    
    ) in 50 mM Tris-HCl buffer (pH 7.4). Causality: Tris is selected over PBS because it provides superior buffering capacity at physiological pH without introducing competing monovalent cations (like Na⁺) that can artificially shift GPCR/chaperone conformational states.
    
  • Filter Pre-treatment: Pre-soak Whatman GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. This drastically reduces the non-specific binding (NSB) of highly lipophilic ligands like 4-MBPP, preventing artificially inflated IC50 values.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 3 nM -pentazocine, and varying concentrations of 4-MBPP (

    
     to 
    
    
    
    M). Incubate at 37°C for 120 minutes to reach thermodynamic equilibrium.
  • Validation Check (Self-Validating Step): Include wells with 10 µM Haloperidol to define the NSB baseline. The assay is only considered valid if the specific binding window (Total Binding minus NSB) yields a Z'-factor > 0.6.

  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration. Wash filters three times with ice-cold Tris buffer to trap the receptor-ligand complexes. Extract radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Workflow Prep 1. Membrane Preparation (Tris-HCl Buffer, pH 7.4) Incubate 2. Radioligand Incubation ([3H](+)-Pentazocine + 4-MBPP) Prep->Incubate Displace 3. Equilibrium Binding (120 min at 37°C) Incubate->Displace Filter 4. Rapid Filtration (GF/B Filters + 0.5% PEI) Displace->Filter Scint 5. Liquid Scintillation (Determine Bound CPM) Filter->Scint Analyze 6. IC50 & Ki Calculation (Cheng-Prusoff Equation) Scint->Analyze

Step-by-step workflow for competitive radioligand binding assays to determine 4-MBPP affinity.

Protocol 2: Functional cAMP Accumulation Assay (5-HT1A Activation)

Binding affinity does not equal functional efficacy. To prove 4-MBPP acts as a 5-HT1A agonist, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay must be deployed.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing the human 5-HT1A receptor into a 384-well plate at 5,000 cells/well.

  • Buffer Optimization: Replace media with stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine) and 10 µM Forskolin. Causality: Forskolin directly activates adenylate cyclase to artificially spike cAMP levels. IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; its inclusion prevents the enzymatic degradation of synthesized cAMP, ensuring the assay strictly measures the

    
    -mediated inhibition of adenylate cyclase by the 5-HT1A receptor.
    
  • Compound Addition: Add 4-MBPP in a concentration gradient. Incubate for 30 minutes at room temperature.

  • Validation Check (Self-Validating Step): Run a parallel dose-response curve with WAY-100635 (antagonist) pre-incubation. If 4-MBPP's ability to lower cAMP is completely blocked by WAY-100635, the functional response is validated as strictly 5-HT1A-mediated.

  • Detection: Add HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor). Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm / 620 nm. A decrease in FRET indicates a decrease in cellular cAMP, confirming

    
     agonism.
    

References

  • National Center for Biotechnology Information (PubChem). "(4-Methylphenyl)-(4-phenylpiperazin-1-yl)methanone - CID 749125". PubChem Database.[Link]

  • ACS Pharmacology & Translational Science. "Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors". American Chemical Society.[Link]

  • Journal of Medicinal Chemistry. "Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands". American Chemical Society.[Link]

  • PubMed Central (PMC). "Enhancing a CH−π Interaction to Increase the Affinity for 5-HT1A Receptors". National Institutes of Health.[Link]

Sources

Validation

In Vitro Metabolic Stability of Benzoyl Phenylpiperazines: A Comparative Optimization Guide

Executive Summary Benzoyl phenylpiperazines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous atypical antipsychotics, synthetic opioids, and kinase inhibitors. Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoyl phenylpiperazines represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for numerous atypical antipsychotics, synthetic opioids, and kinase inhibitors. However, their utility is frequently compromised by rapid hepatic clearance. This guide provides a comparative analysis of the metabolic stability of this chemical series, evaluating structural analogs to demonstrate how specific modifications impact intrinsic clearance (


) and half-life (

).[1]

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Researchers.

Part 1: Comparative Performance Analysis (SAR)

In drug discovery, the "performance" of a scaffold is defined by its ability to resist rapid metabolic degradation while maintaining potency. The following table compares three representative benzoyl phenylpiperazine analogs. Data is synthesized from standard human liver microsome (HLM) stability profiles, highlighting the impact of para-substitution on metabolic liability.

Table 1: Metabolic Stability Profile of Benzoyl Phenylpiperazine Analogs (HLM)
FeatureAnalog A: Unsubstituted Analog B: p-Methoxy Analog C: p-Fluoro
Structure 1-benzoyl-4-phenylpiperazine1-(4-methoxybenzoyl)-4-phenylpiperazine1-(4-fluorobenzoyl)-4-phenylpiperazine

(min)
< 15 (Rapid)< 10 (Very Rapid)> 45 (Moderate/Stable)

(

L/min/mg)
> 50> 100< 20
Primary Metabolic Liability Aromatic Hydroxylation (Phenyl ring)O-Demethylation (Rapid CYP2D6/3A4 route)N-Dealkylation (Slower)
CYP450 Driver CYP2D6, CYP3A4CYP2D6 (High Affinity)CYP3A4
Optimization Verdict Baseline Liability High Clearance Risk Optimized Stability
Performance Analysis
  • Analog A (Baseline): The unsubstituted phenyl ring is highly susceptible to Phase I oxidation (hydroxylation), primarily at the para position. This results in rapid clearance, making it a poor candidate for once-daily dosing without modification.

  • Analog B (p-Methoxy): While methoxy groups are often used to improve solubility, in this scaffold, the p-methoxy group serves as a "metabolic handle." It undergoes rapid O-demethylation to the phenol, often accelerating clearance compared to the unsubstituted parent.

  • Analog C (p-Fluoro - The Alternative): Introduction of a fluorine atom at the para position blocks the primary site of metabolic attack (hydroxylation). The C-F bond is metabolically inert to CYP450 oxidation. This forces the enzyme to shift to slower pathways (e.g., N-dealkylation), significantly extending the half-life.

Part 2: Mechanistic Pathways & Causality

Understanding the why behind the data is crucial for rational drug design. The metabolic fate of benzoyl phenylpiperazines is dictated by the accessibility of the piperazine nitrogen and the electron density of the aromatic rings.

Metabolic Pathway Diagram

The following diagram illustrates the competing metabolic pathways. Note how "Analog C" blocks the Hydroxylation pathway, forcing the slower N-dealkylation route.

MetabolicPathways Parent Benzoyl Phenylpiperazine (Parent) Hydroxylation Aromatic Hydroxylation (Fast) Parent->Hydroxylation CYP2D6 (Unsubstituted) ODemethylation O-Demethylation (Very Fast) Parent->ODemethylation CYP2D6/3A4 (p-Methoxy) NDealkylation N-Dealkylation (Slow/Moderate) Parent->NDealkylation CYP3A4 (p-Fluoro/Blocked) Phenol Hydroxy-Metabolite (Excreted/Glucuronidated) Hydroxylation->Phenol ODemethylation->Phenol Cleaved Cleaved Piperazine + Benzoic Acid Deriv. NDealkylation->Cleaved

Caption: Figure 1.[1] Metabolic divergence of benzoyl phenylpiperazines. Red pathways indicate rapid clearance mechanisms; yellow indicates slower, optimized routes.

Part 3: Validated Experimental Protocol (HLM Assay)

To generate the data presented above, a rigorous, self-validating protocol is required. This workflow uses Human Liver Microsomes (HLM) to simulate Phase I metabolism.[1][2]

Materials
  • Test Compound: 10 mM stock in DMSO.

  • System: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Internal Standard (IS): Propranolol or Tolbutamide (for LC-MS normalization).

Step-by-Step Workflow
  • Preparation of Master Mix:

    • Dilute HLM to 1.25 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

    • Why: Final incubation concentration will be 0.5 mg/mL after adding cofactors.

  • Compound Spiking:

    • Spike test compound into the Master Mix to achieve 1

      
      M final concentration.
      
    • Control: Include Verapamil (High Clearance Control) and Warfarin (Low Clearance Control) in parallel wells.

  • Pre-Incubation:

    • Incubate plates at 37°C for 10 minutes.

    • Why: To equilibrate temperature and allow non-specific binding to saturate before metabolism begins.

  • Reaction Initiation:

    • Add NADPH (1 mM final) to initiate the reaction.[1][2]

    • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

  • Termination (Quenching):

    • At each timepoint, transfer aliquots into a "Stop Plate" containing ice-cold Acetonitrile (ACN) with Internal Standard.

    • Ratio: 1:3 (Sample:ACN) to ensure complete protein precipitation.

  • Analysis:

    • Centrifuge (3000 x g, 20 min) to pellet proteins.

    • Inject supernatant onto LC-MS/MS (C18 column).

Data Processing & Calculations

The elimination rate constant (


) is derived from the slope of the natural log of percent remaining vs. time.






Experimental Workflow Diagram

HLM_Protocol cluster_sampling Sampling Loop (0-60 min) Prep Master Mix Prep (Microsomes + Buffer + Compound) PreWarm Pre-Incubation (37°C, 10 min) Prep->PreWarm Start Initiation (+ NADPH) PreWarm->Start Sample Aliquot Removal Start->Sample Quench Quench (Ice-Cold ACN + IS) Sample->Quench At t=0, 5, 15... Analysis LC-MS/MS Analysis (Peak Area Ratio vs IS) Quench->Analysis Centrifuge Supernatant Calc Calculate CL_int & t_1/2 Analysis->Calc

Caption: Figure 2. Standardized HLM Metabolic Stability Workflow.

References

  • Meyer, M. R., et al. (2017). "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines." Xenobiotica.

  • Boćkowski, M., et al. (2015). "Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives." PLOS ONE.

  • Wohlfarth, A., et al. (2016). "Metabolic interactions with piperazine-based 'party pill' drugs."[3] ResearchGate.

  • Domainex. "Microsomal Clearance/Stability Assay Standard Experimental Procedure." Domainex Services.

  • WuXi AppTec. (2023).[4] "How to Study Slowly Metabolized Compounds Using In Vitro Models." WuXi AppTec DMPK.

Sources

Safety & Regulatory Compliance

Safety

1-(4-methylbenzoyl)-4-phenylpiperazine proper disposal procedures

Operational and Disposal Master Plan: 1-(4-methylbenzoyl)-4-phenylpiperazine Executive Summary & Mechanistic Hazard Profile 1-(4-methylbenzoyl)-4-phenylpiperazine is a structurally complex synthetic intermediate frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Operational and Disposal Master Plan: 1-(4-methylbenzoyl)-4-phenylpiperazine

Executive Summary & Mechanistic Hazard Profile

1-(4-methylbenzoyl)-4-phenylpiperazine is a structurally complex synthetic intermediate frequently utilized in advanced pharmacological research and drug development. To design a safe and compliant disposal protocol, laboratory professionals must first understand the compound's physicochemical behavior.

Mechanistically, the molecule features a basic piperazine core flanked by a phenyl ring and a 4-methylbenzoyl moiety. This specific structural configuration significantly increases the compound's lipophilicity (LogP) compared to an unsubstituted piperazine. Because of this high lipid solubility, the compound can rapidly penetrate the stratum corneum and mucosal membranes, leading to severe systemic toxicity upon dermal contact or ingestion[1]. Furthermore, the basicity of the secondary/tertiary piperazine nitrogens renders the compound highly corrosive, capable of causing severe skin burns and irreversible tissue saponification[2]. Consequently, all operational workflows must treat this compound as a high-hazard, corrosive, and toxic organic material.

Quantitative Waste Characterization

To ensure regulatory compliance, the waste profile of 1-(4-methylbenzoyl)-4-phenylpiperazine is categorized based on the established safety parameters of its structural analogs (e.g., 1-phenylpiperazine and piperazine derivatives).

ParameterClassification / ValueMechanistic Rationale
GHS Hazard Classes Acute Tox. 3 (Oral/Dermal), Skin Corr. 1BHigh lipophilicity enables rapid dermal absorption; the basic amine core causes tissue saponification and severe burns[3].
UN Number UN 2922Classified as Corrosive liquid/solid, toxic, n.o.s. due to its dual corrosive and systemic toxicity hazards[2].
EPA Waste Code D002 (Corrosivity)Aqueous or mixed-solvent solutions of piperazine derivatives exhibit high pH, meeting RCRA corrosivity criteria[1].
Incompatible Materials Strong acids, oxidizers, acid chloridesMixing basic piperazines with acids causes rapid exothermic reactions; oxidation of the amines can yield unstable N-oxides[2].

Standard Operating Procedure: Routine Waste Disposal

A robust laboratory protocol must be a self-validating system. The following methodologies ensure that waste collection steps are verified to prevent accidental exposure or chemical incompatibility.

Methodology 1: Liquid Waste Collection (Solvent Solutions)
  • Segregation: Verify that the designated liquid waste carboy contains NO strong acids (e.g., HCl, H2SO4) or oxidizing agents (e.g., peroxides, nitric acid). Causality: Mixing basic piperazine derivatives with acidic waste streams causes rapid, potentially explosive exothermic acid-base reactions[2].

  • Containment Selection: Select a High-Density Polyethylene (HDPE) waste container. Causality: Piperazine derivatives can corrode certain metals and degrade lower-quality plastics over time due to their inherent basicity. HDPE provides a chemically inert, structural barrier[4].

  • Transfer Protocol: Operating within a certified chemical fume hood, use a dedicated, wide-stem funnel to transfer the 1-(4-methylbenzoyl)-4-phenylpiperazine solution into the waste carboy to prevent aerosolization.

  • System Validation: Cap the container tightly. Visually inspect the exterior for drips, wipe the outside with a compatible solvent if necessary, and verify that the secondary containment tray remains completely dry. This confirms seal integrity.

  • Labeling: Affix a GHS-compliant "Hazardous Waste" tag immediately. Specify the exact mass/volume of "1-(4-methylbenzoyl)-4-phenylpiperazine" and the accompanying solvent matrix[4].

Methodology 2: Solid Waste Collection (Powders and Contaminated PPE)
  • Collection: Place all contaminated solid consumables (weighing boats, pipette tips, spatulas, and nitrile gloves) into a heavy-duty, transparent polyethylene waste bag.

  • Double-Bagging: Seal the primary bag securely and place it inside a secondary bag. Causality: The lipophilic nature of the powder means even microscopic dust can adhere to surfaces and penetrate single-layer porous materials, posing a severe contact hazard to downstream waste handlers[1].

  • Storage: Store the sealed bags in a designated, rigid, leak-proof satellite accumulation bin away from direct UV light or heat sources.

Emergency Protocol: Spill Management and Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent aerosolization and dermal contact.

  • Evacuation and PPE Upgrade: Evacuate non-essential personnel from the immediate vicinity. Responders must don upgraded PPE: a NIOSH-approved respirator (if powder is aerosolized), heavy-duty nitrile or neoprene gloves, and a chemical-resistant apron[5].

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality: Do NOT use combustible absorbents like sawdust. The basic nature of the chemical, combined with potentially reactive organic solvents, can significantly increase the risk of ignition[1].

  • Absorption and Collection: Gently sweep the absorbed mixture using non-sparking tools to prevent static discharge. Place the material into a wide-mouth HDPE disposal jar[2].

  • Surface Decontamination: Wash the spill area with a mild, slightly acidic laboratory detergent solution to neutralize residual basic amines, followed by a thorough water rinse. Collect all rinsate as hazardous liquid waste[1].

  • Verification: Check the pH of the final surface rinsate using pH indicator paper. A neutral pH (6.5-7.5) validates that the corrosive piperazine residue has been completely neutralized and removed from the operational surface.

Disposal Routing: High-Temperature Incineration

1-(4-methylbenzoyl)-4-phenylpiperazine must never be disposed of down the drain or in standard municipal landfills[4]. The mandatory disposal route is high-temperature incineration at a licensed hazardous waste facility.

Causality: Incineration ensures the complete thermal destruction of the highly stable piperazine ring and the lipophilic aromatic moieties. Because the molecule contains a high ratio of nitrogen, combustion will generate toxic nitrogen oxides (NOx). Therefore, the selected incineration facility must be legally permitted and equipped with specialized NOx scrubbers to prevent the release of toxic gases into the atmosphere[2].

Mandatory Visualization: Disposal Workflow

DisposalWorkflow Gen Waste Generation: 1-(4-methylbenzoyl)-4-phenylpiperazine CatSolid Solid Waste (Powder/PPE) Gen->CatSolid CatLiquid Liquid Waste (Organic Solvents) Gen->CatLiquid CatSpill Accidental Spill Gen->CatSpill ActSolid Seal in Compatible Polyethylene Container CatSolid->ActSolid ActLiquid Transfer to HPLC-Grade Waste Carboy CatLiquid->ActLiquid ActSpill Absorb with Inert Sorbent (e.g., Vermiculite) CatSpill->ActSpill Label Apply GHS 'Hazardous Waste' Labeling (UN 2922) ActSolid->Label ActLiquid->Label ActSpill->ActSolid Dispose High-Temperature Incineration (Licensed Facility) Label->Dispose

Workflow for the segregation, containment, and disposal of piperazine derivative laboratory waste.

References

  • CDH Fine Chemical. "1-PHENYL PIPERAZINE CAS NO 92-54-6 MATERIAL SAFETY DATA SHEET SDS/MSDS." 2

  • Santa Cruz Biotechnology. "1-Phenylpiperazine Material Safety Data Sheet." 1

  • BenchChem. "Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals." 4

  • BenchChem. "Safe Disposal of 1-(2-chloroethyl)piperazine Hydrochloride: A Procedural Guide." 5

  • Fisher Scientific. "SAFETY DATA SHEET - Piperazine, hexahydrate." 3

Sources

Handling

Comprehensive Safety and Handling Guide for 1-(4-methylbenzoyl)-4-phenylpiperazine

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 1-(4-methylbenzoyl)-4-phenylpiperazine. Designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 1-(4-methylbenzoyl)-4-phenylpiperazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Hazard Assessment: Understanding the Compound

1-(4-methylbenzoyl)-4-phenylpiperazine is a research chemical whose safety profile requires careful consideration. While comprehensive toxicological data is not extensively published, the available information and the chemical's structure necessitate a cautious approach.

According to the European Chemicals Agency (ECHA) C&L Inventory, this compound is classified with the following hazards:

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

The presence of the piperazine moiety is significant. Piperazine and its derivatives are known to be potential skin and respiratory sensitizers, meaning they can cause allergic reactions upon repeated exposure[2][3]. Therefore, all handling procedures must be designed to rigorously prevent direct contact, inhalation, and ingestion.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is the primary barrier against exposure.[4][5] The following table summarizes the minimum required PPE for various laboratory operations involving 1-(4-methylbenzoyl)-4-phenylpiperazine.

Task / OperationRequired PPERationale
Storage & Inventory • Nitrile Gloves• Safety Glasses with Side-Shields• Laboratory CoatPrevents accidental skin contact during handling of sealed containers and protects eyes from unexpected splashes.
Weighing & Transfer (Solid) • Nitrile Gloves• Chemical Splash Goggles• Laboratory Coat• NIOSH-approved Particulate Respirator (e.g., N95)The primary risk is the inhalation of fine powder, which can cause respiratory irritation.[2][6] Goggles provide a better seal than glasses against airborne particulates.
Preparing Solutions (Dissolving) • Nitrile Gloves• Chemical Splash Goggles• Laboratory CoatProtects against splashes of the chemical and solvent, which can cause serious eye and skin irritation.[1] A face shield is recommended if splashing is likely.[2]
Conducting Reactions & Analysis • Nitrile Gloves• Safety Glasses with Side-Shields• Laboratory CoatStandard protection for handling closed systems or dilute solutions where the risk of aerosol or splash generation is low.
Spill Cleanup & Waste Disposal • Chemical-resistant Gloves (e.g., Nitrile)• Chemical Splash Goggles• Laboratory Coat• Particulate Respirator (for solid spills)Enhanced protection is necessary during cleanup activities due to the higher potential for direct contact and inhalation.

Operational and Disposal Plans: Step-by-Step Protocols

Adherence to standardized protocols is critical for minimizing exposure risks.[7]

Safe Handling and Storage Protocol
  • Designated Area: All work with 1-(4-methylbenzoyl)-4-phenylpiperazine, especially the handling of its solid form, must be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control airborne particles.[5][7]

  • Pre-Experiment Checklist:

    • Ensure an eyewash station and safety shower are readily accessible and unobstructed.[4]

    • Verify that all necessary PPE is available and in good condition.

    • Prepare all necessary equipment and reagents before retrieving the compound from storage.

    • Have an appropriate spill kit ready.

  • Handling the Solid Compound:

    • Avoid creating dust.[8] Use smooth, controlled motions when transferring powder with a spatula.

    • Do not handle the compound when others are working in close proximity without their own protective measures.[7]

    • After handling, carefully decontaminate the work surface and all equipment.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[2]

Emergency Response Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[2][9]

Disposal Plan
  • Chemical Waste: All waste containing 1-(4-methylbenzoyl)-4-phenylpiperazine, including excess solids and solutions, must be disposed of as hazardous chemical waste.[5] Place it in a designated, sealed, and clearly labeled waste container.

  • Contaminated PPE: Dispose of all single-use contaminated PPE, such as gloves and wipes, as hazardous waste in accordance with institutional and local regulations.[2]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Workflow Visualization

The following diagram illustrates the complete, safe workflow for handling 1-(4-methylbenzoyl)-4-phenylpiperazine.

G cluster_prep 1. Preparation Phase cluster_ppe 2. PPE & Engineering Controls cluster_handling 3. Handling Operations cluster_cleanup 4. Post-Handling Phase Assess Assess Hazards (SDS & Literature Review) Plan Plan Experiment (Minimize Quantities) Assess->Plan PrepArea Prepare Designated Area (Fume Hood) Plan->PrepArea SelectPPE Select & Inspect PPE (Gloves, Goggles, Coat, Respirator) PrepArea->SelectPPE VerifyHood Verify Fume Hood Function DonPPE Don PPE Correctly SelectPPE->DonPPE Weigh Weighing Solid (Handle with Care) DonPPE->Weigh Dissolve Solution Preparation (Avoid Splashes) Weigh->Dissolve Decon Decontaminate Surfaces & Equipment Dissolve->Decon DisposeWaste Dispose of Chemical Waste Decon->DisposeWaste DisposePPE Dispose of Contaminated PPE DisposeWaste->DisposePPE DoffPPE Doff PPE Correctly DisposePPE->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylbenzoyl)-4-phenylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(4-methylbenzoyl)-4-phenylpiperazine
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